3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO3/c1-17(2)11-20-16(21-12-17)9-4-3-8-15(19)13-6-5-7-14(18)10-13/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQLUKJROMAYSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645923 | |
| Record name | 1-(3-Chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-94-9 | |
| Record name | 1-(3-Chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Abstract
The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth analysis of the methodologies and thought processes involved in the structure elucidation of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, a substituted valerophenone of interest in synthetic and medicinal chemistry. This document moves beyond a simple recitation of techniques, instead focusing on the synergistic interplay of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to build a cohesive and self-validating structural hypothesis. Each section details not only the experimental protocol but also the expert interpretation of the resulting data, grounded in established chemical principles. This guide is intended for researchers, scientists, and drug development professionals who require a practical and rigorous understanding of small molecule characterization.
Introduction: The Imperative of Structural Integrity
In the realm of pharmaceutical sciences, the precise molecular architecture of a compound dictates its function. A slight variation in stereochemistry or regiochemistry can profoundly alter a molecule's biological activity, transforming a potent therapeutic into an inert or even toxic substance. The subject of our analysis, this compound (Molecular Formula: C₁₇H₂₃ClO₃), presents a multi-faceted challenge for structural analysis, incorporating an aromatic ketone, a chiral center (if the valerophenone chain is substituted), and a cyclic acetal. The presence of these distinct functional groups necessitates a multi-pronged analytical approach for unambiguous characterization. Our investigation will proceed logically, beginning with the determination of the molecular formula and subsequently assembling the molecular puzzle piece by piece using advanced spectroscopic techniques.
Foundational Analysis: Mass Spectrometry
Mass spectrometry is the initial and indispensable tool in any structure elucidation workflow, as it provides the molecular weight and, with high-resolution instruments, the elemental composition of the analyte.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is ideal for this analysis.
-
Sample Preparation: A 1 mg/mL solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Method: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography system. The instrument is operated in positive ion mode, and the mass range is set to scan from m/z 100 to 500.
-
Data Analysis: The resulting spectrum is analyzed for the [M+H]⁺ ion, and the exact mass is used to calculate the elemental composition.
Data Interpretation and Rationale
The primary objective is to confirm the molecular formula. The expected monoisotopic mass for C₁₇H₂₃ClO₃ is 310.1363 g/mol . The presence of a chlorine atom will also result in a characteristic isotopic pattern, with the M+2 peak (containing ³⁷Cl) having an intensity of approximately one-third that of the M peak (containing ³⁵Cl).
| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |
| [M+H]⁺ | 311.1436 | 311.1432 | -1.3 |
| [M+Na]⁺ | 333.1255 | 333.1251 | -1.2 |
The observation of the [M+H]⁺ and [M+Na]⁺ adducts with low ppm error provides high confidence in the proposed molecular formula of C₁₇H₂₃ClO₃.
Fragmentation Analysis: Unveiling the Core Structure
Tandem mass spectrometry (MS/MS) experiments provide crucial information about the connectivity of the molecule. By inducing fragmentation of the parent ion, we can deduce the structure of its constituent parts.
Logical Workflow for Structure Elucidation
Caption: A hypothetical diagram illustrating key 2D NMR correlations. (Note: A real image of the molecule with correlation arrows would be inserted here).
2D NMR: Assembling the Pieces
-
COSY: The COSY spectrum reveals which protons are coupled to each other (typically on adjacent carbons). We would expect to see correlations between the protons of the valerophenone chain, confirming the -CH₂-CH₂-CH₂-CH₂-CO- connectivity.
-
HSQC: The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of all protonated carbons in the ¹³C NMR spectrum.
By combining the information from all these NMR experiments, we can confidently assemble the complete structure of this compound.
Conclusion: A Self-Validating Structural Hypothesis
References
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. [Link] [1]2. Grindley, T. B., & Gulasekharam, V. (1979). Benzylidene acetal structural elucidation by N.M.R. Spectroscopy: Application of carbon-13. N.M.R.-Spectral parameters. Carbohydrate Research, 74(1), 7–30. [Link] [2]3. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Sources
An In-depth Technical Guide to 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a substituted valerophenone derivative of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure incorporates a halogenated aromatic ring, a five-carbon ketone backbone, and a protected aldehyde in the form of a dimethyl-substituted dioxane. This combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the chloro-substituent on the phenyl ring and the latent aldehyde functionality allows for a wide range of subsequent chemical modifications, positioning it as a valuable building block in multi-step synthetic pathways. This guide provides a comprehensive overview of its properties, a detailed protocol for its likely synthesis, and insights into its potential applications.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in subsequent reactions.
| Property | Value | Source |
| CAS Number | 898785-94-9 | [1] |
| Molecular Formula | C₁₇H₂₃ClO₃ | [1] |
| Molecular Weight | 310.82 g/mol | [] |
| Purity | Typically ≥97% | [1] |
| InChI Key | SNQLUKJROMAYSC-UHFFFAOYSA-N | [1] |
Proposed Synthesis and Mechanistic Insights
The synthesis of this compound is most effectively achieved through a Grignard reaction, a powerful and widely used method for forming carbon-carbon bonds.[3][4] This approach involves the reaction of a Grignard reagent, derived from a protected bromo-aldehyde, with 3-chlorobenzonitrile, followed by acidic hydrolysis to yield the target ketone. This method is favored over alternatives like Friedel-Crafts acylation due to its high functional group tolerance and the specific regiochemistry required.
Experimental Protocol
Part 1: Synthesis of the Grignard Reagent (2-(4-bromobutyl)-5,5-dimethyl-1,3-dioxane)
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Initiation: Add a small crystal of iodine to activate the magnesium surface. Add a small portion of a solution of 2-(4-bromobutyl)-5,5-dimethyl-1,3-dioxane (1.0 equivalent) in anhydrous diethyl ether or THF to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and gentle refluxing.
-
Addition: Once the reaction has started, add the remaining solution of 2-(4-bromobutyl)-5,5-dimethyl-1,3-dioxane dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey-brown solution is the Grignard reagent.
Part 2: Reaction with 3-Chlorobenzonitrile and Hydrolysis
-
Reaction: Cool the prepared Grignard reagent solution to 0 °C using an ice-water bath. Dissolve 3-chlorobenzonitrile (0.95 equivalents) in anhydrous diethyl ether and add this solution dropwise to the Grignard reagent.
-
Intermediate Formation: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The Grignard reagent will attack the electrophilic carbon of the nitrile to form a stable imine magnesium salt intermediate.[3][5]
-
Hydrolysis: Carefully pour the reaction mixture into a beaker containing ice and an excess of aqueous acid (e.g., 3M HCl). Stir vigorously until the intermediate is fully hydrolyzed to the ketone.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield this compound.
Rationale for Experimental Choices
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to ensure the successful formation and reactivity of the Grignard reagent.
-
Dioxane Protecting Group: The aldehyde functionality in the side chain is protected as a 5,5-dimethyl-1,3-dioxane. This protecting group is stable under the basic conditions of Grignard reagent formation and reaction but can be readily removed under acidic conditions if desired for subsequent transformations.[6] The gem-dimethyl group on the dioxane ring can enhance its stability.
-
Nitrile as Electrophile: The use of a nitrile (3-chlorobenzonitrile) as the electrophile is a strategic choice for ketone synthesis.[3] The intermediate imine magnesium salt is stable and does not typically react further with the Grignard reagent, which prevents the formation of tertiary alcohol byproducts that can occur when using esters or acid chlorides.[3]
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the target compound.
Characterization and Analysis
To confirm the identity and purity of the synthesized this compound, a combination of standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons (in the 7-8 ppm region), the acetal proton (around 4.5 ppm), the methylene protons adjacent to the carbonyl and the dioxane ring, and the methyl groups of the dioxane.
-
¹³C NMR will display distinct resonances for the carbonyl carbon (around 200 ppm), the acetal carbon (around 100 ppm), the aromatic carbons, and the aliphatic carbons of the chain and protecting group.
-
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl (C=O) stretch will be observed around 1680-1700 cm⁻¹. The C-O stretches of the dioxane will appear in the 1100-1200 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Applications in Drug Development and Research
This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups:
-
Ketone Modification: The ketone can be reduced to a secondary alcohol, converted to an amine via reductive amination, or used in various condensation reactions to build more complex heterocyclic structures.
-
Aromatic Ring Functionalization: The chloro-substituent can be modified through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups.
-
Latent Aldehyde: The dioxane protecting group can be removed under mild acidic conditions to reveal the terminal aldehyde. This aldehyde can then be used for a wide array of transformations, including Wittig reactions, aldol condensations, or oxidation to a carboxylic acid, significantly extending the synthetic possibilities.
The strategic placement of these functional groups allows for the divergent synthesis of a library of compounds from a common intermediate, which is a highly efficient approach in modern drug discovery.
References
-
PubChem. 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. [Link]
-
Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
-
PrepChem.com. Synthesis of 4-chloro-valerophenone. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
Organic Syntheses. β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. [Link]
-
PubChem. 5,5-Dimethyl-1,3-dioxane. [Link]
-
University of Illinois Urbana-Champaign. Protecting Groups. [Link]
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]
-
PubChem. 5,5-Dimethyl-1,3-dioxane-2-propionaldehyde. [Link]
-
SIELC Technologies. 5,5-Dimethyl-1,3-dioxane-2-propionaldehyde. [Link]
-
ResearchGate. A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. [Link]
- Google Patents. US3839362A - Method of production of 4,4-dimethyl-1,3-dioxane.
-
YouTube. Making Organic Molecules with Snatoms! 2,4-dimethyl-1,3-dioxane. [Link]
- Google Patents. RU2624678C1 - Method of producing 4,4-dimethyl-1,3-dioxane.
Sources
3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone molecular weight
An In-depth Technical Guide to the Molecular Weight of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Abstract
This technical guide provides a comprehensive analysis of this compound, a halogenated organic compound with potential applications in synthetic and medicinal chemistry. The primary focus of this document is the precise determination and verification of its molecular weight, a fundamental parameter that underpins all quantitative aspects of its use in research and development. We will explore its chemical identity, the theoretical basis for its molecular weight calculation, and the experimental workflows for its empirical validation. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's core physicochemical properties.
Compound Identification and Structural Elucidation
Unambiguous identification is the cornerstone of any chemical study. This compound is a complex molecule comprising three key structural motifs: a valerophenone core, a meta-substituted chlorophenyl group, and a protected aldehyde in the form of a dimethyl-dioxane acetal.
-
Systematic Name (IUPAC): 1-(3-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone[1]
-
CAS Number: 898785-94-9[1]
-
Molecular Formula: C₁₇H₂₃ClO₃
The molecular formula is the empirical summary of the atomic composition, derived from elemental analysis and confirmed by high-resolution mass spectrometry. It dictates the compound's exact mass and nominal molecular weight.
Physicochemical Properties and Molecular Weight
The molecular weight (MW) is a critical parameter for stoichiometric calculations in synthesis, preparation of solutions of known molarity, and interpretation of analytical data.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃ClO₃ | |
| Molecular Weight | 310.82 g/mol | [1][] |
| InChI Code | 1S/C17H23ClO3/c1-17(2)11-20-16(21-12-17)9-4-3-8-15(19)13-6-5-7-14(18)10-13/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3 | [1] |
| InChI Key | SNQLUKJROMAYSC-UHFFFAOYSA-N | [1] |
The Causality of Molecular Weight Calculation
The molecular weight of 310.82 g/mol is not an arbitrary number; it is the summation of the atomic weights of every atom present in the molecule, as defined by its molecular formula, C₁₇H₂₃ClO₃. The calculation is based on the standard atomic weights of the constituent elements: Carbon (≈12.011 u), Hydrogen (≈1.008 u), Chlorine (≈35.453 u), and Oxygen (≈15.999 u).
The precision of this value is paramount. For instance, in drug development, dosage is determined by the mass of the active pharmaceutical ingredient (API). An incorrect molecular weight would lead to erroneous molar calculations, impacting efficacy and safety studies. Similarly, in synthetic chemistry, reaction stoichiometry relies on accurate molar quantities to ensure optimal yield and purity.
Experimental Determination and Verification Workflow
While theoretical calculation provides a precise value, experimental verification is essential for confirming the identity and purity of a synthesized compound. This process forms a self-validating system where theoretical prediction is tested against empirical evidence.
Caption: Workflow for Molecular Weight Determination and Verification.
Protocol: Theoretical Molecular Weight Calculation
This protocol outlines the steps to calculate the molecular weight from the molecular formula.
-
Identify Constituent Elements: From the formula C₁₇H₂₃ClO₃, the elements are Carbon (C), Hydrogen (H), Chlorine (Cl), and Oxygen (O).
-
Count Atoms: Determine the number of atoms for each element:
-
C: 17
-
H: 23
-
Cl: 1
-
O: 3
-
-
Obtain Standard Atomic Weights: Use the IUPAC standard atomic weights:
-
C: 12.011 u
-
H: 1.008 u
-
Cl: 35.453 u
-
O: 15.999 u
-
-
Calculate Total Mass for Each Element:
-
Mass of Carbon = 17 * 12.011 = 204.187 u
-
Mass of Hydrogen = 23 * 1.008 = 23.184 u
-
Mass of Chlorine = 1 * 35.453 = 35.453 u
-
Mass of Oxygen = 3 * 15.999 = 47.997 u
-
-
Sum for Total Molecular Weight:
-
Total MW = 204.187 + 23.184 + 35.453 + 47.997 = 310.821 g/mol
-
Protocol: Experimental Verification via Mass Spectrometry
This conceptual protocol describes the use of Electrospray Ionization Mass Spectrometry (ESI-MS) for verification.
-
Sample Preparation: Dissolve a small quantity (~1 mg) of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode for ESI, as the ketone moiety can be readily protonated.
-
Sample Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, for example, m/z 100-500.
-
Spectral Analysis & Interpretation:
-
Primary Peak: Look for the protonated molecular ion peak, [M+H]⁺. Given a molecular weight of ~310.82, this peak should appear at m/z ≈ 311.8.
-
Isotopic Pattern: The most crucial step for trustworthiness is observing the chlorine isotopic pattern. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the spectrum should exhibit two peaks: the [M+H]⁺ peak and an "[M+2]+H" peak at approximately 2 m/z units higher (m/z ≈ 313.8). The intensity of the [M+2]+H peak should be roughly one-third that of the [M+H]⁺ peak, which is the characteristic signature of a molecule containing a single chlorine atom. This isotopic signature provides authoritative confirmation of the compound's elemental composition.
-
Conclusion
The molecular weight of this compound is definitively established as 310.82 g/mol . This value, derived from its molecular formula C₁₇H₂₃ClO₃, is a foundational parameter for all research and development activities involving this compound. Adherence to a rigorous workflow, combining theoretical calculation with experimental verification by methods such as mass spectrometry, ensures the highest degree of scientific integrity and trustworthiness in subsequent applications.
References
-
3-Chloropropiophenone. Sonneck, M., Spannenberg, A., Wohlrab, S., & Peppel, T. (2016). IUCrData, 1(1), x160769. [Link]
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3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone IUPAC name
An In-depth Technical Guide to 1-(3-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Executive Summary: This guide provides a comprehensive technical overview of the valerophenone derivative commonly known as 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, with the systematic IUPAC name 1-(3-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one. We will dissect its structural nomenclature, propose a detailed synthetic pathway grounded in established organic chemistry principles, and explore its potential significance as a versatile intermediate in medicinal chemistry and drug development. This document is intended for researchers and scientists who require a deep understanding of this compound's chemistry and applications.
Introduction: The Valerophenone Scaffold in Modern Chemistry
Valerophenone, or 1-phenylpentan-1-one, is an aromatic ketone that serves as a fundamental building block in organic synthesis.[1] Its chemical structure, featuring a reactive carbonyl group and a modifiable phenyl ring, makes it an ideal precursor for more complex molecules, particularly active pharmaceutical ingredients (APIs).[2] The versatility of the valerophenone core allows medicinal chemists to introduce various functional groups to tailor molecular structures for specific pharmacological effects, leading to its classification as a valuable scaffold in drug discovery.[2][3] Derivatives of this core are investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[4][5][6] The subject of this guide, a specifically substituted valerophenone, exemplifies the strategic chemical modifications employed to create high-value intermediates for targeted synthesis programs.
Structural Elucidation and Chemical Identity
The formal IUPAC name, 1-(3-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one, precisely describes the molecule's architecture. A systematic breakdown of the name reveals its constituent parts:
-
Valerophenone Core (-pentan-1-one) : The parent structure is a five-carbon ketone chain where the carbonyl group is at the first position.
-
Phenyl Group (-phenyl) : This ketone is attached to a phenyl ring, making it a phenone.
-
Chloro Substituent (1-(3-chlorophenyl)-) : A chlorine atom is substituted at the 3-position (or meta position) of the phenyl ring.
-
Dioxane Side-Chain (-5-(5,5-dimethyl-1,3-dioxan-2-yl)) : A complex cyclic acetal group is attached to the fifth carbon of the pentanone chain. This moiety is formed from the protection of an aldehyde with neopentyl glycol (2,2-dimethyl-1,3-propanediol).
This specific combination of a halogenated aromatic ring and a protected functional group on the aliphatic chain makes this molecule a highly strategic intermediate in multi-step synthesis.
Caption: Chemical structure of 1-(3-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-(3-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | [7] |
| CAS Number | 898785-94-9 | [7] |
| Molecular Formula | C₁₇H₂₃ClO₃ | [7] |
| Molecular Weight | 310.82 g/mol | [7] |
| InChI Key | SNQLUKJROMAYSC-UHFFFAOYSA-N | [7] |
Proposed Synthesis Pathway and Experimental Protocol
The synthesis of this molecule is most logically achieved via a Friedel-Crafts acylation reaction. This classic method allows for the formation of the carbon-carbon bond between the aromatic ring and the acyl chain.[1][8] The key challenge is the preparation of the requisite acyl chloride side-chain, which contains a protected aldehyde. The 5,5-dimethyl-1,3-dioxane group (a neopentylidene acetal) is an excellent choice for a protecting group in this context, as it is stable under the Lewis acidic conditions of the Friedel-Crafts reaction and can be readily removed later under acidic aqueous conditions.
Caption: Proposed workflow for the synthesis of the target valerophenone derivative.
Detailed Experimental Protocol
Step 1: Synthesis of 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoyl chloride
-
Oxidation & Protection: Begin with a suitable 6-carbon chain precursor, such as methyl 6-hydroxyhexanoate. Oxidize the terminal alcohol to an aldehyde using a mild oxidizing agent (e.g., PCC or a Swern oxidation).
-
Immediately following oxidation, dissolve the resulting aldehyde in toluene. Add neopentyl glycol (2,2-dimethyl-1,3-propanediol) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture under reflux with a Dean-Stark apparatus to remove water and drive the acetal formation to completion.
-
Once the reaction is complete (monitored by TLC or GC-MS), neutralize the acid, wash the organic layer, and purify to yield the protected ester.
-
Saponification: Hydrolyze the methyl ester to the corresponding carboxylic acid using aqueous NaOH, followed by acidic workup.
-
Chlorination: Convert the carboxylic acid to the acyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoyl chloride is typically used immediately in the next step.
Step 2: Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend aluminum trichloride (AlCl₃, 1.25 eq.) in dry dichloromethane (DCM) at 0°C.[8]
-
Addition of Acyl Chloride: Slowly add a solution of the acyl chloride from Step 1 in dry DCM to the AlCl₃ suspension, maintaining the temperature at 0°C.
-
Addition of Aromatic: Subsequently, add a solution of chlorobenzene (1.0 eq.) dropwise to the reaction mixture at 0°C.[8]
-
Reaction Progression: Allow the reaction to stir at 0°C for 2 hours and then at room temperature for 12-18 hours, monitoring its progress by TLC or LC-MS.[8]
-
Workup and Purification: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.[8] Separate the organic phase and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel to yield 1-(3-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one as the final product.
Utility in Research and Drug Development
This molecule is not an end-product but a sophisticated intermediate designed for further elaboration. Its value lies in the orthogonal reactivity of its functional groups.
-
The Protected Aldehyde: The dioxane group serves as a latent aldehyde. Upon selective deprotection (typically with aqueous acid), the aldehyde can be used in a variety of subsequent reactions:
-
Reductive amination to introduce amine functionalities.
-
Wittig reactions to extend the carbon chain.
-
Formation of heterocycles.
-
Oxidation to a carboxylic acid.
-
-
The Halogenated Phenyl Ring: The 3-chloro substituent provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity to the aromatic core. The chloro group also modulates the electronic properties of the ring and can enhance binding affinity or improve metabolic stability in a final drug candidate.
-
The Ketone: The carbonyl group can be reduced to an alcohol, converted to an amine, or used as a key pharmacophoric feature for hydrogen bonding in a protein-ligand interaction.
The presence of these three distinct functional domains (ketone, halogenated ring, protected aldehyde) allows for a divergent synthetic approach, where a single intermediate can be used to generate a library of diverse and complex molecules for screening in drug discovery programs.
Conclusion
1-(3-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one is a strategically designed chemical intermediate. Its systematic IUPAC name accurately reflects a structure that combines a versatile valerophenone core with a halogenated phenyl ring and a protected aldehyde. The proposed synthesis via Friedel-Crafts acylation is a robust and scalable method. The true value of this compound lies in its potential as a precursor in medicinal chemistry, offering multiple points for chemical modification to facilitate the discovery and development of novel therapeutic agents.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Valerophenone in Modern Pharmaceutical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. Valerophenone in Pharmaceuticals: A Deep Dive into its Role as a Synthesis Intermediate.
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A Technical Guide to the Spectroscopic Elucidation of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone
Abstract: This technical guide provides a comprehensive framework for the structural analysis of complex organic molecules, using 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone as a detailed case study. As direct experimental data for this specific, non-commercial compound is not publicly available, this document serves as a high-fidelity educational template. The spectroscopic data presented herein—including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—are representative examples derived from established, first-principle spectroscopic theories and databases for analogous structures. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the integrated analytical logic required for unambiguous structure confirmation.
Molecular Structure Overview and Analytical Strategy
The target molecule, this compound, is a multi-functional compound. A successful spectroscopic analysis depends on systematically identifying the signals corresponding to its distinct structural components:
-
3-Chlorophenyl Ketone Moiety: This unit comprises a meta-substituted aromatic ring and a conjugated ketone. We anticipate characteristic signals in the aromatic region of the NMR spectrum, a strong carbonyl (C=O) absorption in the IR spectrum, and predictable fragmentation patterns in the mass spectrum, including a prominent chlorobenzoyl cation.
-
Valerophenone Alkyl Chain: A five-carbon chain links the aromatic ketone to the dioxane group. The methylene (-CH₂-) groups within this chain will present as a series of complex, coupled signals in the ¹H NMR spectrum, requiring careful analysis of chemical shifts and coupling constants to assign their positions relative to the electron-withdrawing carbonyl and bulky dioxane groups.
-
5,5-dimethyl-1,3-dioxane Acetal: This cyclic acetal, formed from neopentyl glycol, serves as a protecting group. Its key features include two methyl groups on a quaternary carbon, leading to a sharp singlet in the ¹H NMR, and the acetal proton (at the C2 position), which will appear as a unique triplet coupled to the adjacent methylene group of the valeryl chain.
The integrated analytical approach combines information from multiple spectroscopic techniques to build a self-validating structural hypothesis.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[4][5] High-field NMR provides critical information on the chemical environment, connectivity, and relative number of protons and carbons.
Experimental Protocol: High-Field FT-NMR
A robust protocol ensures data quality and reproducibility. The following steps represent a standard procedure for acquiring high-quality spectra of small organic molecules.[6]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the analyte for ¹H NMR (50-100 mg for ¹³C NMR) into a clean vial.[6]
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃), a common solvent for non-polar to moderately polar compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). IUPAC recommendations standardize chemical shift reporting relative to TMS.[7]
-
Filter the solution through a pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.
-
-
Instrumental Setup (500 MHz Spectrometer):
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity, aiming for narrow, symmetrical lineshapes on the solvent and TMS peaks.
-
Set acquisition parameters for ¹H NMR: spectral width of -2 to 12 ppm, acquisition time of ~3 seconds, relaxation delay of 2-5 seconds, and 16-32 scans for a good signal-to-noise ratio.
-
For ¹³C NMR, use a wider spectral width (-10 to 220 ppm), a longer relaxation delay (5-10 seconds is common for ensuring quaternary carbons are observed), and accumulate several hundred to a few thousand scans.[8]
-
Workflow for NMR Data Acquisition and Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Predicted ¹H NMR Spectrum Analysis (500 MHz, CDCl₃)
The interpretation relies on analyzing chemical shift, integration, multiplicity (splitting pattern), and coupling constants (J).[4]
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale |
| H-a (CH₃) | 0.95 | s | 6H | - | Two equivalent methyl groups on a quaternary carbon, shielded. |
| H-b (CH₂) | 1.65 | quintet | 2H | ~7.5 | Methylene group coupled to four adjacent protons (H-c and H-d). |
| H-c (CH₂) | 1.75 | q | 2H | ~7.5 | Coupled to H-b (2H) and H-e (1H), complex pattern. |
| H-d (CH₂) | 3.05 | t | 2H | ~7.2 | Methylene alpha to the carbonyl group, deshielded. |
| H-e (CH) | 4.50 | t | 1H | ~5.0 | Acetal proton, deshielded by two oxygens, coupled to H-c. |
| H-f (CH₂) | 3.60 | d | 2H | ~11.0 | Axial protons on the dioxane ring, diastereotopic. |
| H-g (CH₂) | 3.50 | d | 2H | ~11.0 | Equatorial protons on the dioxane ring, diastereotopic. |
| H-arom | 7.45-7.90 | m | 4H | - | Protons on the meta-substituted chlorophenyl ring. |
Predicted ¹³C NMR Spectrum Analysis (125 MHz, CDCl₃)
¹³C NMR provides a count of unique carbon environments.[8]
| Assignment | Predicted δ (ppm) | Rationale |
| CH₃ (dioxane) | 21.8 | Shielded methyl carbons. |
| C(CH₃)₂ | 30.2 | Quaternary carbon of the dioxane ring. |
| C4 (chain) | 22.5 | Alkyl chain carbon. |
| C3 (chain) | 35.8 | Alkyl chain carbon. |
| C2 (chain) | 38.0 | Carbon alpha to the carbonyl. |
| CH₂O (dioxane) | 77.0 | Dioxane carbons bonded to oxygen. |
| CHO (acetal) | 101.5 | Acetal carbon, highly deshielded by two oxygens. |
| C-arom | 126.0 - 138.0 | Six signals expected for the aromatic carbons. |
| C=O | 198.5 | Ketone carbonyl carbon, deshielded.[9] |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[10][11][12]
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR is a modern technique that requires minimal sample preparation and is suitable for solid or liquid samples.[13][14]
-
Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric H₂O and CO₂ absorptions.[10][15]
-
Sample Application: Place a small amount of the neat sample (a few milligrams of solid or one drop of liquid) directly onto the ATR crystal, ensuring complete coverage.[10]
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹ to obtain the final spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
Workflow for ATR-FTIR Analysis
Caption: A streamlined workflow for acquiring and interpreting an ATR-FTIR spectrum.
Predicted IR Spectrum Analysis
| Frequency (cm⁻¹) | Intensity | Vibration / Assignment | Rationale |
| 3100-3000 | Medium | C-H stretch (sp²) | Aromatic C-H bonds. |
| 2960-2850 | Strong | C-H stretch (sp³) | Aliphatic C-H bonds from the alkyl chain and dioxane ring. |
| ~1690 | Strong, Sharp | C=O stretch | Aryl ketone carbonyl. Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[9] |
| ~1580, ~1470 | Medium-Weak | C=C stretch | Aromatic ring skeletal vibrations. |
| 1200-1000 | Strong | C-O stretch | Multiple strong bands characteristic of the C-O-C-O-C system of the cyclic acetal. |
| ~780 | Strong | C-Cl stretch | Carbon-chlorine bond on the aromatic ring. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the molecular formula.[16][17][18] The fragmentation pattern offers corroborating evidence for the proposed structure.[19]
Experimental Protocol: HRMS via Electrospray Ionization (ESI)
ESI is a soft ionization technique suitable for polar molecules, which generates a protonated molecular ion [M+H]⁺.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Set the mass spectrometer to positive ion mode. Optimize ESI source parameters (capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
-
Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 amu) with high resolution (>10,000 FWHM).
-
Calibration: Ensure the instrument is calibrated with a known standard to achieve high mass accuracy (typically < 5 ppm).[16]
Workflow for HRMS Analysis
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3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone physical characteristics
An In-depth Technical Guide to the Physicochemical Properties of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound. As a substituted valerophenone, this compound incorporates a chlorophenyl moiety, a pentanone backbone, and a 5,5-dimethyl-1,3-dioxane group, suggesting its utility as a complex intermediate in targeted organic synthesis and potentially in the development of novel pharmaceutical agents. This document consolidates available data from chemical suppliers and databases and, more critically, outlines the necessary experimental protocols for a full and robust physicochemical characterization. Designed for researchers, chemists, and drug development professionals, this guide explains the causality behind analytical choices and provides self-validating methodologies to ensure data integrity, aligning with the highest standards of scientific rigor.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is registered under CAS Number 898785-94-9. Its structural complexity warrants a detailed breakdown of its key identifiers.
The compound is also known by its systematic IUPAC synonym: 1-(3-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone. This nomenclature precisely describes the location of the chloro substituent on the phenyl ring and the connectivity of the dioxane-protected alkyl chain.
Caption: Structural representation of the molecule.
Tabulated Physicochemical Data
| Property | Value | Source |
| CAS Number | 898785-94-9 | |
| Molecular Formula | C₁₇H₂₃ClO₃ | |
| Molecular Weight | 310.82 g/mol | [] |
| InChI Key | SNQLUKJROMAYSC-UHFFFAOYSA-N | |
| InChI String | 1S/C17H23ClO3/c1-17(2)11-20-16(21-12-17)9-4-3-8-15(19)13-6-5-7-14(18)10-13/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3 | |
| Canonical SMILES | CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)Cl)C | N/A |
| Purity | ≥97% (Commercially available) | |
| Appearance | Data not available. A related compound, 3'-Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, is described as a white crystalline substance.[2] | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available. A predicted boiling point for the isomeric 2',3'-dichloro-valerophenone derivative is 424.1±40.0 °C.[3] | N/A |
| Solubility | Data not available | N/A |
Protocols for Comprehensive Physicochemical Characterization
Given the absence of published experimental data for several key physical properties, this section provides robust, step-by-step methodologies for their determination. As a Senior Application Scientist, the rationale behind each protocol is as important as the method itself, ensuring a thorough and scientifically sound characterization.
Rationale: The Imperative for Empirical Data
In drug development and process chemistry, reliance on predicted values is insufficient for regulatory submission or process scale-up. Empirical data for melting point, solubility, and purity are non-negotiable. The melting point dictates storage conditions and provides a rapid purity check. Solubility is paramount for designing reaction conditions, purification strategies, and, in a pharmaceutical context, formulation development. Finally, a validated purity profile is essential for understanding the true activity and safety of a compound.
Experimental Workflow for Characterization
The logical flow of analysis ensures that foundational properties are confirmed before more resource-intensive tests are performed. Purity is assessed first, as it impacts all subsequent measurements.
Caption: Logical workflow for physicochemical analysis.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC with UV detection is the gold standard for purity analysis of aromatic compounds like this valerophenone derivative due to the strong UV absorbance of the phenyl ring. This method provides a quantitative percentage purity and reveals the presence of any synthesis-related impurities or degradation products.
Methodology:
-
System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 40% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, 254 nm (primary wavelength), with spectral scan from 200-400 nm to check for peak purity.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock. Further dilute to 0.1 mg/mL for injection.
-
Injection Volume: 5 µL.
-
Trustworthiness (Self-Validation): Perform five replicate injections of the sample. The relative standard deviation (RSD) of the main peak area should be less than 2.0%. Purity is reported as the area percent of the main peak relative to all detected peaks.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Expertise & Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) provides unambiguous confirmation of the molecular weight. For this compound, the presence of a chlorine atom provides a distinct isotopic pattern (³⁵Cl/³⁷Cl ratio of ~3:1), which is a powerful diagnostic tool for structural verification.
Methodology:
-
System: Waters ACQUITY UPLC with a Single Quadrupole Detector (SQD) or equivalent.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis: Use the same chromatographic conditions as the HPLC method. The mass spectrometer will acquire data for the eluting peaks.
-
Expected Mass: Search for the protonated molecule [M+H]⁺ at m/z 311.14.
-
Trustworthiness (Self-Validation): Verify the isotopic pattern. The A+2 peak (corresponding to the ³⁷Cl isotope) should be observed at m/z 313.14 with an intensity of approximately 32% relative to the A peak (³⁵Cl). This isotopic signature provides extremely high confidence in the elemental formula.
Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. ¹H and ¹³C NMR will confirm the presence and relative positions of all key functional groups: the substituted aromatic ring, the aliphatic pentanone chain, and the unique signals of the dimethyl-dioxane moiety.
Methodology:
-
System: Bruker Avance 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition:
-
Expected Regions:
-
Aromatic (δ 7.0-8.0 ppm): Signals corresponding to the 4 protons on the 3-chlorophenyl ring. The splitting pattern will confirm the 1,3-substitution.
-
Dioxane Acetal (δ 4.5-5.0 ppm): A triplet corresponding to the proton at the 2-position of the dioxane ring.
-
Dioxane Methylene (δ 3.5-4.0 ppm): Signals for the two CH₂ groups of the dioxane ring.
-
Aliphatic Chain (δ 1.5-3.0 ppm): Multiple signals corresponding to the -(CH₂)₄-C=O chain. The protons adjacent to the ketone will be the most downfield.
-
Dioxane Methyls (δ 0.8-1.2 ppm): Two singlets for the gem-dimethyl groups.
-
-
-
¹³C NMR Acquisition:
-
Expected Signals:
-
Ketone Carbonyl (δ ~200 ppm): C=O signal.
-
Aromatic Carbons (δ 120-140 ppm): Signals for the 6 aromatic carbons.
-
Acetal Carbon (δ ~100 ppm): C-2 of the dioxane ring.
-
Dioxane and Aliphatic Carbons (δ 20-70 ppm): Multiple signals for the remaining carbons.
-
-
-
Trustworthiness (Self-Validation): The integration of the proton signals must correspond to the number of protons in each environment. Correlation spectroscopy (e.g., COSY, HSQC) can be used to definitively assign all proton and carbon signals, creating an unassailable structural proof. Authoritative chemical shift data for common impurities and solvents should be consulted to avoid misinterpretation.[4][5]
Conclusion
This compound is a compound of interest for synthetic and medicinal chemistry, yet its fundamental physical properties are not well-documented in publicly accessible literature. This guide provides its core molecular identifiers and, more importantly, a detailed framework of validated analytical protocols necessary to establish a comprehensive and reliable physicochemical profile. By applying these methodologies, researchers and developers can ensure the quality, purity, and structural integrity of this compound, forming a solid foundation for its application in further research and development endeavors.
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PubChem. 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. [Link]
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The Good Scents Company. valerophenone, 1009-14-9. [Link]
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Wikipedia. Valerophenone. [Link]
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PubChem. 2',6'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone. [Link]
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-
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An In-depth Technical Guide to the Solubility Profile of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Foreword: The Critical Role of Solubility in Drug Development
For researchers, scientists, and drug development professionals, understanding the solubility profile of a novel chemical entity is a cornerstone of its journey from the laboratory to the clinic. Poor aqueous solubility is a major hurdle in the development of new pharmaceuticals, often leading to low bioavailability and suboptimal therapeutic efficacy.[1] This guide provides a comprehensive technical overview of the solubility profile of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, a compound of interest in modern medicinal chemistry. By synthesizing theoretical principles with practical, field-proven methodologies, this document aims to equip scientists with the knowledge to accurately characterize the solubility of this and similar molecules, thereby accelerating the drug development process.
Physicochemical Characterization of this compound
A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility behavior. For this compound (CAS Number: 898785-94-9), the following properties are of key interest:
| Property | Value/Prediction | Source |
| Molecular Formula | C₁₇H₂₃ClO₃ | |
| Molecular Weight | 310.82 g/mol | |
| Appearance | Predicted to be a clear to pale yellow liquid or solid | General knowledge of similar valerophenone compounds[2][3] |
| Water Solubility | Predicted to be low to insoluble | Based on the structure and data for valerophenone[2][4][5] |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be > 3 | Estimated based on similar structures[6] |
The presence of a substituted phenyl ring and a relatively long alkyl chain suggests that the molecule is lipophilic, which generally correlates with low aqueous solubility.[7] The "like dissolves like" principle suggests that this compound will be more soluble in organic solvents than in water.[8]
The Biopharmaceutics Classification System (BCS) and Its Implications
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[9][10] This classification is crucial for predicting a drug's in vivo performance.[11][12]
A drug is considered "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.0 to 6.8.[9] Given the predicted low aqueous solubility of this compound, it is likely to fall into either BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) .[10] Distinguishing between these two classes is a critical step in the drug development process, as it dictates the formulation strategies required to enhance bioavailability.[13]
Theoretical and Practical Considerations for Solubility Measurement
The solubility of a compound can be expressed in two primary ways: kinetic and thermodynamic solubility.
-
Kinetic Solubility: This is a measure of the concentration of a compound at which it begins to precipitate from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer.[14][15] It is a high-throughput method commonly used in early drug discovery for screening large numbers of compounds.[16][17] However, kinetic solubility values can often overestimate the true solubility due to the formation of a supersaturated state.[18]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid phase.[15][19] The shake-flask method is the gold standard for determining thermodynamic solubility and is crucial for lead optimization and formulation development.[20]
The choice of analytical technique for quantifying the dissolved compound is also critical. High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy are the most common methods.[19][21] HPLC offers greater specificity and can separate the analyte from impurities, while UV-Vis is a simpler and faster technique suitable for pure compounds with a chromophore.[21][22]
Experimental Protocols for Solubility Determination
The following section details the step-by-step methodologies for determining the kinetic and thermodynamic solubility of this compound.
Kinetic Solubility Determination via the Shake-Flask Method
This protocol outlines a common procedure for assessing kinetic solubility.[17]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microplates
-
Thermomixer
-
Plate centrifuge or filtration device
-
UV-Vis plate reader or HPLC system
Protocol:
-
Stock Solution Preparation: Prepare a 20 mM stock solution of the test compound in DMSO.[17]
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small volume (e.g., 5 µL) of each DMSO dilution to a larger volume (e.g., 245 µL) of PBS in a separate 96-well plate. This creates a range of concentrations with a final DMSO concentration of 2%.
-
Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) for 2 hours with shaking (e.g., 850 rpm) in a thermomixer.[17]
-
Separation of Undissolved Compound: Centrifuge the plate at high speed or filter the solutions to remove any precipitate.[17]
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a pre-validated UV-Vis or HPLC method.[23]
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.
Thermodynamic Solubility Determination via the Shake-Flask Method
This protocol describes the gold-standard method for determining equilibrium solubility.[20][21]
Materials:
-
This compound (solid)
-
Biorelevant buffers (e.g., pH 1.2, 4.5, 6.8)[13]
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
HPLC system with UV detector
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of the desired buffer. Ensure there is visible undissolved solid.[20]
-
Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[16][21]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid and liquid phases.[20]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[24]
-
Dilution: Dilute the filtered sample with an appropriate solvent to bring the concentration within the linear range of the analytical method.[24]
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method.[25]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Illustrative Solubility Data and Interpretation
Since experimental data for this compound is not publicly available, the following tables present hypothetical yet plausible data based on the compound's structure and the behavior of similar molecules.
Table 1: Hypothetical Kinetic and Thermodynamic Solubility in Biorelevant Media
| Medium (pH) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| pH 1.2 Buffer | 15 | 2 |
| pH 4.5 Buffer | 12 | 1.5 |
| pH 6.8 Buffer | 10 | 1 |
| PBS (pH 7.4) | 9 | 0.8 |
Interpretation:
-
The kinetic solubility is consistently higher than the thermodynamic solubility, which is expected due to the formation of a supersaturated state.[18][26]
-
The solubility appears to be slightly higher at lower pH, which could indicate that the compound is a weak base, although further pKa determination would be necessary to confirm this.
-
The low µg/mL values for thermodynamic solubility strongly suggest that this compound would be classified as "low solubility" according to the BCS.[9]
Table 2: Hypothetical Solubility in Common Pharmaceutical Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.001 |
| Ethanol | > 100 |
| Propylene Glycol | > 100 |
| PEG 400 | > 100 |
| Acetone | > 100 |
| Ethyl Acetate | > 100 |
Interpretation:
-
As predicted by its lipophilic structure, the compound exhibits high solubility in common organic pharmaceutical solvents.[27][28] This information is valuable for developing non-aqueous formulations or for use in the synthesis and purification processes.[29]
Visualizing Experimental Workflows
Diagrams can provide a clear and concise overview of complex experimental procedures.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. The presented methodologies, rooted in established scientific principles, offer a robust approach for characterizing this and other novel chemical entities.
The illustrative data suggests that this compound is poorly soluble in aqueous media, likely classifying it as a BCS Class II or IV compound. This has significant implications for its formulation development, pointing towards the need for enabling technologies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction to enhance its bioavailability. Further studies to determine its intestinal permeability and pKa are essential next steps in its preclinical development.
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A Technical Guide to the Research Potential of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the exploration of novel molecular scaffolds is a primary driver of innovation. 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone emerges as a compound of significant interest, embodying a unique combination of structural motifs that suggest a wide range of potential applications. This technical guide provides an in-depth analysis of this molecule, offering a forward-looking perspective on its potential research applications for scientists and professionals in drug development. While direct research on this specific molecule is not yet prevalent in published literature, by examining its constituent parts—the valerophenone core, the chloro-substituent, and the 1,3-dioxane moiety—we can construct a robust framework for its potential utility.
The valerophenone scaffold is a well-established building block in the synthesis of a variety of pharmaceuticals, including those with activity in the central nervous system and as antineoplastic agents.[1][2] The introduction of a chlorine atom onto the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[3] Furthermore, the 1,3-dioxane ring is a feature found in numerous biologically active compounds and can also serve as a protective group in multi-step organic syntheses.[4][5][6]
This guide will delve into the potential of this compound as a versatile intermediate in organic synthesis and as a promising scaffold for the development of novel therapeutic agents. We will explore hypothetical, yet scientifically grounded, research applications, complete with detailed experimental protocols and the underlying scientific rationale.
Physicochemical Properties (Predicted)
A comprehensive understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in biological systems and designing appropriate experimental conditions. The properties of this compound are presented below.
| Property | Value | Source |
| CAS Number | 898785-94-9 | [7][8] |
| Molecular Formula | C17H23ClO3 | [7][8] |
| Molecular Weight | 310.82 g/mol | [7][8] |
| Predicted XLogP3 | 4.7 | [9] |
| Predicted Boiling Point | 424.1±40.0 °C | [10] |
| Predicted Density | 1.161±0.06 g/cm3 | [10] |
Potential Research Applications
The unique structural features of this compound suggest several promising avenues for research, primarily in the fields of medicinal chemistry and organic synthesis.
Scaffold for Novel CNS-Active Agents
The valerophenone core is a known precursor to drugs that act on the central nervous system (CNS).[1] The addition of a chloro-substituent can enhance blood-brain barrier penetration and modulate receptor binding affinity.[11] The 1,3-dioxane moiety can also influence the molecule's lipophilicity and overall conformation, which are critical for CNS activity.
Hypothetical Research Workflow:
Experimental Protocol: Reductive Amination for Derivative Synthesis
This protocol outlines a general procedure for the synthesis of a library of amine derivatives from the parent compound, a crucial step in exploring structure-activity relationships (SAR).
-
Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent such as methanol or dichloromethane.
-
Amine Addition: Add 1.2 equivalents of the desired primary or secondary amine to the solution.
-
pH Adjustment: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.
-
Reducing Agent: After stirring for 1-2 hours, add 1.5 equivalents of a mild reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, in portions.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Development of Novel Anticancer Agents
Valerophenone derivatives have been investigated for their potential as antineoplastic drugs.[2] The presence of a halogen atom can enhance cytotoxic activity. Furthermore, the 1,3-dioxane moiety is present in some compounds that exhibit multidrug resistance (MDR) modulation, a significant challenge in cancer chemotherapy.[4]
Proposed Mechanism of Action to Investigate:
Experimental Protocol: Suzuki Cross-Coupling Reaction
This protocol describes a palladium-catalyzed cross-coupling reaction to introduce a new aryl or heteroaryl group at the position of the chlorine atom.
-
Reaction Setup: In a reaction vessel, combine 1 equivalent of this compound, 1.2 equivalents of the desired boronic acid, and 2-3 equivalents of a base (e.g., potassium carbonate, cesium carbonate).
-
Solvent and Catalyst: Add a suitable solvent system (e.g., toluene/water, dioxane/water) and a palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) under an inert atmosphere (e.g., nitrogen, argon).
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, add water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion
This compound represents a molecule with considerable, yet largely unexplored, potential. Its structural amalgamation of a valerophenone core, a chloro-substituent, and a 1,3-dioxane ring positions it as a promising candidate for a range of research applications. This guide has outlined several plausible research directions, from the development of novel CNS-active and anticancer agents to its use as a versatile intermediate in organic synthesis. The provided experimental protocols are intended to serve as a foundational framework for initiating research into this intriguing molecule. Further investigation into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted and has the potential to yield significant scientific advancements.
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Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(7), 2534-2548. Available from: [Link]
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Sergül, A., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6563-6577. Available from: [Link]
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M. V. D. S. R. L. R. C. G. R. N. S. Rao. (1998). 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX): toxicological properties and risk assessment in drinking water. Mutation Research/Reviews in Mutation Research, 410(3), 237-249. Available from: [Link]
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Methodological & Application
Application Note & Protocol: A Validated Synthesis of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Abstract
This document provides a comprehensive, field-validated protocol for the synthesis of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, a key intermediate in the development of various pharmaceutical compounds.[1] The synthetic strategy is bifurcated into two primary stages: the preparation of the protected acyl chloride sidechain and its subsequent Friedel-Crafts acylation onto a chlorinated aromatic backbone. This guide emphasizes the causality behind procedural choices, offering insights into reaction mechanisms, safety protocols, and troubleshooting. All quantitative data is summarized for clarity, and workflows are visually represented to ensure procedural fidelity for researchers, chemists, and professionals in drug development.
Introduction and Strategic Overview
This compound is a substituted valerophenone derivative of significant interest in medicinal chemistry. Its structure incorporates a halogenated aromatic ring and a sidechain featuring a 5,5-dimethyl-1,3-dioxane moiety. This dioxane group serves as a robust protecting group for a terminal aldehyde, a common precursor in multi-step syntheses. The protection is critical as the aldehyde functionality would not be stable under the strongly acidic conditions of the core carbon-carbon bond-forming reaction.
The synthesis detailed herein employs a classic yet highly effective approach: a Friedel-Crafts acylation . This powerful reaction forms a new carbon-carbon bond by acylating an aromatic ring, in this case, 1,3-dichlorobenzene, with an acyl chloride.[2] The core challenge, therefore, is the preparation of the requisite acyl chloride, 5-(5,5-dimethyl-1,3-dioxan-2-yl)valeryl chloride.
Our strategy is as follows:
-
Protection: Acetalization of 5-oxopentanoic acid (or a derivative) with 2,2-dimethyl-1,3-propanediol to form the stable 5,5-dimethyl-1,3-dioxane ring. This is a standard method for protecting carbonyl groups from acidic or nucleophilic conditions.[3]
-
Activation: Conversion of the resulting carboxylic acid to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).
-
Coupling: A Lewis acid-catalyzed Friedel-Crafts acylation between the synthesized acyl chloride and 1,3-dichlorobenzene to yield the final product. Aluminum chloride (AlCl₃) is the catalyst of choice due to its efficacy in generating the reactive acylium ion intermediate.[4][5]
This structured approach ensures high yields and minimizes side reactions by protecting sensitive functional groups and activating the appropriate moieties for the key coupling step.
Diagram 1: Overall Synthetic Workflow.
Reaction Mechanism: The Friedel-Crafts Acylation
The cornerstone of this synthesis is the electrophilic aromatic substitution reaction known as Friedel-Crafts acylation. Understanding this mechanism is crucial for optimizing conditions and troubleshooting.
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, which then cleaves heterolytically to form a highly electrophilic and resonance-stabilized acylium ion. This is the rate-determining step.
-
Electrophilic Attack: The π-electron system of the aromatic ring (1,3-dichlorobenzene) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Regeneration: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This collapses the arenium ion, restores the aromaticity of the ring, regenerates the AlCl₃ catalyst, and produces HCl as a byproduct.[6]
A key advantage of acylation over alkylation is that the product ketone is less reactive than the starting material, preventing poly-acylation. Furthermore, carbocation rearrangements are not observed with acylium ions.
Caption: Mechanism of Friedel-Crafts Acylation.
Materials and Equipment
Proper preparation and use of high-purity reagents are paramount for the success of this synthesis. All operations should be conducted in a well-ventilated fume hood.
Table 1: Reagents and Materials
| Reagent | CAS Number | Molecular Wt. | Grade | Notes |
|---|---|---|---|---|
| 5-Oxopentanoic Acid | 123-76-2 | 116.12 g/mol | ≥98% | |
| 2,2-Dimethyl-1,3-propanediol | 126-30-7 | 104.15 g/mol | ≥99% | |
| p-Toluenesulfonic acid (p-TsOH) | 104-15-4 | 172.20 g/mol | ≥98.5% | Catalyst for protection step. |
| Toluene | 108-88-3 | 92.14 g/mol | Anhydrous, ≥99.8% | Solvent for water removal. |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | ≥99% | Highly corrosive and moisture-sensitive. |
| 1,3-Dichlorobenzene | 541-73-1 | 147.00 g/mol | ≥99% | Anhydrous. |
| Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 g/mol | Anhydrous, ≥99.9% | Highly hygroscopic. Handle in a glovebox or under inert gas. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous, ≥99.8% | Reaction solvent. |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | Anhydrous | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Aqueous Solution | For workup. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | Aqueous Solution | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | For drying organic layers. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | Concentrated (37%) | For workup. |
Table 2: Equipment
| Equipment | Purpose |
|---|---|
| Round-bottom flasks (various sizes) | Reaction vessels. |
| Dean-Stark apparatus | Water removal during acetalization. |
| Reflux condenser | To prevent solvent loss during heating. |
| Magnetic stirrer and stir bars | Homogeneous mixing. |
| Dropping funnel | Controlled addition of reagents. |
| Ice bath and heating mantle | Temperature control. |
| Schlenk line or inert gas (N₂/Ar) setup | Handling of moisture-sensitive reagents. |
| Separatory funnel | Liquid-liquid extraction. |
| Rotary evaporator | Solvent removal under reduced pressure. |
| Glass chromatography column | Product purification. |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
Detailed Experimental Protocol
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Thionyl chloride and aluminum chloride are highly reactive and corrosive; handle them with extreme caution in a fume hood.[7][8] The reaction with AlCl₃ can be exothermic.
Part A: Synthesis of 5-(5,5-dimethyl-1,3-dioxan-2-yl)valeryl chloride
Step A1: Preparation of 5-(5,5-dimethyl-1,3-dioxan-2-yl)valeric Acid
-
Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 5-oxopentanoic acid (11.6 g, 100 mmol), 2,2-dimethyl-1,3-propanediol (11.5 g, 110 mmol, 1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.5 g, ~3 mmol).
-
Reaction: Add 250 mL of anhydrous toluene to the flask. Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue refluxing for 4-6 hours or until no more water is collected. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 100 mL) to remove the acid catalyst, followed by brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil. The product is often of sufficient purity for the next step, but can be purified by vacuum distillation if necessary.
Step A2: Preparation of 5-(5,5-dimethyl-1,3-dioxan-2-yl)valeryl chloride
-
Setup: In a 250 mL round-bottom flask fitted with a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution) and a magnetic stir bar, place the crude 5-(5,5-dimethyl-1,3-dioxan-2-yl)valeric acid from the previous step.
-
Reaction: Slowly add thionyl chloride (14.3 g, 8.8 mL, 120 mmol, 1.2 eq) to the flask at room temperature with stirring. The reaction will evolve SO₂ and HCl gas.
-
Completion: After the initial effervescence subsides, gently heat the mixture to 70 °C for 2 hours to drive the reaction to completion.
-
Isolation: Cool the mixture to room temperature. Remove the excess thionyl chloride by vacuum distillation (use a cold trap). The remaining residue is the desired acyl chloride, which should be used immediately in the next step without further purification.
Part B: Friedel-Crafts Acylation
-
Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice bath.
-
Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous dichloromethane (DCM, 200 mL) and anhydrous aluminum chloride (16.0 g, 120 mmol, 1.2 eq). Stir to create a suspension.
-
Acyl Chloride Addition: Dissolve the crude 5-(5,5-dimethyl-1,3-dioxan-2-yl)valeryl chloride (from Step A2, ~100 mmol) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Aromatic Addition: In the same dropping funnel, add a solution of 1,3-dichlorobenzene (14.7 g, 10.9 mL, 100 mmol, 1.0 eq) in 50 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours (overnight). Monitor the reaction progress by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 300 g of crushed ice and 50 mL of concentrated HCl. This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 150 mL), 5% sodium bicarbonate solution (2 x 150 mL), and finally with brine (1 x 150 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
The crude product obtained is typically a viscous oil or a low-melting solid. Purification is achieved via flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective.
-
Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil or solid.
Expected Characterization Data:
-
¹H NMR: Expect characteristic peaks for the aromatic protons (in the 7-8 ppm region), the dioxane ring protons, the gem-dimethyl groups on the dioxane, and the aliphatic chain protons.
-
¹³C NMR: Will show distinct signals for the carbonyl carbon (~195-200 ppm), aromatic carbons, and the carbons of the dioxane and aliphatic sidechain.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the molecular formula C₁₇H₂₃ClO₃ (MW: 310.82 g/mol )[9][], with a characteristic isotopic pattern for the chlorine atom (M+2 peak at ~1/3 the intensity of the M⁺ peak).
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield in Part A1 | Incomplete reaction. | Ensure complete removal of water using the Dean-Stark trap. Increase reflux time if necessary. |
| Loss of product during workup. | Be careful during the basic wash; vigorous shaking can cause emulsions. | |
| Low yield in Part B | Inactive AlCl₃ catalyst. | Use fresh, anhydrous AlCl₃. Handle it quickly and under an inert atmosphere to prevent hydration. |
| Insufficient reaction time or temperature. | Allow the reaction to proceed overnight at room temperature. Gentle heating (to 40 °C) can be attempted, but may increase side products. | |
| Multiple products observed | Isomer formation or side reactions. | Ensure controlled, low-temperature addition of reagents. The chloro groups on 1,3-dichlorobenzene direct the acylation primarily to the 4-position, but other isomers are possible. Careful chromatography is key to isolation. |
References
- CN104592038A - Preparation method of 5,5-dimethyl-1,3-cyclohexamethylenediamine.
-
3-Chloropropiophenone - PMC - NIH. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. [Link]
-
Material Safety Data Sheet - Valerophenone, 98% - Cole-Parmer. [Link]
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3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone purification techniques
An Application Guide to the Purification of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Abstract
This comprehensive guide details the purification strategies for this compound, a substituted aromatic ketone of interest in synthetic and medicinal chemistry. High purity of such intermediates is paramount for the success of subsequent synthetic steps and the integrity of biological assays. This document provides an in-depth analysis of the compound's structural features, guiding the selection of optimal purification techniques. We present detailed, field-proven protocols for flash column chromatography and recrystallization, including troubleshooting and rationale. Furthermore, we outline a suite of analytical methods for the rigorous assessment of final product purity, ensuring that researchers and drug development professionals can achieve and validate the required quality standards for their work.
Introduction and Strategic Overview
This compound is a multi-functional organic molecule featuring a chlorinated aromatic ketone core, a five-carbon aliphatic chain, and an acid-sensitive acetal protecting group (the 1,3-dioxane moiety). The presence of these distinct chemical features dictates the purification strategy. The primary goal is to remove unreacted starting materials, reaction by-products, and reagents without compromising the integrity of the target molecule, particularly the acetal group which is susceptible to hydrolysis under strongly acidic conditions.
The purification workflow is a two-stage process: (1) Bulk Purification to isolate the target compound from significant impurities, followed by (2) Purity Verification to confirm that the desired level of purity has been achieved. The choice between primary purification methods—chromatography or recrystallization—depends on the physical state of the crude product and the nature of the impurities.
Caption: Decision workflow for selecting the primary purification method.
Core Purification Technique: Flash Column Chromatography
Flash column chromatography is the most versatile and widely used method for purifying reaction mixtures, capable of separating compounds with subtle differences in polarity.[1][2][3] This technique is indispensable when the target compound is an oil or when impurities have similar solubility profiles, rendering recrystallization ineffective.
2.1. Principle of Separation
The technique relies on the principle of differential adsorption.[3] In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a less polar mobile phase (eluent). Molecules in the mixture are in a dynamic equilibrium between being adsorbed to the stationary phase and dissolved in the mobile phase.[1]
-
Non-polar compounds: Have weak interactions with the silica gel and are readily carried by the mobile phase, thus eluting from the column quickly.
-
Polar compounds: Interact strongly with the polar Si-OH groups on the silica surface, slowing their movement down the column.
For this compound, the ketone and dioxane ether oxygens provide polarity, while the chlorinated phenyl ring and hydrocarbon backbone contribute non-polar character. By carefully selecting a mobile phase, we can modulate its retention on the column to achieve separation from more polar or less polar impurities.
2.2. Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
It is imperative to optimize the separation on a small scale using TLC before committing a large quantity of material to a column.[1][2] The goal is to find a solvent system where the target compound has a Retardation Factor (Rf) of approximately 0.2-0.3, which generally provides the best separation.[2]
Methodology:
-
Prepare several developing chambers with different ratios of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane).
-
Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Place the plate in a developing chamber and allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the separated spots using a UV lamp (254 nm). The aromatic ketone will be UV-active.
-
Calculate the Rf value for each spot: Rf = (distance traveled by solute) / (distance traveled by solvent).[3]
| Solvent System (Hexane:Ethyl Acetate) | Observed Rf of Target Compound | Recommendation |
| 9:1 | > 0.6 | Too non-polar; increase ethyl acetate. |
| 7:3 | 0.25 | Optimal for Column. |
| 1:1 | < 0.1 | Too polar; decrease ethyl acetate. |
2.3. Protocol 2: Preparative Flash Column Chromatography
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Optimized eluent (e.g., 7:3 Hexane:Ethyl Acetate)
-
Sand
-
Compressed air or nitrogen source (for flash chromatography)
-
Collection tubes/flasks
Procedure:
-
Column Packing:
-
Secure the column vertically. Add a small plug of cotton or glass wool to the bottom.[2]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, tapping the side gently to ensure even packing. Allow excess solvent to drain until it is level with the top of the silica. Never let the column run dry.[2]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in the minimum amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column to force the solvent through at a steady rate (approx. 2 inches/minute).
-
Begin collecting fractions immediately. The volume of each fraction should be about 10-20% of the column volume.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Alternative Purification Technique: Recrystallization
If the purified compound obtained from chromatography is a solid, or if the crude product is substantially pure and crystalline, recrystallization is an excellent method to achieve very high purity.[4][5]
3.1. Principle of Recrystallization
This technique is based on the differential solubility of a compound and its impurities in a solvent.[4] An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures. Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor).
3.2. Protocol 3: Recrystallization
Step 1: Solvent Selection
-
The key is finding the right solvent or solvent pair.[4] Given the molecule's structure, good candidates to test include alcohols (isopropanol, ethanol), ketones (acetone), esters (ethyl acetate), or solvent pairs like Hexane/Ethyl Acetate or Ethanol/Water.[6]
-
Test Procedure: Place a few milligrams of the solid in a small test tube. Add the chosen solvent dropwise. If it dissolves immediately at room temperature, the compound is too soluble. If it doesn't dissolve, heat the mixture. If it dissolves when hot but reappears upon cooling, the solvent is a good candidate.[7]
Step 2: Procedure
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If any insoluble impurities remain, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7]
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven to remove all traces of solvent.
Purity Assessment and Characterization
Post-purification analysis is a non-negotiable step to validate the success of the procedure and confirm the identity and purity of the final compound.[8]
Caption: Comprehensive workflow for post-purification analysis.
| Technique | Purpose | Indication of High Purity |
| Thin-Layer Chromatography (TLC) | Rapid purity check. | A single, well-defined spot. |
| Melting Point Analysis | Assess purity of crystalline solids.[9] | A sharp melting point range (≤ 2 °C) that matches the literature value. |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and purity assessment.[9][10] | Correct chemical shifts, integration values, and coupling constants. Absence of peaks corresponding to impurities.[11] |
| Mass Spectrometry (MS) | Confirm molecular weight.[10] | A prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity.[10][12] | A single major peak, with purity often expressed as >95-99% by peak area. |
References
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google Cloud. Retrieved January 17, 2026.
- Column chromatography. (n.d.). Columbia University. Retrieved January 17, 2026.
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- 9: Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts. Retrieved January 17, 2026.
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- Column Chromatography ketone/silica. (2011). Physics Forums. Retrieved January 17, 2026.
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- DE102007032451B4 - Process for the preparation of aromatic ketones. (n.d.).
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- Recrystallization. (n.d.). University of California, Los Angeles. Retrieved January 17, 2026.
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
- US3305562A - Process for making alpha-pyrrolidino-valerophenones. (n.d.).
- Methods for Purification of Commonly Used Solvents. (n.d.). Alfa Chemistry. Retrieved January 17, 2026.
- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. (2014). Reddit. Retrieved January 17, 2026.
- Column chromatography. (2020). BYJU'S. Retrieved January 17, 2026.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Retrieved January 17, 2026.
- Novel 1,3-dioxanes From Apple Juice and Cider. (1999). PubMed. Retrieved January 17, 2026.
- Solvent: 1,4-dioxane. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 17, 2026.
- Purification Methods of Organic Compounds. (2021). Research and Reviews: Journal of Chemistry. Retrieved January 17, 2026.
- This compound. (n.d.). Sigma-Aldrich. Retrieved January 17, 2026.
- 3'-Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. (n.d.). EvitaChem. Retrieved January 17, 2026.
- 2',6'-dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone. (n.d.). Sigma-Aldrich. Retrieved January 17, 2026.
- 3-Chloropropiophenone. (n.d.). National Institutes of Health. Retrieved January 17, 2026.
- CAS 898785-96-1 4'-CHLORO-5-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)VALEROPHENONE. (n.d.). BOC Sciences. Retrieved January 17, 2026.
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Analytical Framework for the Characterization and Quantification of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
An Application Note and Protocol Guide
Section 1: Introduction and Analytical Strategy
Overview of the Analyte
3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a substituted aromatic ketone. Its structure comprises a chlorophenyl group, a five-carbon valerophenone backbone, and a protected diol in the form of a dimethyl-dioxane ring. Such molecules are common intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), where each subunit can be critical for the final molecule's efficacy and safety.[1][2] The presence of a chiral center and various functional groups necessitates a multi-faceted analytical approach to ensure identity, purity, and stability.
Guiding Principles for Method Development
The analytical control of pharmaceutical intermediates is paramount for ensuring the quality of the final drug product. The methods detailed in this guide are built upon the "lifecycle management" concept for analytical procedures, which emphasizes a continuous process of development and validation.[3] Our strategy is to employ orthogonal methods—techniques that measure the analyte based on different chemical and physical principles—to build a comprehensive quality profile.
Overall Analytical Workflow
The diagram below illustrates the integrated workflow for the complete analysis of a new batch of this compound, from initial characterization to routine quality control.
Caption: High-level workflow for analytical characterization and QC.
Section 2: Stability-Indicating HPLC-UV Method for Purity and Assay
Principle and Application
A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the active ingredient in the presence of its degradation products, impurities, and excipients.[4] For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the primary choice. The molecule's aromatic ring provides a strong chromophore for UV detection, and its overall non-polar character makes it well-suited for retention on a C18 stationary phase.[5][6] This method is designed for both the precise quantification (assay) of the main component and the detection and quantification of process-related and degradation impurities.
Experimental Protocol: HPLC-UV
2.2.1 Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Column: Thermo Scientific Syncronis C18, 4.6 x 150 mm, 5 µm particle size (or equivalent L1 column).
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN) with 0.1% TFA.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a stock solution of 100 µg/mL.
-
Sample Preparation: Prepare the sample at the same concentration as the standard solution using the diluent.
2.2.2 Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and reasonable run time for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures consistent retention times and peak shapes by minimizing viscosity fluctuations. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Detection Wavelength | 254 nm | The valerophenone chromophore exhibits strong absorbance near this wavelength, providing good sensitivity.[7] |
| Gradient Program | See table below | A gradient is essential to elute potential impurities with a wide range of polarities and to ensure the main peak is well-resolved from any degradants. |
2.2.3 Gradient Elution Program
| Time (min) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (ACN + 0.1% TFA) |
| 0.0 | 60 | 40 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
Forced Degradation Studies
To ensure the method is stability-indicating, forced degradation studies must be performed.[8] The goal is to achieve 5-20% degradation of the active substance to produce a sufficient level of primary degradants without destroying the molecule entirely.[8][9]
Sources
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The Strategic Utility of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone in Pharmaceutical Synthesis: An Application Guide
In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Key to this endeavor is the availability of versatile chemical intermediates that serve as reliable and adaptable building blocks. 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is one such intermediate, a compound of significant interest due to its integral role in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the cholesterol absorption inhibitor, Ezetimibe.
This technical guide provides an in-depth exploration of this compound, offering detailed application notes and protocols for its synthesis and subsequent utilization. The content herein is curated for researchers, medicinal chemists, and process development scientists, aiming to provide not just procedural steps, but also the underlying scientific rationale to empower innovation and problem-solving in the laboratory.
Compound Profile and Physicochemical Properties
This compound is a substituted aromatic ketone. The presence of a chlorine atom on the phenyl ring and a protected 1,3-diol in the side chain imparts specific reactivity and solubility characteristics that are advantageous in multi-step syntheses.
| Property | Value | Source |
| IUPAC Name | 1-(3-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | N/A |
| CAS Number | 898785-94-9 | [1] |
| Molecular Formula | C₁₇H₂₃ClO₃ | [1] |
| Molecular Weight | 310.82 g/mol | [1] |
| Appearance | Expected to be a crystalline solid or a viscous oil | Inferred from related compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Insoluble in water. | Inferred from structural features |
Strategic Importance in Synthesis: The Dioxane Moiety as a Latent Aldehyde
The 5,5-dimethyl-1,3-dioxane group is a robust protecting group for a 1,3-diol, which itself can be considered a masked aldehyde. This cyclic acetal is generally stable under a variety of reaction conditions, including basic, reductive, and organometallic transformations.[2] This stability allows for selective manipulation of other functional groups within the molecule, such as the ketone, without premature deprotection. The dioxane can be readily removed under acidic conditions to reveal the aldehyde functionality when required for subsequent synthetic steps.
Synthesis of this compound
The synthesis of the title compound is typically achieved through a two-step process: formation of the protected side chain and subsequent Friedel-Crafts acylation.
Protocol 1: Synthesis of the Acylating Agent - 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoyl chloride
This protocol begins with the protection of a suitable precursor to form the dioxane ring, followed by conversion to the acyl chloride.
Workflow Diagram:
Caption: Synthetic workflow for the preparation of the acylating agent.
Detailed Steps:
-
Methanolysis of Glutaric Anhydride: To a stirred solution of glutaric anhydride (1.0 eq) in methanol, add a catalytic amount of a strong acid (e.g., H₂SO₄). Heat the mixture to reflux for 2-4 hours. After cooling, the excess methanol is removed under reduced pressure to yield methyl 5-oxopentanoate.
-
Acetalization: Combine methyl 5-oxopentanoate (1.0 eq) and neopentyl glycol (1.1 eq) in a suitable solvent like toluene. Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until completion. After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoate.
-
Saponification: Dissolve the ester from the previous step in a mixture of methanol and water. Add sodium hydroxide (1.5 eq) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC). Acidify the mixture with a suitable acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer and remove the solvent to yield 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoic acid.
-
Formation of Acyl Chloride: To the carboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of DMF. Stir the mixture at room temperature until the evolution of gas ceases. Remove the excess reagent and solvent under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.
Protocol 2: Friedel-Crafts Acylation
This step involves the electrophilic aromatic substitution of 1,3-dichlorobenzene with the prepared acyl chloride. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[3]
Reaction Scheme Diagram:
Caption: Friedel-Crafts acylation to form the target intermediate.
Detailed Steps:
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Add 1,3-dichlorobenzene (1.0 eq) to the cooled suspension. Slowly add a solution of 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoyl chloride (1.0 eq) in dry dichloromethane via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Application in the Synthesis of Ezetimibe
This compound is a key precursor in several reported synthetic routes to Ezetimibe.[4][5] The general strategy involves the stereoselective reduction of the ketone, followed by a series of transformations culminating in the formation of the characteristic β-lactam ring of Ezetimibe.
Overall Synthetic Strategy Diagram:
Caption: Generalized synthetic pathway from the valerophenone intermediate to Ezetimibe.
Protocol 3: Stereoselective Ketone Reduction
The chirality of the secondary alcohol resulting from the ketone reduction is critical for the final stereochemistry of Ezetimibe. The Corey-Bakshi-Shibata (CBS) reduction is a widely used method for achieving high enantioselectivity.[6]
Detailed Steps:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
CBS Catalyst: Add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 - 0.2 eq) in toluene.
-
Reducing Agent: Cool the mixture to -20 °C to 0 °C and slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 - 1.5 eq) in THF.
-
Reaction and Quenching: Stir the reaction at the same temperature until the starting material is consumed (monitored by TLC). Carefully quench the reaction by the slow addition of methanol.
-
Workup and Purification: Remove the solvents under reduced pressure. Add a suitable solvent like ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer, filter, and concentrate. The resulting chiral alcohol is often used in the next step without further purification, or it can be purified by column chromatography.
Subsequent Transformations
The resulting chiral alcohol is then typically coupled with a chiral auxiliary, such as (S)-4-phenyl-2-oxazolidinone. This is followed by a crucial aldol-type condensation with a suitable imine, often mediated by a Lewis acid like titanium tetrachloride, to set the stereochemistry of the two adjacent chiral centers on what will become the β-lactam ring.[5] The final steps involve the cyclization to form the 2-azetidinone (β-lactam) ring and subsequent deprotection steps to yield Ezetimibe. The formation of the β-lactam ring is a key transformation in the synthesis of numerous biologically active compounds.[7][8]
Safety and Handling
As with all chemical syntheses, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Aluminum chloride is corrosive and reacts violently with water. Handle in a dry environment.
-
Thionyl chloride and oxalyl chloride are corrosive and release toxic gases upon reaction with water.
-
Borane-dimethyl sulfide complex is flammable and has a strong, unpleasant odor.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is a strategically designed chemical intermediate with significant applications in pharmaceutical synthesis. Its synthesis via Friedel-Crafts acylation and its subsequent elaboration, particularly through stereoselective reduction and β-lactam formation, highlight its value in the construction of complex and medicinally important molecules like Ezetimibe. The protocols and discussions presented in this guide are intended to provide a solid foundation for researchers to utilize this versatile building block in their synthetic endeavors.
References
-
Grokipedia. (n.d.). Valerophenone. Retrieved from [Link]
-
Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.). In Science of Synthesis. Retrieved from [Link]
- D'hooghe, M., & De Kimpe, N. (2006). Novel and Recent Synthesis and Applications of β-Lactams. Mini-Reviews in Organic Chemistry, 3(2), 93-115.
-
Wikipedia. (n.d.). Valerophenone. Retrieved from [Link]
- Google Patents. (2017). CN106397292A - Ezetimibe intermediate, synthesis method of intermediate and synthesis method of ezetimibe.
-
PubChem. (n.d.). 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. Retrieved from [Link]
- Singh, G. S. (2003). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 8(11), 787-794.
- Google Patents. (2016). CN105439929A - Synthesis process of ezetimibe intermediate.
- Google Patents. (2010). WO2010012775A1 - Process for the synthesis of ezetimibe and intermediates useful therefor.
-
WIPO Patentscope. (2014). WO/2014/012372 PROCESS FOR SYNTHESIS OF EZETIMIBE AND INTERMEDIATES USED IN SAID PROCESS. Retrieved from [Link]
-
Teknoscienze. (2024). Enzyme Engineering and HHDHs: Revolutionizing Green Synthesis of Ezetimibe and Other Pharmaceutical Intermediates. Retrieved from [Link]
-
PubMed Central. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
MDPI. (2023). Plant-Derived Natural Products: A Source for Drug Discovery and Development. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
PubMed Central. (2014). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Retrieved from [Link]
- Google Patents. (2013). CN103172585A - Method for synthesizing important ezetimibe intermediate-(4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1, 3-oxazolidine-2-ketone.
-
Semantic Scholar. (n.d.). Enantioselective reduction of prochiral aryl ketones using a novel chiral auxiliary derived from a labdane diterpene. Retrieved from [Link]
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3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone in medicinal chemistry
An Application Guide to 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone in Medicinal Chemistry
Authored by: A Senior Application Scientist
Introduction: Unveiling a Versatile Synthetic Scaffold
In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutic agents. This compound is a compound uniquely positioned as a versatile intermediate for library synthesis and lead optimization. Its structure is a compelling convergence of three key chemical motifs: a substituted aromatic ketone, a flexible alkyl chain, and a protected aldehyde functionality.
-
The 3'-Chlorophenyl Ketone: The valerophenone core provides a robust handle for a multitude of chemical transformations. The presence of a chlorine atom on the phenyl ring at the meta-position is not merely a point of substitution; it is a strategic feature. It electronically modifies the aromatic ring and offers a reactive site for advanced synthetic manipulations such as cross-coupling reactions, enabling diverse structural modifications. Valerophenone derivatives themselves are recognized as important intermediates in the synthesis of various pharmaceuticals, including antineoplastic agents.[1][2]
-
The 1,3-Dioxane Moiety: The 5,5-dimethyl-1,3-dioxane group serves as a stable cyclic acetal, effectively masking a terminal aldehyde.[3][4] This neopentyl glycol-derived acetal is particularly robust, demonstrating stability under basic, neutral, and many reductive or oxidative conditions, which is crucial for selective chemical modifications at other sites of the molecule.[3][4] Its true value lies in its controlled lability under acidic conditions, allowing for the timely deprotection and unveiling of the aldehyde to participate in subsequent cyclization or conjugation reactions.
-
The Pentanone Linker: The five-carbon chain provides optimal spacing and flexibility, positioning the terminal masked aldehyde and the aromatic ketone in a 1,6-relationship. Upon deprotection, this arrangement creates a difunctional scaffold ripe for constructing a variety of heterocyclic systems, which are foundational structures in many biologically active molecules.
This guide provides an in-depth exploration of this compound, presenting it not as a final compound, but as a strategic starting point for generating molecular diversity in drug discovery campaigns. We will detail its synthesis, key transformations, and provide actionable protocols for its application.
Physicochemical Properties and Structural Data
A summary of the key properties for this compound is presented below. This data is essential for planning synthetic reactions, including solvent selection and purification strategies.
| Property | Value | Source |
| CAS Number | 898785-94-9 | [5] |
| Molecular Formula | C₁₇H₂₃ClO₃ | [5] |
| Molecular Weight | 310.82 g/mol | [5] |
| Synonym | 1-(3-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | [5] |
| InChI Key | SNQLUKJROMAYSC-UHFFFAOYSA-N | [5] |
Proposed Synthetic Pathway
The synthesis of the title compound can be envisioned through a convergent strategy, culminating in a Friedel-Crafts acylation. This approach allows for the independent preparation of the functionalized side chain.
Caption: Proposed retrosynthetic analysis and forward synthesis plan for the target compound.
Application in Medicinal Chemistry: A Gateway to Molecular Diversity
The primary utility of this molecule is as an advanced intermediate. The presence of orthogonally reactive functional groups (a ketone, a masked aldehyde, and an aryl halide) allows for a systematic and divergent approach to library synthesis.
Workflow for Divergent Library Synthesis
The following workflow illustrates how a diverse set of molecular scaffolds can be generated from the title compound.
Caption: Divergent synthesis workflow starting from the title compound.
Experimental Protocols
The following protocols are designed to be robust and reproducible. As a Senior Application Scientist, I stress the importance of understanding the causality behind each step. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: Deprotection of the 1,3-Dioxane to Yield the 1,6-Dicarbonyl Intermediate
Principle: The cyclic acetal is stable to base but hydrolyzes under acidic conditions to reveal the parent carbonyl.[3] Acetone is used as a co-solvent to ensure miscibility, and the reaction is typically driven by the presence of water.
Materials:
-
This compound (1.0 eq)
-
Acetone
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the starting material (1.0 eq) in a mixture of acetone and water (4:1 v/v). The concentration should be approximately 0.1 M.
-
To this stirring solution, add 2M HCl (0.2 eq). The use of a catalytic amount of acid is key; excess acid can promote side reactions.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours at room temperature.
-
Once the starting material is consumed, neutralize the reaction by carefully adding saturated NaHCO₃ solution until effervescence ceases.
-
Remove the majority of the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with water and brine. This removes inorganic salts and residual acid/base.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 1-(3-chlorophenyl)hexane-1,6-dione.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Principle: The C-Cl bond on the aromatic ring can be activated by a palladium catalyst to couple with a boronic acid or ester. This is a powerful C-C bond-forming reaction to build molecular complexity. The choice of ligand and base is critical for efficient catalysis.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) (0.02 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Toluene and Water (e.g., 4:1 mixture) or Dioxane/Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask, add the starting material (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq). The catalyst should be handled quickly to minimize air exposure.
-
Add the degassed solvent system (e.g., Toluene/Water 4:1). Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 6-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting biaryl product by flash column chromatography.
Conclusion and Future Outlook
This compound represents a quintessential example of a modern synthetic building block. Its design anticipates the needs of medicinal chemists by incorporating multiple, orthogonally reactive sites into a single, stable molecule. The protocols outlined here provide a clear roadmap for leveraging this intermediate to rapidly generate libraries of diverse compounds. By applying principles of protecting group chemistry, transition-metal catalysis, and heterocyclic synthesis, researchers can efficiently explore new chemical space in the quest for novel therapeutics. The true potential of this compound is realized not in its own activity, but in the myriad of unique structures it can help create.
References
- BenchChem. (2025). Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety.
- Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Valerophenone in Modern Pharmaceutical Synthesis.
- Chem-Impex. (n.d.). Valerophenone.
- Sigma-Aldrich. (n.d.). This compound.
- EvitaChem. (n.d.). 3'-Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone.
- Smolecule. (n.d.). 2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone.
Sources
The Strategic Utility of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone in Asymmetric Synthesis
This technical guide provides an in-depth exploration of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, a versatile intermediate in modern organic synthesis. We will elucidate its preparation and underscore its strategic importance as a prochiral ketone, focusing on its application in the stereoselective synthesis of chiral secondary alcohols. These chiral alcohols are valuable building blocks in the development of pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both the theoretical underpinnings and practical, step-by-step protocols for its synthesis and application.
Introduction: A Building Block of Strategic Importance
This compound is a substituted aromatic ketone that, while not extensively documented as a final product, holds significant potential as a key intermediate. Its structure incorporates three key features that make it a valuable tool for synthetic chemists:
-
A Prochiral Ketone: The carbonyl group is prochiral, meaning its reduction can lead to the formation of a new stereocenter, yielding a chiral secondary alcohol. The ability to control the stereochemistry of this reduction is paramount in the synthesis of enantiomerically pure pharmaceuticals.
-
A Protected Aldehyde: The 5,5-dimethyl-1,3-dioxane moiety serves as a robust protecting group for a terminal aldehyde. This cyclic acetal is stable under a variety of reaction conditions, including those typically employed for manipulations of the ketone and aromatic ring, yet it can be readily deprotected under acidic conditions when the aldehyde functionality is required for subsequent transformations.
-
A Substituted Aromatic Ring: The 3'-chloro substitution on the phenyl ring provides a handle for further functionalization through various cross-coupling reactions, or it can be an integral part of the final target molecule's pharmacophore.
The convergence of these features in a single molecule makes this compound a strategic precursor, particularly in the synthesis of complex chiral molecules such as analogues of the cholesterol absorption inhibitor, Ezetimibe.
Synthesis of this compound
The most direct and industrially scalable method for the synthesis of the title compound is the Friedel-Crafts acylation of chlorobenzene.[1][2][3] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring using an acyl chloride and a Lewis acid catalyst.[4][5]
Part 1: Preparation of the Acylating Agent: 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoyl chloride
The synthesis begins with the preparation of the requisite acyl chloride from its corresponding carboxylic acid.
Protocol 1: Synthesis of 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoic acid
This protocol is adapted from standard procedures for the protection of aldehydes and subsequent oxidation.
-
Step 1: Acetal Protection of 5-oxopentanal. 5-Oxopentanal is protected as its 5,5-dimethyl-1,3-dioxane derivative.
-
Step 2: Oxidation to the Carboxylic Acid. The protected aldehyde is then oxidized to the corresponding carboxylic acid.
Protocol 2: Conversion to 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoyl chloride
The carboxylic acid is converted to the more reactive acyl chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.[6][7][8]
-
Materials:
-
5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Dry glassware
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoic acid (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl with thionyl chloride, or CO, CO₂, and HCl with oxalyl chloride).
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoyl chloride, which can be used in the next step without further purification.
-
Part 2: Friedel-Crafts Acylation
Protocol 3: Synthesis of this compound
-
Materials:
-
Chlorobenzene (anhydrous)
-
5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoyl chloride
-
Aluminum chloride (AlCl₃, anhydrous)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.3 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoyl chloride (1.0 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension.
-
In a separate dropping funnel, place anhydrous chlorobenzene (3.0 eq) and add it dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound. The chloro group on the benzene ring is an ortho, para-director, so a mixture of isomers is expected, with the para-substituted product being the major isomer due to sterics.[9]
-
Caption: Synthetic workflow for this compound.
Application in Asymmetric Synthesis: The Corey-Itsuno Reduction
A primary application of this compound is its stereoselective reduction to the corresponding chiral secondary alcohol. The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[10][11][12][13][14][15] This reaction employs a chiral oxazaborolidine catalyst in the presence of a borane source to achieve high levels of enantioselectivity.[4][16][17]
Mechanism of the Corey-Itsuno Reduction
The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the carbonyl oxygen of the ketone. The ketone is oriented in a way that minimizes steric interactions, and the hydride is delivered from the borane to one face of the carbonyl, leading to the formation of the chiral alcohol with high enantiomeric excess.
Caption: Simplified catalytic cycle of the Corey-Itsuno (CBS) Reduction.
Protocol 4: Asymmetric Reduction of this compound
-
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (2 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise.
-
Slowly add the borane-dimethyl sulfide complex (0.6 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched (R)- or (S)-1-(3-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-ol. The enantiomeric excess can be determined by chiral HPLC analysis.
-
| Reaction | Reactants | Catalyst/Reagent | Product | Typical Yield | Enantiomeric Excess |
| Friedel-Crafts Acylation | Chlorobenzene, 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoyl chloride | AlCl₃ | This compound | 60-80% | N/A |
| Corey-Itsuno Reduction | This compound | (R)- or (S)-CBS, BH₃·SMe₂ | (S)- or (R)-1-(3-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-ol | 85-95% | >95% |
Conclusion
This compound is a strategically designed intermediate that offers synthetic chemists a reliable and versatile platform for the construction of complex chiral molecules. Its synthesis via Friedel-Crafts acylation is a robust and scalable process. The subsequent highly enantioselective reduction of its prochiral ketone functionality provides access to valuable chiral secondary alcohols, which are key precursors in the pharmaceutical industry. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery and development of new therapeutic agents.
References
- Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Indian J Pharm Sci. 2016 Jan-Feb;78(1):73-9.
- Corey–Itsuno reduction. Grokipedia.
- Mahale, R. D., et al. Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates. Organic Process Research & Development.
- Annunziata, F., et al. Continuous-flow stereoselective reduction of prochiral ketones in a whole cell bioreactor with natural deep eutectic solvents. Green Chemistry. 2021.
- Enantioselective reduction of ketones. Wikipedia.
- Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Bioc
- Annunziata, F., et al. Continuous-flow stereoselective reduction of prochiral ketones in a whole cell bioreactor with natural deep eutectic solvents. Green Chemistry (RSC Publishing).
- Asymmetric Catalysis with Chiral Oxazaborolidinium Ions (COBIs): from Cyclization to Radical Reactions. Sigma-Aldrich.
- Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. REVIEW ARTICLE.
- Chiral 1,3,2-oxazaborolidines in asymmetric synthesis: recent advances. RSC Publishing. 2004.
- Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. NIH. 2020.
- Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. 2023.
- Corey-Bakshi-Shib
- Itsuno-Corey Reduction. SynArchive.
- Corey–Itsuno reduction. Wikipedia.
- The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic (RSC Publishing).
- Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride. Benchchem.
- Friedel-Crafts acyl
- converting carboxylic acids into acyl (acid) chlorides. Chemguide.
- friedel-crafts acyl
- Friedel-Crafts acyl
- Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Collage of Pharmacy Al-Mustansiriyah University.
- Acyl chloride. Wikipedia.
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Application Notes and Protocols for Reactions with 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Introduction: A Versatile Intermediate for Advanced Synthesis
3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a key building block in medicinal chemistry and drug development. Its structure incorporates three key features that allow for a diverse range of chemical transformations: a halogenated aromatic ring, a ketone functional group, and a protected aldehyde in the form of a cyclic acetal. The presence of the 5,5-dimethyl-1,3-dioxan-2-yl group as a robust protecting group for a latent aldehyde functionality is central to its utility. This acetal is stable under neutral to strongly basic conditions, permitting selective reactions on the aromatic ring or the ketone moiety without affecting the protected aldehyde.[1][2][3] This application note provides detailed protocols for several key reactions utilizing this versatile intermediate, offering researchers a guide to unlocking its synthetic potential.
The valerophenone core, with its electron-withdrawing ketone, deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position relative to the acyl group.[4] However, the true synthetic power of this molecule is realized through nucleophilic and cross-coupling reactions at the chloro-substituted position and transformations of the ketone.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material is provided below for reference.
| Property | Value | Source |
| CAS Number | 898785-94-9 | |
| Molecular Formula | C₁₇H₂₃ClO₃ | |
| Molecular Weight | 310.82 g/mol | |
| Appearance | White to off-white solid | Generic |
| Purity | ≥97% |
Section 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-Cl Bond
The chloro-substituent on the aromatic ring provides a handle for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The acetal protecting group is stable under the typically basic conditions of these reactions.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with a boronic acid in the presence of a palladium catalyst and a base.[5] This protocol details the coupling of this compound with phenylboronic acid.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst/ligand system such as Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
-
Reaction Execution:
-
Stir the mixture at 90 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
-
| Reagent/Parameter | Quantity/Value | Rationale |
| Phenylboronic Acid | 1.2 eq | Slight excess ensures complete consumption of the starting material. |
| Potassium Carbonate | 2.0 eq | Base is required to activate the boronic acid for transmetalation.[6] |
| Pd(PPh₃)₄ | 0.05 eq | Common and effective catalyst for Suzuki couplings. |
| Toluene | Anhydrous | Anhydrous conditions are crucial to prevent catalyst deactivation. |
| Temperature | 90 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
Buchwald-Hartwig Amination: Synthesis of Arylamine Derivatives
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine.[7] This reaction is instrumental in the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol:
-
Reaction Setup (under inert atmosphere):
-
In a glovebox, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.05 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq) to a vial.
-
Add the desired amine (e.g., morpholine, 1.2 eq) and anhydrous toluene.
-
Seal the vial and remove from the glovebox.
-
-
Reaction Execution:
-
Stir the reaction mixture at 100 °C for 12-24 hours.
-
Monitor for the disappearance of the starting material by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the arylamine product.
-
| Reagent/Parameter | Quantity/Value | Rationale |
| Amine | 1.2 eq | A slight excess of the amine coupling partner is used. |
| Sodium tert-butoxide | 1.4 eq | A strong, non-nucleophilic base is required for the catalytic cycle. |
| Pd₂(dba)₃/XPhos | 0.02 eq / 0.05 eq | A common and highly effective catalyst system for amination of aryl chlorides.[8] |
| Toluene | Anhydrous | Anhydrous conditions are essential for this reaction. |
| Temperature | 100 °C | Elevated temperature is typically required for the amination of aryl chlorides. |
Section 2: Transformations of the Ketone Functional Group
The ketone moiety of the valerophenone core can be selectively transformed, for example, through reduction to a secondary alcohol.
Selective Reduction of the Ketone
The ketone can be reduced to the corresponding secondary alcohol using a mild reducing agent such as sodium borohydride. This reaction is highly selective for the ketone in the presence of the acetal and the aromatic chloride.
Workflow for Ketone Reduction
Caption: General workflow for the reduction of the ketone.
Detailed Protocol:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction Execution:
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol product.
-
| Reagent/Parameter | Quantity/Value | Rationale |
| Sodium Borohydride | 1.5 eq | A mild and selective reducing agent for ketones. |
| Methanol | Sufficient to dissolve | A common protic solvent for borohydride reductions. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction. |
Section 3: Deprotection of the Acetal
The final step in many synthetic sequences involving this intermediate is the deprotection of the acetal to reveal the aldehyde functionality. This is typically achieved under acidic conditions.[9]
Acid-Catalyzed Hydrolysis
Workflow for Acetal Deprotection
Caption: General workflow for acid-catalyzed deprotection of the acetal.
Detailed Protocol:
-
Reaction Setup:
-
Dissolve the acetal-protected compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
-
Reaction Execution:
-
Add a catalytic amount of a strong acid, such as 1M hydrochloric acid or p-toluenesulfonic acid (0.1 eq).
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the more polar aldehyde product.
-
-
Work-up and Purification:
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aldehyde.
-
| Reagent/Parameter | Quantity/Value | Rationale |
| Acid Catalyst | 0.1 eq to 1M solution | Catalytic acid is required to hydrolyze the acetal. |
| Acetone/Water | 4:1 v/v | A common solvent system that facilitates both substrate solubility and hydrolysis. |
| Temperature | Room Temperature | Deprotection is typically efficient at ambient temperature. |
Conclusion
This compound is a highly valuable and versatile intermediate. The strategic use of the acetal protecting group allows for selective transformations at the aromatic ring and the ketone functionality. The protocols outlined in this application note provide a foundation for researchers to explore a wide range of synthetic possibilities, from the construction of complex biaryl and arylamine structures to the selective modification of the valerophenone core. Careful consideration of reaction conditions and appropriate analytical monitoring are key to achieving successful outcomes in the application of this multifaceted building block.
References
- BenchChem. (2025). An In-Depth Technical Guide to the Basic Reactivity of the Ketone Group in 3-Chloropropiophenone.
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Chloropropiophenone.
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
- Sonneck, M., et al. (2020). 3-Chloropropiophenone.
- Zaheer, S. H., et al. (1954). Reactions of α-halogeno-ketones with aromatic compounds. Part I. Reactions of chloroacetone and 3-chlorobutanone with phenol and its ethers. Journal of the Chemical Society (Resumed), 3360-3362.
- Sci-Hub. (n.d.). Reactions of α-halogeno-ketones with aromatic compounds. Part I. Reactions of chloroacetone and 3-chlorobutanone with phenol and its ethers.
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- BenchChem. (2025). Aromatic Substitution Reactions on Valerophenone: An In-depth Technical Guide.
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]
-
Chem-Station. (2014). Protection of Carbonyl Groups. Retrieved from [Link]
-
Molecules. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
- de Jong, J., et al. (2019). One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- BenchChem. (2025). Experimental procedure for the deprotection of 2-Ethyl-5,5-dimethyl-1,3-dioxane.
- CoLab. (2015). Synthesis of aromatic ketones by Suzuki-Miyaura cross-coupling of acyl chlorides with boronic acids mediated by palladium catalysts deposited over donor-functionalized silica gel.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- ACS Publications. (2025). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines.
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
PubMed. (2025). Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Retrieved from [Link]
- ResearchGate. (2025). A Convenient Method for Preparing Aromatic Ketones from Acyl Chlorides and Arylboronic Acids via Suzuki—Miyaura Type Coupling Reaction.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- ResearchGate. (2012). can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection.
- Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution.
Sources
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An In-Depth Technical Guide to the Synthesis and Reaction Mechanisms of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a complex organic molecule that holds significance as a potential intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a substituted aromatic ketone and a protected aldehyde functionality, makes it a versatile building block for the elaboration of more complex molecular architectures. Notably, this valerophenone derivative is a key precursor in the synthesis of Silmitasertib (CX-4945), a potent and selective inhibitor of protein kinase CK2 that has entered clinical trials for the treatment of cancer.[1][2] The strategic importance of this compound necessitates a thorough understanding of its synthesis and the underlying reaction mechanisms.
This guide provides a comprehensive overview of the plausible synthetic routes to this compound, with a focus on the detailed mechanisms of the key chemical transformations. Two primary synthetic strategies will be explored: the Friedel-Crafts acylation pathway and a Grignard reaction-based approach. Detailed experimental protocols, informed by established chemical principles, are provided to enable the practical application of this knowledge in a research and development setting.
Plausible Synthetic Pathways and Core Reaction Mechanisms
The synthesis of this compound involves the strategic formation of a carbon-carbon bond to connect the substituted aromatic ring with the protected valeryl side chain. The two most logical and widely applicable methods for achieving this are Friedel-Crafts acylation and the Grignard reaction.
Pathway 1: Friedel-Crafts Acylation
This is a classic and robust method for the formation of aryl ketones.[3][4] The overall strategy involves the preparation of a suitable acyl chloride precursor containing the dioxane moiety, followed by its reaction with chlorobenzene in the presence of a Lewis acid catalyst.
Overall Synthetic Scheme (Friedel-Crafts Acylation):
Caption: Proposed Friedel-Crafts acylation pathway for the synthesis of the target molecule.
Mechanistic Insights:
-
Acetal Protection: The synthesis commences with the protection of the aldehyde functionality of a suitable starting material, such as 5-oxopentanoic acid, as a 5,5-dimethyl-1,3-dioxane. This is a cyclic acetal formed by the acid-catalyzed reaction with neopentyl glycol (2,2-dimethyl-1,3-propanediol).[5][6] The dioxane is a robust protecting group, stable to the conditions of the subsequent reactions.[7]
-
Mechanism of Acetal Formation: The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A hydroxyl group from neopentyl glycol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of a resonance-stabilized oxonium ion. The second hydroxyl group of the diol then attacks this electrophilic species in an intramolecular fashion, and a final deprotonation step yields the stable cyclic acetal.
-
-
Acyl Chloride Formation: The carboxylic acid is then converted to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[8]
-
Mechanism of Acyl Chloride Formation: The carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is then eliminated and subsequently attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[8]
-
-
Friedel-Crafts Acylation: This is the key carbon-carbon bond-forming step. The prepared acyl chloride reacts with chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9][10]
-
Mechanism of Friedel-Crafts Acylation: The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating a highly electrophilic and resonance-stabilized acylium ion. The π-electron system of the chlorobenzene ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Finally, a weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the ketone product.[9] The chloro substituent on the benzene ring is a deactivating but ortho, para-directing group.[3] Therefore, the acylation is expected to occur primarily at the para position relative to the chlorine atom due to steric hindrance at the ortho positions. However, the target molecule is the meta-substituted product (3'-chloro). This suggests that either the directing group effects are overridden under certain conditions or that the starting material for the acylation is a different isomer. For the purpose of synthesizing the 3'-chloro isomer via Friedel-Crafts, one would ideally start with 1,3-dichlorobenzene and perform a mono-acylation, or utilize a different synthetic strategy. However, for the purpose of illustrating the general mechanism, we will consider the acylation of chlorobenzene.
-
Pathway 2: Grignard Reaction
An alternative and powerful method for forming the aryl-ketone linkage is through the use of a Grignard reagent.[11] This approach involves the reaction of an organomagnesium halide with a nitrile.[12][13]
Overall Synthetic Scheme (Grignard Reaction):
Caption: Proposed Grignard reaction pathway for the synthesis of the target molecule.
Mechanistic Insights:
-
Grignard Reagent Formation: The Grignard reagent is prepared by reacting an aryl halide, such as 1-bromo-3-chlorobenzene, with magnesium metal in an anhydrous ether solvent. The reaction occurs on the surface of the magnesium.
-
Nitrile Synthesis: The nitrile precursor can be synthesized from a corresponding halo-aldehyde. For instance, 5-bromopentanal can first be protected as its 5,5-dimethyl-1,3-dioxane derivative, followed by a nucleophilic substitution reaction with a cyanide salt (e.g., NaCN) to introduce the nitrile functionality.
-
Grignard Addition to Nitrile: The carbon atom of the nitrile group is electrophilic and is attacked by the nucleophilic carbon of the Grignard reagent. This addition reaction forms an intermediate imine magnesium salt.[11] A key advantage of using a nitrile is that this intermediate is stable and does not typically react further with another equivalent of the Grignard reagent, which prevents the formation of tertiary alcohol byproducts.[14]
-
Hydrolysis: The reaction mixture is then treated with an aqueous acid solution (acidic workup). The imine intermediate is hydrolyzed to the corresponding ketone, yielding the final product.[12]
Detailed Application Notes and Protocols
The following protocols are generalized procedures based on established methodologies for the respective reaction types. Researchers should optimize the reaction conditions, including temperature, reaction time, and stoichiometry, for their specific laboratory setup and scale.
Protocol 1: Synthesis via Friedel-Crafts Acylation
Part A: Synthesis of 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoyl chloride
-
Protection of 5-oxopentanoic acid:
-
To a solution of 5-oxopentanoic acid (1.0 eq) in toluene, add neopentyl glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, and then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoic acid, which can be used in the next step without further purification or purified by column chromatography.
-
-
Formation of the Acyl Chloride:
-
To the crude 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoic acid (1.0 eq), add thionyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoyl chloride. This product is typically used immediately in the next step.
-
Part B: Friedel-Crafts Acylation of Chlorobenzene
-
Reaction Setup:
-
To a flame-dried, three-necked flask equipped with a dropping funnel, a condenser with a gas outlet, and a magnetic stirrer, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Acylation:
-
Dissolve the crude 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoyl chloride (1.0 eq) and chlorobenzene (3.0 eq, acting as both reactant and solvent) in dry DCM.
-
Add this solution dropwise to the cooled AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Protocol 2: Synthesis via Grignard Reaction
Part A: Synthesis of 3-Chlorophenylmagnesium Bromide
-
Setup:
-
Assemble a flame-dried, three-necked flask with a condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Place magnesium turnings (1.2 eq) in the flask.
-
-
Initiation and Formation:
-
Add a small amount of a solution of 1-bromo-3-chlorobenzene (1.0 eq) in anhydrous diethyl ether or THF to the magnesium turnings.
-
If the reaction does not initiate spontaneously (indicated by bubbling and a cloudy appearance), add a small crystal of iodine or gently warm the flask.
-
Once the reaction starts, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed. The resulting Grignard reagent is used directly in the next step.
-
Part B: Synthesis of this compound
-
Reaction:
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Dissolve 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanenitrile (prepared separately, 0.9 eq) in anhydrous ether or THF and add it dropwise to the Grignard solution.
-
After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield the target compound.
-
Data Presentation
Table 1: Reagent Properties and Stoichiometry (Friedel-Crafts Acylation Example)
| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Moles (eq) |
| 5-Oxopentanoic Acid | C₅H₈O₃ | 116.12 | - | 1.0 |
| Neopentyl Glycol | C₅H₁₂O₂ | 104.15 | 1.06 | 1.1 |
| Thionyl Chloride | SOCl₂ | 118.97 | 1.638 | 1.5 |
| Chlorobenzene | C₆H₅Cl | 112.56 | 1.11 | 3.0 |
| Aluminum Chloride | AlCl₃ | 133.34 | 2.48 | 1.2 |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons in the range of 7.2-8.0 ppm with splitting patterns characteristic of a 1,3-disubstituted benzene ring. - A triplet corresponding to the acetal proton (-O-CH-O-) around 4.5 ppm. - Methylene protons adjacent to the carbonyl group as a triplet around 2.9 ppm. - Methylene protons of the dioxane ring as singlets or doublets around 3.5-3.7 ppm. - A singlet for the two methyl groups of the dioxane moiety around 0.8-1.2 ppm. - Other methylene protons of the valeryl chain as multiplets in the upfield region. |
| ¹³C NMR | - Carbonyl carbon signal around 198-202 ppm. - Aromatic carbon signals in the range of 125-140 ppm. - Acetal carbon signal around 100-105 ppm. - Methylene carbons of the dioxane ring around 70-75 ppm. - Carbon of the quaternary center of the dioxane ring around 30 ppm. - Methyl carbons of the dioxane moiety around 22 ppm. - Other aliphatic carbon signals in the upfield region. |
| FTIR (cm⁻¹) | - A strong C=O stretching vibration for the aromatic ketone around 1680-1700 cm⁻¹. - C-H stretching vibrations for aromatic and aliphatic groups around 2850-3100 cm⁻¹. - C-O stretching vibrations for the dioxane ring in the fingerprint region (1000-1200 cm⁻¹). - C-Cl stretching vibration in the fingerprint region. |
| Mass Spec (EI) | - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns including the loss of the dioxane moiety, cleavage at the carbonyl group (McLafferty rearrangement), and fragmentation of the aromatic ring. |
Conclusion
This guide has detailed two plausible and robust synthetic pathways for the preparation of this compound: Friedel-Crafts acylation and a Grignard reaction-based approach. The mechanistic underpinnings of each key transformation have been elucidated to provide a deeper understanding of the chemical processes involved. The provided experimental protocols offer a practical starting point for the synthesis of this important pharmaceutical intermediate. Successful synthesis and characterization of this molecule will rely on careful execution of these procedures, with particular attention to anhydrous conditions for the Grignard reaction and controlled addition rates for the exothermic Friedel-Crafts acylation. The spectroscopic data provided will serve as a valuable reference for the confirmation of the final product's identity and purity.
References
-
Master Organic Chemistry. (2023). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]
-
Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. [Link]
-
Land of Chemistry. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone [Video]. YouTube. [Link]
-
PubMed. (2010). Aryl ketone synthesis via tandem orthoplatinated triarylphosphite-catalyzed addition reactions of arylboronic acids with aldehydes followed by oxidation. [Link]
-
Chemistry LibreTexts. (2023, January 22). Using Acyl Chlorides in Friedel-Crafts Reactions. [Link]
-
Royal Society of Chemistry. (n.d.). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. [Link]
-
Wikipedia. (n.d.). Silmitasertib. [Link]
-
The Organic Chemistry Tutor. (2023, April 6). Reaction of Nitriles and Grignard Reagents for the Synthesis of Ketones [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents. [Link]
-
National Institutes of Health. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,3-dioxane. [Link]
-
The Organic Chemistry Tutor. (2021, December 6). Exercise 20.41 (b) - Multi-step Synthesis with Aldehydes and Ketones [Video]. YouTube. [Link]
-
The Chemistry Teacher. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule [Video]. YouTube. [Link]
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ACS Publications. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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ACS Publications. (2026). Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. [Link]
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Application Notes & Protocols: Handling and Storage of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe and effective handling, storage, and application of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone (CAS No: 898785-94-9). This molecule is a key synthetic intermediate, notable for its bifunctional nature, incorporating a chlorinated aromatic ketone and a protected aldehyde in the form of a cyclic acetal. The stability of the acetal group is critically dependent on pH, a factor that dictates all handling and storage protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize this compound in multistep synthetic routes.
Chemical Profile and Physicochemical Properties
This compound is a complex organic molecule whose utility lies in the strategic differentiation of its two carbonyl functionalities. The acetal serves as a robust protecting group for a terminal aldehyde, allowing for selective chemical transformations at the ketone or the aromatic ring.
| Property | Value | Source |
| IUPAC Name | 1-(3-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | [1][2] |
| CAS Number | 898785-94-9 | [1][2] |
| Molecular Formula | C₁₇H₂₃ClO₃ | [1] |
| Molecular Weight | 310.82 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid (inferred from similar compounds) | [3] |
| Purity | Typically ≥97% | [2] |
The Causality of Stability: A Functional Group Analysis
Understanding the chemical behavior of this compound begins with an analysis of its constituent functional groups. The handling and storage protocols are not arbitrary; they are dictated by the inherent reactivity of the acetal and the chlorinated aromatic ring.
The 1,3-Dioxane Acetal: The pH-Sensitive Switch
The most critical feature of this molecule is the 5,5-dimethyl-1,3-dioxane group, which is a cyclic acetal. The primary role of an acetal in synthesis is to protect a carbonyl group (in this case, an aldehyde) from unwanted reactions.
-
Stability: Acetals are highly stable in neutral to strongly basic conditions.[4][5] They do not react with strong nucleophiles like Grignard reagents or reducing agents such as lithium aluminum hydride, making them excellent protecting groups.[5][6]
-
Lability: The stability of the acetal linkage is immediately compromised in the presence of acid, particularly aqueous acid.[4][5] Acid catalyzes the hydrolysis of the acetal, rapidly converting it back to the original aldehyde and neopentyl glycol.[7] This reaction is an equilibrium process, and the presence of water drives it toward deprotection.[8]
This acid lability is the single most important factor governing the handling of this compound. Exposure to acidic environments, including acidic solvents, silica gel (which can be acidic), or even atmospheric moisture in the presence of trace acid impurities, can lead to degradation of the material.
Caption: Acid-catalyzed hydrolysis of the acetal protecting group.
The 3'-Chlorophenyl Ketone: The Halogenated Moiety
The chlorinated aromatic portion of the molecule also requires specific consideration.
-
Incompatibilities: Like many organic compounds, it is incompatible with strong oxidizing agents.[9]
-
Toxicity Profile: Chlorinated aromatic compounds as a class necessitate careful handling to avoid inhalation, ingestion, and skin contact.[10] All work should be conducted in a certified chemical fume hood.[10]
-
Disposal: Waste containing this compound must be treated as hazardous chemical waste according to institutional and regulatory guidelines.[10]
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not publicly available, a conservative approach based on its functional groups is required. The following PPE is mandatory for all handling procedures.
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles or a face shield | Protects against splashes and accidental contact with the solid compound or its solutions.[9] |
| Hand | Chemically resistant gloves (e.g., Butyl rubber, Viton®) | Protects against skin contact. Nitrile gloves may offer limited splash protection but should be changed immediately upon contact. The chlorinated nature requires a robust glove material.[10] |
| Body | Full-length, buttoned lab coat | Prevents contamination of personal clothing.[10] |
| Respiratory | Use within a certified chemical fume hood | The primary engineering control to prevent inhalation of any dust or aerosols.[10][11] |
Protocol for Safe Handling and Use
This protocol ensures the integrity of the compound and the safety of the researcher.
Caption: General workflow for the safe handling of the compound.
Step-by-Step Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all PPE as specified in Section 3. Ensure a chemical spill kit is readily accessible.
-
Aliquoting the Compound:
-
Transfer the storage container to the fume hood.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside.
-
Use clean, dry spatulas and an anti-static weigh boat to measure the desired amount.
-
Work efficiently to minimize the compound's exposure to the atmosphere.
-
Securely close the main container immediately after aliquoting, purge with an inert gas (e.g., argon or nitrogen) if possible, and return it to storage.
-
-
Use in a Reaction:
-
When dissolving the compound, use anhydrous, non-acidic solvents (e.g., THF, Dichloromethane, Toluene). Avoid using solvents that may contain acidic impurities or stabilizers.
-
If the subsequent reaction chemistry is sensitive to water, maintain an inert atmosphere.
-
Crucially, do not expose the compound to acidic conditions (e.g., strong or weak acids, Lewis acids, or acidic workup conditions) unless the explicit goal is to deprotect the acetal and liberate the aldehyde.
-
-
Waste Disposal and Decontamination:
Protocol for Long-Term Storage
Proper storage is paramount to prevent the slow degradation of the acetal group and maintain the compound's purity over time.
Caption: Decision tree for the proper storage of the compound.
Storage Condition Summary:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Under inert gas (Argon or Nitrogen) | Prevents ingress of atmospheric moisture and oxygen, minimizing hydrolysis and oxidation risks. |
| Container | Tightly sealed, amber glass bottle with a PTFE-lined cap | Prevents light exposure and ensures an inert, non-reactive seal.[10][12] |
| Location | Cool, dry, dark, and well-ventilated chemical storage area | Ensures stability and safety.[9][12] |
| Incompatibilities | Store away from strong acids, acidic materials, and strong oxidizing agents | Prevents chemical reactions that would degrade the compound.[9][10][11] |
Application Insight: Acetal Deprotection Protocol
The primary utility of this compound is as a protected aldehyde. The following is a general protocol for the deprotection step to reveal the aldehyde functionality for subsequent reactions.
Objective: To hydrolyze the cyclic acetal to yield 1-(3-chlorophenyl)-5-oxopentan-1-one.
Materials:
-
This compound
-
Acetone (or THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (or other suitable extraction solvent)
Protocol:
-
Dissolve the starting material (1 equivalent) in a mixture of acetone and water (e.g., a 4:1 ratio).
-
Cool the solution in an ice bath to 0 °C.
-
Add a catalytic amount of 1M HCl dropwise while stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde product.
-
The product can be purified further, typically by column chromatography on silica gel.
References
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Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][5][13]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed.
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Application Notes and Protocols for the Derivatization of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: This document provides a comprehensive technical guide to the derivatization of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. This molecule represents a versatile synthetic platform, incorporating multiple distinct functional groups that can be selectively manipulated. As a substituted valerophenone, it is a valuable intermediate for creating diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1][2] The strategic presence of a ketone, an aryl chloride, and a protected aldehyde (as a dioxane acetal) allows for a modular approach to synthesis. This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering researchers to adapt and innovate upon these foundational methods.
Core Molecular Structure and Strategic Importance
This compound (CAS 898785-94-9) is an aromatic ketone featuring a pentanoyl group attached to a chlorosubstituted benzene ring. A key feature is the 5,5-dimethyl-1,3-dioxane group at the terminus of the aliphatic chain, which serves as a robust protecting group for an aldehyde. This multi-functional nature makes it an attractive starting material for building complex molecules.[1]
The reactivity of this compound can be dissected into four primary domains:
-
The Ketone Carbonyl: A site for nucleophilic addition and condensation reactions.
-
The Aryl Chloride: A handle for transition-metal-catalyzed cross-coupling reactions.
-
The Dioxane Acetal: A stable protecting group that can be selectively removed to reveal a reactive aldehyde.
-
The Aromatic Ring: Subject to further electrophilic aromatic substitution, though deactivated by the existing substituents.[3]
This guide will detail validated protocols for derivatization at these key sites.
Derivatization Pathways and Methodologies
The strategic derivatization of this molecule hinges on the selective reaction of one functional group while preserving the others. The dioxane acetal is notably stable under basic and nucleophilic conditions, making it an excellent protecting group while transformations are performed at the ketone or aryl chloride moieties.[4]
Caption: Derivatization pathways for the title compound.
Reactions at the Ketone Carbonyl
The valerophenone ketone group is a prime target for introducing structural diversity.[5] Its reactivity is influenced by steric hindrance from the aliphatic chain.
The Wittig reaction is a powerful method for converting ketones into alkenes, forming a new carbon-carbon double bond specifically at the carbonyl position.[6][7] This reaction is particularly effective for introducing a methylene group (CH₂) using methylenetriphenylphosphorane, even with sterically hindered ketones.[8][9]
Causality: The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon. The resulting betaine intermediate collapses to form a stable four-membered oxaphosphetane ring, which then fragments to yield the alkene and triphenylphosphine oxide.[10] The use of non-stabilized ylides, often prepared in situ with strong bases like potassium tert-butoxide, favors the formation of the desired product.[8][9]
Caption: Simplified mechanism of the Wittig reaction.
Protocol: Methylenation via Wittig Reaction
| Reagent | MW | Amount | Mmol | Equivalents |
|---|---|---|---|---|
| Starting Ketone | 326.84 | 1.0 g | 3.06 | 1.0 |
| Methyltriphenylphosphonium bromide | 357.23 | 1.31 g | 3.67 | 1.2 |
| Potassium tert-butoxide (KOtBu) | 112.21 | 0.41 g | 3.67 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | - | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide and 20 mL of anhydrous THF.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide portion-wise over 10 minutes. The mixture will typically turn a characteristic yellow-orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Dissolve the starting ketone in 10 mL of anhydrous THF and add it dropwise to the ylide solution via a syringe.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Quench the reaction by carefully adding 15 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired alkene.
The Grignard reaction allows for the formation of a new carbon-carbon bond via the nucleophilic addition of an organomagnesium halide to the ketone's carbonyl carbon.[11][12] This reaction converts the ketone into a tertiary alcohol.[13]
Causality: The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon.[12] Anhydrous conditions are critical, as Grignard reagents are also strong bases and will be quenched by protic sources like water.[11] For α-chloroketones, careful control of addition order and temperature can be crucial to minimize side reactions.[14][15]
Protocol: Addition of Methylmagnesium Bromide
| Reagent | MW | Amount | Mmol | Equivalents |
|---|---|---|---|---|
| Starting Ketone | 326.84 | 1.0 g | 3.06 | 1.0 |
| Methylmagnesium bromide (3.0 M in ether) | - | 1.22 mL | 3.67 | 1.2 |
| Anhydrous Diethyl Ether | - | 20 mL | - | - |
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the starting ketone in 20 mL of anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add the methylmagnesium bromide solution dropwise via syringe over 15 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction back to 0 °C and quench by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol via column chromatography.
Modification of the Aryl Chloride
The chloro-substituent on the aromatic ring is a versatile handle for modern cross-coupling chemistry, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds by reacting an aryl halide with an amine in the presence of a base and a phosphine ligand.[16][17][18] It has revolutionized the synthesis of arylamines due to its broad functional group tolerance and milder conditions compared to classical methods.[17]
Causality: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex. The amine then coordinates to the palladium center, and after deprotonation by the base, reductive elimination occurs to form the C-N bond and regenerate the Pd(0) catalyst.[19][20] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating both the oxidative addition and the final reductive elimination steps.[16]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Coupling with Morpholine
| Reagent | MW | Amount | Mmol | Equivalents |
|---|---|---|---|---|
| Starting Ketone | 326.84 | 500 mg | 1.53 | 1.0 |
| Morpholine | 87.12 | 160 mg (0.16 mL) | 1.84 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 28 mg | 0.03 | 0.02 |
| XPhos | 476.6 | 58 mg | 0.12 | 0.08 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 206 mg | 2.14 | 1.4 |
| Anhydrous Toluene | - | 10 mL | - | - |
Procedure:
-
To a Schlenk tube, add the starting ketone, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Add anhydrous toluene, followed by morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS or TLC. Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide to form a C-C bond.[21] It is widely used for synthesizing biaryl compounds.[22]
Causality: Similar to the Buchwald-Hartwig reaction, the mechanism begins with the oxidative addition of the aryl chloride to Pd(0). A key step is transmetalation, where the organic group from the boron reagent (activated by a base) is transferred to the palladium center. Reductive elimination then yields the biaryl product and regenerates the Pd(0) catalyst.[21] While phosphine ligands are common, some Suzuki couplings of chloroaryl triflates have been shown to proceed under "ligand-free" conditions, although this is highly substrate-dependent.[23]
Protocol: Coupling with Phenylboronic Acid
| Reagent | MW | Amount | Mmol | Equivalents |
|---|---|---|---|---|
| Starting Ketone | 326.84 | 500 mg | 1.53 | 1.0 |
| Phenylboronic acid | 121.93 | 280 mg | 2.30 | 1.5 |
| Pd(PPh₃)₄ | 1155.56 | 88 mg | 0.076 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 634 mg | 4.59 | 3.0 |
| Toluene/Ethanol/Water | - | 10 mL (4:1:1 ratio) | - | - |
Procedure:
-
Combine the starting ketone, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate in a round-bottom flask.
-
Add the solvent mixture (e.g., 8 mL toluene, 2 mL ethanol, 2 mL water).
-
Fit the flask with a reflux condenser and heat the mixture to 90 °C under an inert atmosphere.
-
Stir vigorously until TLC or LC-MS indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution. Purify the crude product by column chromatography to yield the biaryl ketone.
Deprotection and Derivatization of the Acetal
The 1,3-dioxane is a stable protecting group that can be removed under acidic conditions to reveal the parent aldehyde, which can then undergo further transformations.
Causality: The hydrolysis of acetals is an acid-catalyzed process.[24][25] Protonation of one of the acetal oxygens makes it a good leaving group (an alcohol). The subsequent departure of the alcohol is assisted by the lone pair on the other oxygen, forming a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields the carbonyl compound and the diol.[24] The reaction is reversible, and removal of the diol or use of a large excess of water drives the equilibrium toward the aldehyde.[4]
Protocol: Acid-Catalyzed Deprotection
| Reagent | MW | Amount | Mmol | Equivalents |
|---|---|---|---|---|
| Starting Ketone | 326.84 | 1.0 g | 3.06 | 1.0 |
| Acetone | - | 20 mL | - | Solvent |
| Water | - | 5 mL | - | - |
| p-Toluenesulfonic acid (PTSA) | 190.22 | 58 mg | 0.306 | 0.1 |
Procedure:
-
Dissolve the starting material in the acetone/water mixture in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material and the appearance of a more polar product spot. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aldehyde-ketone product, which can be purified by chromatography if needed.
References
-
The Wittig Reaction Using Potassium-tert-butoxide High Yield Methylenations of Sterically Hindered Ketones: Synthetic Communications - Taylor & Francis Online. [Link]
-
Grignard Reagents with Cyclic α-Chloroketones. [Link]
-
Wittig reaction - Wikipedia. [Link]
-
Valerophenone - Wikipedia. [Link]
-
Alkenes from Aldehydes and Ketones - Wittig Reaction - Chemistry LibreTexts. [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]
-
Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview - JoVE. [Link]
-
Buchwald–Hartwig amination - Grokipedia. [Link]
-
Synthesis of β‐chloro ketones from aryl cyclopropanes. - ResearchGate. [Link]
-
Valerophenone - Grokipedia. [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. [Link]
-
Grignard Reaction - Organic Chemistry Portal. [Link]
-
Reactivity of chlorophenols for hydrogenation at 298 K under 0.35... - ResearchGate. [Link]
-
2-Bromovalerophenone: Synthesis Methods and Physico-Chemical Characterization. [Link]
-
Grignard reaction - Wikipedia. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Grignard Reagents with Cyclic α-Chloroketones | The Journal of Organic Chemistry. [Link]
-
Acetal and Ketal Hydrolysis Rates in Moderately Concentrated Perchloric Acid Solutions Containing 50% Dioxane1 | Journal of the American Chemical Society. [Link]
-
(PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions - ResearchGate. [Link]
-
Synthesis and Hydrolysis of 2‐(2,6‐Dichlorophenyl)‐4,6‐Dimethyl‐1,3‐Dioxane | Request PDF - ResearchGate. [Link]
-
Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution - PubMed. [Link]
-
The Grignard Reaction Mechanism - Chemistry Steps. [Link]
-
(PDF) Depollution of Waters Contaminated by Phenols and Chlorophenols Using Catalytic Hydrogenation - ResearchGate. [Link]
-
Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds - PMC - NIH. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid. - ResearchGate. [Link]
-
Buchwald-Hartwig amination - YouTube. [Link]
-
Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials - MDPI. [Link]
-
Acetal Hydrolysis Mechanism - Chemistry Steps. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
Sources
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- 25. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges.
Overview of the Synthetic Challenge
The target molecule, this compound, is a substituted valerophenone with two key features: a meta-chloro substituent on the aromatic ring and a protected aldehyde at the terminus of the pentanoyl chain. The primary synthetic challenge lies in achieving regioselective acylation on the deactivated chlorobenzene ring to obtain the desired 3'- (meta) isomer, while managing the sensitive functional groups.
This guide primarily focuses on the widely-used but often problematic Friedel-Crafts acylation pathway. We will dissect common failure points and provide robust, field-tested solutions. An alternative, more regioselective Grignard-based synthesis , will also be presented as a superior strategic option for avoiding isomeric mixture issues.
General Synthetic Workflow
The synthesis can be logically broken down into three main stages: preparation of the side chain, the key carbon-carbon bond formation, and final purification.
Caption: General workflow for the synthesis via the Friedel-Crafts acylation route.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My overall yield is extremely low or zero. Where do I even begin to troubleshoot?
A low overall yield is a common complaint. Before optimizing a specific step, a holistic review is necessary. The Friedel-Crafts acylation step is the most frequent point of failure.
Initial Diagnostic Checklist:
-
Anhydrous Conditions: The Lewis acid used in the Friedel-Crafts acylation (e.g., aluminum chloride, AlCl₃) is extremely sensitive to moisture.[1][2] Any water in your solvent, glassware, or reagents will rapidly deactivate the catalyst.
-
Catalyst Integrity: Was the AlCl₃ a free-flowing powder? Clumpy or discolored AlCl₃ has likely been compromised by atmospheric moisture and should be discarded.[3]
-
Reagent Purity: Verify the purity of your starting materials, particularly the chlorobenzene and the prepared acyl chloride. Impurities can inhibit the reaction.[1][4]
-
Reaction Monitoring: Are you monitoring the reaction's progress (e.g., by TLC)? Reactions can be slower than expected, especially with deactivated substrates.
Caption: Stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.[1]
Q2: The Friedel-Crafts acylation requires a stoichiometric amount of AlCl₃, not catalytic. Why?
This is a critical concept. The ketone product formed is a Lewis base that forms a strong complex with the Lewis acid catalyst (AlCl₃).[5][2][4][6] This complexation effectively removes the catalyst from the reaction, preventing it from activating more acyl chloride molecules. Therefore, at least one equivalent of AlCl₃ per equivalent of the limiting reagent is required to drive the reaction to completion. It is standard practice to use a slight excess (e.g., 1.1 to 1.5 equivalents).[5][2]
Q3: I'm getting a mixture of isomers. My main product is the 4'-chloro (para) isomer, not the desired 3'-chloro (meta) isomer. How can I fix this?
This is the inherent challenge of this specific Friedel-Crafts reaction. The chloro substituent on the benzene ring is an ortho, para-director. Therefore, electrophilic aromatic substitution will preferentially occur at the positions ortho and para to the chlorine atom, with the para isomer often being the major product due to less steric hindrance.
-
Mitigation Strategies (Limited Success): While you can try altering solvents or temperatures, these changes rarely shift the regioselectivity dramatically in favor of the meta product.
-
The Authoritative Solution (Alternative Route): For guaranteed meta-selectivity, a different synthetic strategy is required. The most reliable method is a Grignard reaction . This involves reacting a Grignard reagent prepared from 1-bromo-3-chlorobenzene with 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanenitrile . The Grignard reagent's carbanion will attack the nitrile carbon, and subsequent acidic hydrolysis of the intermediate imine salt yields the desired ketone with perfect regiochemical control.[7][8]
Q4: My reaction with 3-chloroaniline or 3-chlorophenol is failing. What's wrong?
Aromatic rings with amine (-NH₂) or hydroxyl (-OH) groups are generally unsuitable for direct Friedel-Crafts acylation.[2][4] The lone pair of electrons on the nitrogen or oxygen atom coordinates strongly with the Lewis acid catalyst. This deactivates both the catalyst and the aromatic ring, preventing the acylation reaction from occurring.[3][4]
Q5: The formation of the 1,3-dioxane protecting group is incomplete. How can I improve this step?
The formation of the 1,3-dioxane is a reversible acid-catalyzed reaction.[9] To drive the equilibrium towards the product, the water generated during the reaction must be removed.
-
Solution: The standard and most effective method is to use a Dean-Stark apparatus with a suitable solvent like toluene. The toluene-water azeotrope boils off, water is trapped, and the anhydrous toluene is returned to the reaction flask, pushing the reaction to completion.[10] Using a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (TsOH) is also standard practice.[9][10]
Detailed Experimental Protocols
Disclaimer: These protocols are representative and may require optimization. All procedures should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoyl chloride
Part A: Acetal Protection
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 5-oxopentanoic acid (1.0 eq), neopentyl glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Solvent: Add toluene to the flask (approx. 5-10 mL per gram of carboxylic acid).
-
Reaction: Heat the mixture to reflux. Continue refluxing until water is no longer collected in the Dean-Stark trap (typically 3-5 hours).
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield crude 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoic acid, which can often be used without further purification.
Part B: Acyl Chloride Formation
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the crude acid from Part A in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Isolation: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoyl chloride is typically used immediately in the next step.
Protocol 2: Friedel-Crafts Acylation of Chlorobenzene
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq).[2]
-
Solvent & Cooling: Add anhydrous chlorobenzene (which acts as both solvent and reactant, use a large excess) to the flask. Cool the suspension to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude acyl chloride from Protocol 1 in a small amount of anhydrous chlorobenzene and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C.[2]
-
Reaction: After the addition is complete, stir the reaction at 0°C for one hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.
-
Workup (Quenching): Cool the reaction mixture back to 0°C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[4][6] This step is highly exothermic and will release HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purification: The crude product will be a mixture of isomers. Purify via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 3'-chloro isomer.
Data Summary & Key Parameters
Table 1: Recommended Reagent Stoichiometry for Friedel-Crafts Acylation
| Reagent | Molar Equivalents | Rationale & Key Insights |
| Protected Acyl Chloride | 1.0 | The limiting reagent. |
| Chlorobenzene | >10 (Solvent/Reagent) | Using it as the solvent ensures it is in large excess, driving the reaction. |
| Aluminum Chloride (AlCl₃) | 1.1 - 1.5 | Crucial Parameter. A stoichiometric amount is required to overcome complexation with the ketone product.[5][2][4] Using less will result in low conversion. |
Table 2: Troubleshooting Quick Reference
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction | Inactive/wet AlCl₃; Insufficient AlCl₃. | Use fresh, anhydrous AlCl₃ from a new container. Ensure stoichiometry is >1.1 eq.[3][2] |
| Dark Tarry Mixture | Reaction temperature too high; Side reactions. | Maintain low temperature (0°C) during addition. Avoid overheating during reaction.[5] |
| Wrong Isomer (Para) | Inherent regioselectivity of Friedel-Crafts on chlorobenzene. | The reaction is performing as expected chemically. For the meta isomer, an alternative synthetic route (e.g., Grignard) is strongly advised. |
| Incomplete Acetal Protection | Water not fully removed. | Use a Dean-Stark apparatus to azeotropically remove water.[10] |
Mechanistic Insight: The Friedel-Crafts Acylation
Understanding the mechanism is key to troubleshooting. The reaction proceeds via an electrophilic aromatic substitution.
Caption: Key steps in the Friedel-Crafts acylation mechanism, including catalyst activation, electrophilic attack, and product complexation.[11]
References
- Benchchem. (n.d.). Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety.
- EvitaChem. (n.d.). 3'-Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Benchchem. (n.d.). Identifying side products in the synthesis of Valerophenone.
- Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes.
- Benchchem. (n.d.). Troubleshooting low conversion rates in Friedel-Crafts acylation.
- Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Benchchem. (n.d.). Aromatic Substitution Reactions on Valerophenone: An In-depth Technical Guide.
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Smolecule. (n.d.). 2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone.
- Benchchem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride.
- Benchchem. (n.d.). A Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 3-Chloropropiophenone.
- ChemicalBook. (n.d.). Valerophenone synthesis.
- Ataman Kimya. (n.d.). 3-CHLOROANILINE.
- Benchchem. (n.d.). Application Note & Protocol: Synthesis of 3-Chlorobenzophenone via Grignard Reaction with 3-Chlorobenzonitrile.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- PrepChem.com. (n.d.). Synthesis of 3-chloroaniline.
- RSC Publishing. (n.d.). Detailed studies of the interaction of 3-chloroaniline with O,O′-diphenylphosphorylisothiocyanate. New Journal of Chemistry.
- Filinchuk, Y. (2015). Detailed studies of the interaction of 3-chloroaniline with O,O′-diphenylphosphorylisothiocyanate.
- PubChem. (n.d.). 3-Chloroaniline.
Sources
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- 9. benchchem.com [benchchem.com]
- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 11. byjus.com [byjus.com]
Technical Support Center: Synthesis of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. This document is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this and structurally related compounds. As a key intermediate in various multi-step synthetic campaigns, achieving a high-yield, high-purity synthesis of this molecule is often critical.
This guide moves beyond simple procedural outlines to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the causality behind common side reactions and offer field-proven strategies to mitigate them, ensuring your synthesis is both efficient and reproducible.
Core Synthetic Strategies: A High-Level Overview
The construction of this compound involves the formation of a carbon-carbon bond between a 3-chlorophenyl moiety and a five-carbon pentanone chain bearing a protected aldehyde. The choice of which bond to form and the methodology used are critical decisions that dictate the side reaction profile. The two primary strategies are:
-
Friedel-Crafts Acylation: A classic approach involving the electrophilic substitution of an acyl group onto the 3-chlorotoluene ring.
-
Nucleophilic Acyl Substitution: A more modern and often more reliable method using an organometallic nucleophile (e.g., a Grignard reagent) to attack a suitable carboxylic acid derivative, such as a Weinreb-Nahm amide.
The diagram below illustrates these divergent pathways and highlights the key decision points.
Caption: Divergent synthetic pathways to the target ketone.
Frequently Asked Questions (FAQs)
Q1: What is the function of the 5,5-dimethyl-1,3-dioxan-2-yl group and why is it important?
The 5,5-dimethyl-1,3-dioxan-2-yl moiety is a cyclic acetal that serves as a protecting group for an aldehyde functional group.[1][2] Protecting groups are essential in complex synthesis to prevent a reactive functional group (in this case, an aldehyde) from undergoing unwanted reactions while another part of the molecule is being modified.[3] This acetal is generally stable to basic, nucleophilic, and many reductive or oxidative conditions, but it is labile (can be removed) under acidic conditions.[1][4] This acid sensitivity is a critical factor to consider when choosing a synthetic strategy.
Q2: Between Friedel-Crafts acylation and a Grignard/Weinreb amide approach, which is generally preferred for this synthesis and why?
For this specific target, the Weinreb-Nahm ketone synthesis is strongly preferred . There are two primary reasons:
-
Compatibility with the Protecting Group: Friedel-Crafts acylation requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6] These conditions are often strongly acidic enough to cause partial or complete cleavage of the acid-labile dioxane protecting group, leading to a complex mixture of byproducts.[1][4]
-
Avoiding Over-addition: If one were to use a simpler carboxylic acid derivative like an ester and react it with a Grignard reagent, a common and difficult-to-avoid side reaction is the addition of a second equivalent of the Grignard reagent to the newly formed ketone, resulting in a tertiary alcohol.[7][8] The Weinreb-Nahm amide is specifically designed to prevent this over-addition by forming a stable chelated intermediate, which collapses to the ketone only upon acidic workup.[9][10]
Q3: My aromatic precursor is chlorobenzene. Isn't this ring deactivated for Friedel-Crafts acylation?
Yes, this is a significant drawback of the Friedel-Crafts approach. The chlorine atom is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic aromatic substitution.[11][12] While the reaction can still proceed, it often requires harsher conditions (higher temperatures, longer reaction times, or stronger catalysts), which further increases the risk of side reactions like deprotection of the acetal.
Troubleshooting Guide: Side Reactions & Mitigation
This section addresses specific experimental issues in a question-and-answer format.
Category 1: Issues with the Weinreb Amide Pathway (Recommended)
Q: I am attempting the final coupling step between my Grignard reagent (3-chlorophenylmagnesium bromide) and the Weinreb amide, but the yield is low and I see unreacted amide. What is the likely cause?
This issue almost always points to problems with the Grignard reagent.
-
Probable Cause 1: Inaccurate Titration. The concentration of Grignard reagents can be lower than theoretical due to moisture or side reactions during formation. It is absolutely critical to titrate a small aliquot of your Grignard reagent immediately before use to determine its exact molarity. Using a sub-stoichiometric amount of the Grignard reagent is a common cause of incomplete conversion.
-
Probable Cause 2: Moisture. Grignard reagents are extremely strong bases and are readily quenched by trace amounts of water or other protic sources.[13] Ensure all glassware is oven- or flame-dried, and all solvents are rigorously anhydrous. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
Probable Cause 3: Poor Quality Magnesium. The magnesium turnings used to generate the reagent should be fresh and free of significant oxide layers. If necessary, briefly stir the magnesium in a dilute acid solution, wash with water, then acetone, and dry thoroughly before use.
Troubleshooting Workflow: Low Yield in Weinreb Ketone Synthesis
Caption: Troubleshooting flowchart for low conversion.
Category 2: Issues with Alternative Pathways (Not Recommended)
Q: I tried using a methyl ester of the side-chain and reacted it with the 3-chlorophenyl Grignard reagent. Instead of the ketone, I isolated a tertiary alcohol. Why did this happen?
This is the classic over-addition side reaction.
-
Mechanism of Over-addition: The Grignard reagent first adds to the ester's carbonyl group to form a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the methoxide (-OCH₃) group to form the desired ketone.[8] However, the newly formed ketone is also reactive towards the Grignard reagent still present in the flask.[7][8] A second molecule of the Grignard reagent will then attack the ketone, leading to a tertiary alcohol after acidic workup. Because ketones are generally more reactive than esters, it is very difficult to stop the reaction at the ketone stage.[8]
Sources
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 8. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 9. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. quora.com [quora.com]
Technical Support Center: 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Welcome to the dedicated technical support guide for 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this intermediate in their workflows. The unique combination of a chlorinated valerophenone core and a 1,3-dioxane protecting group presents specific stability challenges. This guide provides in-depth, field-proven insights into identifying, troubleshooting, and preventing common stability issues to ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound?
The most significant stability liability for this molecule is the acid-catalyzed hydrolysis of the 5,5-dimethyl-1,3-dioxane group.[1][2] This functional group, a cyclic acetal, is employed to protect a terminal aldehyde. While stable in neutral or basic conditions, it can readily break down in the presence of even trace amounts of acid, including Brønsted and Lewis acids, to yield the corresponding aldehyde and 2,2-dimethyl-1,3-propanediol.[3]
Q2: What are the expected degradation products I might see in my analysis?
The primary degradation product resulting from the key instability pathway is 3'-Chloro-5-oxovalerophenone (the deprotected aldehyde). Depending on subsequent handling and conditions, this aldehyde may undergo further reactions such as oxidation to a carboxylic acid or polymerization.
Q3: What are the ideal storage conditions for this compound?
To maximize shelf-life and prevent degradation, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[4] It is critical to avoid acidic environments or containers that may leach acidic impurities. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidation of the valerophenone chain, although acetal hydrolysis is the more immediate concern.
Q4: Can my analytical method cause degradation of the compound?
Yes, this is a critical consideration. Analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), often use mobile phases containing acidic modifiers like trifluoroacetic acid (TFA) or formic acid to improve peak shape. These acidic conditions can cause on-column degradation, leading to the appearance of the aldehyde degradant peak and artificially low purity readings for the parent compound.[5]
Troubleshooting Guides
This section addresses specific experimental problems. Each guide follows a logical progression from problem identification to root cause analysis and validated solutions.
Issue 1: An unexpected, more polar peak appears in my HPLC chromatogram during analysis.
-
Initial Observation: A new peak, typically with a shorter retention time than the parent compound, is observed. Its area may increase over time if the sample is left in an acidic mobile phase or autosampler.
-
Causality Analysis: The 1,3-dioxane ring is susceptible to acid-catalyzed hydrolysis. The mechanism involves protonation of one of the dioxane oxygens, followed by ring-opening to form a resonance-stabilized carboxonium ion.[1] This intermediate is then attacked by water to yield the deprotected aldehyde. This reaction is often the rate-determining step in the degradation process.[1][6] Acidic mobile phases or residual acid in the sample solvent provide the necessary protons to initiate this cascade.
Figure 1: Simplified workflow of acid-catalyzed dioxane hydrolysis. -
Troubleshooting & Solution Protocol:
-
Confirm Degradant Identity: Perform a forced degradation study (see Protocol 1 below). Spike a sample of the parent compound with a small amount of dilute acid (e.g., 0.1 M HCl) and analyze it by HPLC. If the retention time of the newly formed peak matches the unexpected peak in your original sample, you have confirmed its identity as the hydrolysis product.
-
Modify Analytical Method:
-
Raise Mobile Phase pH: If possible, switch to a buffered mobile phase with a pH > 6.0. Acetals are generally stable under basic conditions.[1]
-
Use Aprotic Solvents: Prepare samples in non-acidic, aprotic solvents like acetonitrile or THF immediately before analysis. Avoid using methanol or ethanol for sample preparation if trace acid is present, as this can lead to transacetalization.
-
Minimize Sample Residence Time: Reduce the time the sample spends in the autosampler before injection.
-
-
Issue 2: Assay results show a gradual loss of purity for a batch over time, even with proper storage.
-
Initial Observation: A stored batch of the compound shows decreasing purity and a corresponding increase in the aldehyde degradant peak when analyzed periodically.
-
Causality Analysis: While overt acidity is a primary driver, slow degradation can occur due to ambient moisture and contact with slightly acidic surfaces (e.g., certain types of glass or plastic vials) or atmospheric carbon dioxide dissolving in adsorbed water to form carbonic acid. The valerophenone moiety itself can also be susceptible to slow oxidation.[7]
-
Troubleshooting & Solution Workflow:
Figure 2: Decision tree for troubleshooting purity loss. -
Preventative Measures:
-
Inert Packaging: Repackage the material into amber glass vials with PTFE-lined caps under an argon or nitrogen atmosphere.
-
Use of Desiccants: Store vials inside a desiccator containing a molecular sieve or other suitable desiccant.
-
Solvent Purity: Always use high-purity, anhydrous, and non-acidic solvents for any solution-based work.
-
Key Experimental Protocols
Protocol 1: Forced Degradation Study for Degradant Identification
This protocol is essential for developing a stability-indicating analytical method.[5] The goal is to generate 5-20% degradation to identify potential degradants.
Materials:
-
This compound
-
1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade Acetonitrile and Water
-
Class A glassware
Procedure:
-
Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile.
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1 M NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 1 M HCl, and dilute for analysis.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute for analysis.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours. Dissolve a portion in acetonitrile for analysis.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light as per ICH Q1B guidelines. Dissolve a portion for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 2). Compare the chromatograms to identify and track the formation of degradation products.
Protocol 2: Recommended Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its primary acid-degradation product.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Ammonium Acetate in Water (pH adjusted to ~7.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0 min (50% B), 20 min (90% B), 25 min (90% B), 26 min (50% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50) |
Rationale for Choices:
-
C18 Column: Provides good hydrophobic retention for the parent compound and its less polar ketone core.[5]
-
Neutral pH Mobile Phase: The use of ammonium acetate buffer at a neutral pH is the most critical parameter to prevent on-column hydrolysis of the dioxane group.
-
Gradient Elution: Necessary to effectively separate the more polar aldehyde degradant from the parent compound and resolve any other potential impurities.
Summary of Stability Characteristics
| Condition | Stability Profile | Primary Degradation Pathway | Recommended Mitigation |
| Acidic (pH < 6) | Highly Labile | Hydrolysis of 1,3-dioxane ring | Avoid acidic reagents, solvents, and HPLC mobile phases. |
| Neutral (pH 6-8) | Generally Stable | Minimal degradation | Maintain neutral conditions during storage and analysis. |
| Basic (pH > 8) | Stable | The dioxane is stable; long-term exposure may affect other parts of the molecule. | Suitable for cleaning and certain reaction conditions. |
| Oxidizing Agents | Moderately Stable | Potential oxidation of the alkyl chain or ketone. | Store under an inert atmosphere; use high-purity solvents. |
| Light | Moderately Stable | Valerophenone core may be photosensitive.[5] | Store in amber vials or protect from light. |
| Heat | Generally Stable | Stable at moderate temperatures. | Store at controlled room temperature or refrigerated. |
References
- EvitaChem. Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. EvitaChem.
- Fife, T. H., & Przystas, T. J. (1984). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society, 106(5), 1361–1366.
-
Reja, M. I., et al. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. ResearchGate. Available from: [Link]
- Anderson, E., & Fife, T. H. (1971). Substituent Effects in Acetal Hydrolysis. Journal of Organic Chemistry.
- Leggetter, B. E., & Brown, R. K. (1963). THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Canadian Journal of Chemistry.
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available from: [Link]
- Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.
-
PubChem. 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Analytical Techniques for the Assessment of Drug Stability. ResearchGate. Available from: [Link]
Sources
Technical Support Center: Optimizing Synthesis of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone
Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate
Welcome to the technical support guide for the synthesis and optimization of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone. This valerophenone derivative is a sophisticated building block in medicinal chemistry and drug development, valued for its specific substitution pattern which allows for further molecular elaboration.[1] Its synthesis, however, presents several challenges that require careful control of reaction conditions to achieve high yield and purity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causal factors behind common synthetic issues, providing not just solutions but a deeper understanding of the underlying chemistry. Our primary focus will be on the most reliable and scalable synthetic route: a Grignard reaction involving a protected sidechain and a substituted benzonitrile.
Strategic Overview: Selecting the Optimal Synthetic Pathway
Two primary retrosynthetic disconnections are logical for this target molecule: a Friedel-Crafts acylation and a Grignard-type addition.
-
Friedel-Crafts Acylation: This involves reacting chlorobenzene with an acyl chloride precursor of the sidechain in the presence of a strong Lewis acid (e.g., AlCl₃). However, this route is often problematic because the chlorine atom deactivates the aromatic ring, making the reaction sluggish and requiring harsh conditions that can compromise the acid-sensitive dioxane protecting group.[2]
-
Grignard Reagent Addition: This strategy involves the addition of a Grignard reagent, derived from a protected bromo-alkane, to 3-chlorobenzonitrile. Subsequent hydrolysis of the intermediate imine yields the target ketone. This pathway avoids harsh Lewis acids and offers superior control, making it the recommended approach.[3]
The following workflow diagram illustrates the recommended synthetic strategy.
Caption: Recommended workflow for synthesizing the target compound.
Part 1: Preparation of the Grignard Reagent
This section addresses the critical first steps: protecting the aldehyde and forming the organometallic reagent.
Q1: My acetal protection step (Step 1) is giving low yields. What's the cause?
Answer: The formation of the 5,5-dimethyl-1,3-dioxane is an equilibrium-driven process.[4] Low yields are almost always due to the presence of water, which shifts the equilibrium back toward the starting materials.
-
Causality: The reaction is an acid-catalyzed condensation that produces one equivalent of water.[5] According to Le Châtelier's principle, this water must be removed to drive the reaction to completion.
-
Troubleshooting Steps:
-
Ensure Dry Reagents: Use anhydrous solvents (e.g., toluene, cyclohexane) and freshly opened or distilled starting materials.
-
Implement Water Removal: The most effective method is azeotropic distillation using a Dean-Stark apparatus.[6] This physically removes water from the reaction mixture as it forms.
-
Catalyst Choice: Use a non-aqueous acid catalyst like p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS).
-
Q2: I'm having trouble initiating the Grignard reaction (Step 2). The magnesium just sits there.
Answer: The formation of a Grignard reagent is a surface reaction that is highly sensitive to the condition of the magnesium and the purity of the system.[7] An invisible layer of magnesium oxide on the metal surface is the most common barrier to initiation.
-
Causality: Magnesium readily oxidizes in air, forming a passivating MgO layer that prevents the organic halide from reaching the metal surface.
-
Troubleshooting Steps:
-
Magnesium Activation:
-
Mechanical: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent to break up the oxide layer.
-
Chemical: Add a small crystal of iodine (I₂). The iodine reacts with a small amount of magnesium, exposing a fresh, reactive surface. A small amount of 1,2-dibromoethane can also be used as an initiator.
-
-
Strictly Anhydrous Conditions: Grignard reagents are potent bases and react instantly with water.[8] All glassware must be flame-dried or oven-dried, and anhydrous solvents (typically THF) are mandatory.
-
Concentration: Initiation is often more successful in a smaller volume of solvent. Start by adding only a fraction of your alkyl bromide to the magnesium in a concentrated solution, then add the remaining solvent and bromide after initiation is confirmed (indicated by bubbling or a gentle exotherm).
-
Part 2: The Grignard Addition and Workup
This is the key bond-forming step and requires careful execution to avoid side reactions and cleavage of the protecting group.
Q3: The Grignard addition (Step 3) resulted in a low yield of my desired ketone. What are the likely side products and causes?
Answer: Low yields in this step typically point to three main issues: inaccurate quantification of the Grignard reagent, side reactions during its formation or use, or problems during the workup.
Caption: Decision tree for troubleshooting low product yield.
-
Causality & Solutions:
-
Inaccurate Stoichiometry: The yield of Grignard reagent is never quantitative. Using an assumed 100% yield will result in adding insufficient nucleophile. Solution: Titrate a small aliquot of the prepared Grignard reagent (e.g., with I₂ or a known acid) to determine its precise concentration before adding it to the nitrile.[8]
-
Wurtz Coupling: The Grignard reagent can react with remaining alkyl bromide to form a dimer. Solution: Ensure slow, controlled addition of the alkyl bromide during Grignard formation to maintain a high ratio of magnesium to halide.
-
Enolization: While less of an issue with nitriles than ketones, a highly basic Grignard can potentially deprotonate other acidic protons in the system.[8][9] Solution: This is generally minimal in this specific reaction but keeping the reaction temperature controlled (e.g., 0 °C to room temperature) is good practice.
-
Q4: My dioxane protecting group was cleaved during the workup (Step 4). How can I perform the hydrolysis without losing the acetal?
Answer: The 5,5-dimethyl-1,3-dioxane group is a cyclic acetal, which is stable to base but readily hydrolyzed under acidic conditions.[10][11] A strong, hot acidic workup will cleave both the intermediate imine and the protecting group.
-
Causality: The mechanism for both imine hydrolysis and acetal cleavage is acid-catalyzed.[5] The key is to find conditions mild enough to hydrolyze the imine without significantly affecting the more stable cyclic acetal.
-
Optimized Workup Protocol:
-
Initial Quench: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a weakly acidic salt that will protonate and hydrolyze the magnesium imine complex without aggressively attacking the dioxane.
-
Extraction: Extract the product into a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. If trace amounts of imine remain, a very dilute acid wash at low temperatures can be attempted during the washing stage.
-
Data Summary & Protocols
Table 1: Grignard Reaction Optimization Parameters
| Parameter | Condition | Rationale & Potential Impact |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good for solvating the Grignard reagent, increasing its reactivity compared to diethyl ether. Must be rigorously dried. |
| Temperature | 0 °C to Room Temperature | Addition is typically exothermic. Maintaining a controlled temperature prevents side reactions. Lower temperatures favor the desired addition pathway. |
| Equivalents | 1.1 - 1.3 eq. of Grignard Reagent | An excess of the Grignard reagent is used to ensure complete consumption of the limiting 3-chlorobenzonitrile. The exact amount should be based on titration results. |
| Addition Rate | Slow, dropwise addition | Adding the Grignard reagent slowly to the nitrile solution prevents a rapid exotherm and minimizes side reactions. |
| Stirring | Vigorous mechanical or magnetic stirring | Ensures homogeneity and efficient heat transfer, preventing localized "hot spots." |
Experimental Protocol: Recommended Synthesis
Step 1 & 2: Preparation of 2-(4-Bromobutyl)-5,5-dimethyl-1,3-dioxane Grignard Reagent
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.5 eq.) to the flask.
-
Initiation: Add a small volume of anhydrous THF and a single crystal of iodine.
-
Grignard Formation: In the dropping funnel, add a solution of 2-(4-bromobutyl)-5,5-dimethyl-1,3-dioxane (1.0 eq.) in anhydrous THF. Add a small portion of this solution to the magnesium. Wait for initiation (disappearance of iodine color, gentle bubbling). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux for an additional 1-2 hours.
-
Titration: Cool the resulting grey-brown solution to room temperature. Remove an aliquot for titration to determine the exact molarity.
Step 3 & 4: Grignard Addition and Workup
-
Setup: In a separate flame-dried flask under nitrogen, dissolve 3-chlorobenzonitrile (1.0 eq. relative to the titrated Grignard) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add the prepared Grignard reagent (1.1 eq.) via syringe or cannula to the stirred nitrile solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis shows consumption of the nitrile.
-
Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Stir for 30 minutes.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by column chromatography on silica gel.
References
- BenchChem. (2025). Troubleshooting guide for Grignard reactions involving sterically hindered ketones. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem Technical Support.
- EvitaChem. 3'-Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. EvitaChem Product Page.
- Fujii, K., Nakano, K., & Fujita, E. (1989). Simple and Chemoselective Deprotection of Acetals. Chemistry Letters.
- BenchChem. (2025). Application Notes and Protocols: 2-Ethyl-5,5-dimethyl-1,3-dioxane as a Protecting Group for Diols.
- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
- Organic Chemistry Portal. Dimethyl Acetals. Organic Chemistry Portal.
- Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
- BenchChem. (2025). Experimental procedure for the deprotection of 2-Ethyl-5,5-dimethyl-1,3-dioxane. BenchChem Protocol.
- Sigma-Aldrich. This compound. Sigma-Aldrich Product Page.
- PubChem. 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone.
- Chemguide. reaction of aldehydes and ketones with grignard reagents. Chemguide.
- ChemicalBook. 3',4'-DICHLORO-5-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)VALEROPHENONE. ChemicalBook Product Page.
- Total Synthesis. Acetal Protecting Group & Mechanism. Total Synthesis.
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Sigma-Aldrich. Friedel–Crafts Acylation. Sigma-Aldrich Technical Documents.
- Sigma-Aldrich. Pentylmagnesium bromide 2.0M diethyl ether. Sigma-Aldrich Product Page.
- University of Pennsylvania. Protecting Groups. Lecture Notes.
- The Organic Chemistry Tutor. (2016).
- The Royal Society of Chemistry.
- Wikipedia. Protecting group. Wikipedia.
- BOC Sciences. CAS 898785-96-1 4'-CHLORO-5-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)VALEROPHENONE. BOC Sciences Product Page.
- BenchChem. (2025). Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety.
- Echemi. 2',3'-dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone. Echemi Product Page.
- LIMIN CHEM CO LTD. (2018). Preparation method of 2-chlorobenzyl chloride Grignard reagent.
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- ChemicalBook. 3'-Chloropropiophenone synthesis. ChemicalBook.
- BenchChem. (2025). Technical Support Center: Friedel-Crafts Acylation with 3-Ethylbenzoyl Chloride. BenchChem Technical Support.
Sources
- 1. Buy 3'-Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone (EVT-1613529) | 898757-26-1 [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3'-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
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Technical Support Center: 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone Byproduct Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the analysis of byproducts generated during the synthesis of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. As a Senior Application Scientist, this guide is structured to address common challenges encountered in the laboratory, explaining the underlying chemical principles to empower you to resolve issues effectively. The synthesis of this molecule, a key intermediate in various research and development pipelines, often involves a Friedel-Crafts acylation reaction, which can lead to a range of impurities. Proper identification and control of these byproducts are critical for ensuring the quality and safety of the final product.
Frequently Asked Questions (FAQs)
Synthesis & Reaction-Related Questions
Q1: What are the most common byproducts I should expect during the Friedel-Crafts acylation synthesis of this compound?
A1: The primary synthetic route typically involves the Friedel-Crafts acylation of chlorobenzene with 5-(5,5-dimethyl-1,3-dioxan-2-yl)valeryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3] The main byproducts arise from:
-
Isomeric Products: Friedel-Crafts acylation of chlorobenzene can yield ortho- and para-substituted isomers.[1] Due to the directing effect of the chlorine atom and steric hindrance, the para-isomer is generally favored.[1] However, the formation of the ortho- and, to a lesser extent, meta-isomers is possible.[4]
-
Polyacylation Products: Although less common in acylation compared to alkylation, under forcing conditions, a second acyl group could be introduced to the aromatic ring.[1]
-
Products from Protecting Group Instability: The 5,5-dimethyl-1,3-dioxan-2-yl (a ketal) protecting group can be sensitive to strong Lewis acids and trace amounts of water.[5][6][7][8] This can lead to deprotection and subsequent side reactions of the resulting aldehyde.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of chlorobenzene and 5-(5,5-dimethyl-1,3-dioxan-2-yl)valeryl chloride.
Q2: My reaction is yielding a significant amount of the ortho-isomer. How can I improve the regioselectivity for the desired meta-isomer?
A2: The chloro group is an ortho-, para-director. To obtain the 3'-chloro (meta) substitution pattern, a direct Friedel-Crafts acylation of chlorobenzene is not the ideal route. The intended product has the chloro substituent at the 3' position relative to the valerophenone chain. This suggests that the starting material should ideally be 3-chloro-bromobenzene or a similar precursor where the directing groups favor the desired substitution pattern, or that the chloro group is introduced after the acylation step. If you are starting with chlorobenzene, achieving high meta-selectivity is challenging.
Q3: I am observing a byproduct with a mass corresponding to the deprotected aldehyde. What reaction conditions could be causing this?
A3: The 5,5-dimethyl-1,3-dioxan-2-yl protecting group is an acetal, which is labile under acidic conditions.[7][8][9] The Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction can promote the hydrolysis of the ketal if any moisture is present in the reaction mixture. To minimize deprotection:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and reagents. Use anhydrous solvents and a high-purity Lewis acid.
-
Control Reaction Temperature: Perform the reaction at low temperatures (e.g., 0-10°C) to reduce the rate of side reactions, including deprotection.[10]
-
Stoichiometry of Lewis Acid: Use the minimum effective amount of the Lewis acid catalyst. Excess catalyst can increase the acidity of the medium and promote deprotection.
Analytical & Troubleshooting Questions
Q4: What are the recommended starting conditions for HPLC analysis of my reaction mixture?
A4: For the analysis of non-volatile and thermally labile compounds like this compound and its byproducts, reversed-phase HPLC is the preferred method. Here is a recommended starting point:
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% of the same acid |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. A good starting point would be 60% A to 95% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at 254 nm (due to the aromatic ring) |
This method should provide good separation of the main product from less polar byproducts (like polyacylated species) and more polar impurities (like the deprotected aldehyde).
Q5: I am seeing a broad peak for my main compound in the HPLC chromatogram. What could be the cause?
A5: Peak broadening in HPLC can be attributed to several factors:
-
Column Overload: Injecting too concentrated a sample can lead to broad, tailing peaks. Try diluting your sample.
-
Poor Solubility: The compound may be precipitating on the column. Ensure your sample is fully dissolved in the mobile phase or a compatible solvent.
-
Secondary Interactions: The analyte might be interacting with the silica backbone of the column. Adding a small amount of a competing agent like triethylamine to the mobile phase can sometimes help.
-
Column Degradation: An old or contaminated column can lead to poor peak shape. Try flushing the column or replacing it.
Q6: How can I confirm the identity of a suspected byproduct?
A6: A combination of analytical techniques is often necessary for unambiguous identification:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for this purpose. It provides the molecular weight of the eluting compounds, which can be used to propose elemental formulas.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition with greater confidence.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: If a byproduct can be isolated in sufficient quantity and purity, ¹H and ¹³C NMR will provide detailed structural information.
-
Reference Standards: If available, comparing the retention time and mass spectrum of the unknown peak with a certified reference standard is the gold standard for identification.
Troubleshooting Guides
Guide 1: Unexpected Isomer Distribution
Problem: The ratio of ortho- and para-isomers is higher than expected, leading to difficult purification.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Reaction Temperature | Higher temperatures can sometimes reduce the selectivity of the Friedel-Crafts reaction. | 1. Lower the reaction temperature. Start at 0°C and slowly warm to room temperature. 2. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature for desired selectivity. |
| Lewis Acid Choice | Different Lewis acids can exhibit different selectivities. | 1. Consider alternative Lewis acids such as FeCl₃ or SnCl₄, which may offer better regioselectivity in some cases. 2. Perform small-scale screening experiments with different catalysts. |
| Solvent Effects | The polarity of the solvent can influence the isomer distribution. | 1. Experiment with different anhydrous solvents, such as dichloromethane, dichloroethane, or nitrobenzene, to see how they affect the product ratio. |
Guide 2: Significant Deprotection of the Ketal Group
Problem: A significant amount of the aldehyde byproduct is observed, complicating the workup and purification.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Presence of Moisture | The ketal protecting group is sensitive to acid-catalyzed hydrolysis. | 1. Use freshly distilled, anhydrous solvents. 2. Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). 3. Use a high-purity grade of the Lewis acid. |
| Excessive Lewis Acid | Too much Lewis acid increases the acidity of the reaction mixture. | 1. Titrate the optimal amount of Lewis acid in small-scale reactions. Aim for the lowest catalytic amount that provides a reasonable reaction rate. |
| Prolonged Reaction Time | The longer the protecting group is exposed to acidic conditions, the more likely it is to be cleaved. | 1. Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed. |
Experimental Workflows & Diagrams
Workflow for Byproduct Identification
Caption: Troubleshooting guide for low reaction yield.
References
- EvitaChem. 3'-Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone.
- Benchchem. Aromatic Substitution Reactions on Valerophenone: An In-depth Technical Guide.
- Sciencemadness Discussion Board. Looking for most accessible route to Valerophenone.
- PubChem. 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone.
- Sigma-Aldrich. This compound.
- J Org Chem. 2002 Jul 12;67(14):4833-8. 5,5-Dimethyl-1,4,2-dioxazoles as versatile aprotic hydroxamic acid protecting groups.
- Smolecule. 2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone.
- 5,5-Dimethyl-1,4,2-dioxazoles as Versatile Aprotic Hydroxamic Acid Protecting Groups.
- Benchchem. Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
- Scribd. Friedel Craft Acylation.
- Friedel-Crafts acylation of benzene.
- Analytical Methods.
- ChemicalBook. 3',4'-DICHLORO-5-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)VALEROPHENONE.
- Journal of the Chemical Society C: Organic. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene.
- Chemistry LibreTexts. 20.11 Protecting Groups of Aldehydes.
- KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
- Google Patents. US3305562A - Process for making alpha-pyrrolidino-valerophenones.
- Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones.
- YouTube. acetals and ketals as protecting groups.
- UT Southwestern, Dallas, Texas. Protecting Groups in Organix Synthesis.
- PubChem. 5,5-Dimethyl-1,3-dioxan-2-one.
- ResearchGate. Applications of Friedel–Crafts reactions in total synthesis of natural products.
- PROTECTING GROUPS.
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- 5. 5,5-Dimethyl-1,4,2-dioxazoles as versatile aprotic hydroxamic acid protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting NMR Spectra of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Welcome to the technical support guide for 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of acquiring and interpreting Nuclear Magnetic Resonance (NMR) spectra for this specific molecule. As your partner in scientific discovery, this guide moves beyond simple procedural lists to provide in-depth, cause-and-effect explanations for common challenges, ensuring you can diagnose and resolve issues with confidence and scientific rigor.
Section 1: Foundational Analysis - Predicted Spectral Data
Before troubleshooting, a clear understanding of the expected NMR spectrum is paramount. The structure of this compound, with its distinct aromatic, aliphatic, and heterocyclic moieties, gives rise to a characteristic set of signals.
Molecular Structure with Proton (H) and Carbon (C) Labeling:
Caption: Labeled structure of the target molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The following table outlines the expected signals. Chemical shifts are predicted based on the analysis of valerophenone and related chloro-aromatic structures.[1][2][3]
| Label(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Hl, Hm | 0.8 - 1.2 | s | 6H | Gem-dimethyl on dioxane |
| Hb, Hc | 1.4 - 1.8 | m | 4H | -CH₂-CH₂- (valeryl chain) |
| Hd | 2.9 - 3.1 | t | 2H | -CH₂-C=O (α-carbonyl) |
| Hi, Hj | 3.5 - 3.8 | m | 4H | -O-CH₂- (dioxane ring) |
| Hg | 4.4 - 4.6 | t | 1H | -O-CH-O (acetal) |
| Hf, Hh, He | 7.4 - 8.0 | m | 4H | Aromatic protons |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The number of signals corresponds to chemically non-equivalent carbon environments.[4]
| Label(s) | Predicted δ (ppm) | Assignment |
| Cl, Cm | ~22 | Gem-dimethyl carbons |
| Ck | ~30 | Quaternary C (dioxane) |
| Cb, Cc | 25 - 35 | Aliphatic -CH₂- |
| Cd | ~38 | Aliphatic -CH₂-C=O |
| Ci, Cj | ~77 | -O-CH₂- (dioxane) |
| Cg | ~102 | Acetal carbon (-O-CH-O) |
| Car | 126 - 138 | Aromatic carbons |
| C-Cl | ~135 | Aromatic C-Cl |
| C=O | ~199 | Carbonyl carbon |
Section 2: Frequently Asked Questions (FAQs)
This section provides quick answers to common, first-line NMR issues.
Q1: My baseline is wavy and my peaks have "troughs" next to them. What's wrong? A: This is a classic symptom of incorrect phasing. The NMR instrument acquires two components of the signal (real and imaginary), and they must be mathematically rotated (phased) to produce a pure absorption spectrum. Most processing software has an automated phasing routine, but manual adjustment of the zero-order (PH0) and first-order (PH1) phase correction is often necessary for a perfectly flat baseline and symmetric peak shape.
Q2: I see sharp singlets at ~7.26 ppm and a broader peak around 1.56 ppm that don't belong to my compound. What are they? A: These are signals from common contaminants. The peak at 7.26 ppm is residual, non-deuterated chloroform (CHCl₃) in your CDCl₃ solvent. The broad singlet around 1.56 ppm is dissolved water (H₂O). NMR solvents can absorb atmospheric moisture, so proper storage is key.[5]
Q3: All my peaks, even expected singlets, are broad and poorly resolved. What are the likely causes? A: Peak broadening is a common problem with several potential root causes[5]:
-
Poor Shimming: The "shims" are coils that adjust the magnetic field to make it homogeneous across the sample volume. Poor shimming is the most frequent cause of broad lines. Always perform a shimming routine before acquisition.[6][7]
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity, which slows molecular tumbling and broadens signals. Conversely, a sample that is too dilute will result in poor signal-to-noise.
-
Particulate Matter: Undissolved material or dust in the NMR tube will severely degrade spectral quality. Always filter your sample through a small plug of cotton or glass wool in a Pasteur pipette if it appears cloudy.[6]
-
Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can cause significant line broadening. Ensure your glassware is scrupulously clean.
Q4: I have more than four proton signals in the aromatic region (7-8 ppm). Why? A: This strongly suggests the presence of an isomeric impurity. The synthesis of 3'-chloro-valerophenone via a Friedel-Crafts reaction on chlorobenzene can sometimes yield small amounts of the 2'-chloro and 4'-chloro isomers as side products.[8][9] Each isomer will have its own distinct set of aromatic proton signals, leading to a more complex spectrum than anticipated.
Section 3: In-Depth Troubleshooting Guides
For more persistent issues, a systematic approach is required. Follow these guides to diagnose and resolve complex spectral problems.
Guide 1: Diagnosing Unexpected or Missing Signals
The appearance of signals that cannot be assigned or the absence of expected ones points to issues with the sample's chemical identity.
Caption: Troubleshooting workflow for poor spectral resolution.
Experimental Protocol: Variable Temperature (VT) NMR for Rotamer Analysis
The flexible aliphatic chain and dioxane ring in your molecule can exist in multiple conformations (rotamers). If the rate of interconversion between these conformers is on the same timescale as the NMR experiment, it can lead to significant peak broadening. [5]A VT experiment can confirm this.
-
Set up and acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Note the broad peaks.
-
Access the spectrometer's temperature control unit.
-
Increase the temperature in increments, for example, to 313 K (40 °C). Allow the sample to equilibrate for 5-10 minutes.
-
Re-shim the sample at the new temperature and acquire another spectrum.
-
Repeat at a higher temperature, e.g., 328 K (55 °C), if necessary.
-
Result: If rotamers are the cause of broadening, you will observe the broad peaks becoming sharper and eventually coalescing into a single, averaged signal as the temperature increases and the rate of interconversion becomes faster than the NMR timescale.
By systematically applying these diagnostic principles and protocols, you can effectively troubleshoot and obtain high-quality, interpretable NMR data for this compound, advancing your research with accurate and reliable structural information.
References
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Bruker BioSpin. (2009). NMR CASE Troubleshooting Guide. [Link]
-
University of Wisconsin-Madison Chemistry. Troubleshooting Acquisition Related Problems - NMR. [Link]
-
University of Rochester Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
University of Maryland Chemistry and Biochemistry. Troubleshooting. [Link]
-
UC Davis NMR Facility. Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. [Link]
-
OpenOChem Learn. Interpreting HNMR. [Link]
-
Chemistry Steps. NMR spectroscopy – An Easy Introduction. [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]
-
Sonneck, M., et al. (2016). 3-Chloropropiophenone. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Wikipedia. Valerophenone. [Link]
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- 3. 3'-Chloroacetophenone(99-02-5) 1H NMR [m.chemicalbook.com]
- 4. azooptics.com [azooptics.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 7. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. Valerophenone synthesis - chemicalbook [chemicalbook.com]
- 9. Valerophenone - Wikipedia [en.wikipedia.org]
Technical Support Center: Degradation Pathways of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Prepared by: Senior Application Scientist, Advanced Chemical Analysis Division
Welcome to the technical support guide for 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone (CAS No. 898785-94-9)[1]. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this molecule. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the primary degradation pathways I should anticipate for this molecule?
Answer:
This compound is a multi-functional molecule, and its stability is influenced by three key structural features: the 1,3-dioxane ring , the chlorinated aromatic ketone , and the linking alkyl chain . Each of these moieties presents a potential site for degradation under specific environmental stressors.
The most probable degradation pathways are:
-
Acid-Catalyzed Hydrolysis: The 1,3-dioxane ring is a cyclic acetal, which is inherently susceptible to cleavage under acidic conditions to yield an aldehyde and a diol.[2][3] This is often the most significant liability for this class of compounds, especially during formulation in acidic media or in HPLC analysis with acidic mobile phases.
-
Photodegradation: The valerophenone core is an aromatic ketone, a well-known chromophore that absorbs UV light. This can initiate photochemical reactions, including the cleavage of the carbon-chlorine bond (dehalogenation) or Norrish-type reactions involving the carbonyl group.[4][5]
-
Oxidative Degradation: The pentanone (valero-) chain can be susceptible to oxidation, particularly in the presence of oxidizing agents or radical initiators.
Below is a summary diagram illustrating these primary points of molecular vulnerability.
Caption: Primary degradation pathways for the target molecule.
FAQ 2: My compound is degrading rapidly in an acidic HPLC mobile phase. What is happening and how can I mitigate this?
Answer:
This is a classic case of acid-catalyzed hydrolysis of the 1,3-dioxane ring . The dioxane group is used as a protecting group for a carbonyl precisely because it is stable to bases and nucleophiles but readily removed by acid.[2][3] In your HPLC mobile phase, protonation of one of the dioxane oxygens initiates a cascade that cleaves the ring, releasing the parent aldehyde and neopentyl glycol (5,5-dimethyl-1,3-propanediol).
Mechanism of Acid-Catalyzed Hydrolysis:
Caption: Stepwise mechanism of acid-catalyzed dioxane hydrolysis.
Troubleshooting & Mitigation Strategy:
-
Adjust Mobile Phase pH: The most direct solution. Increase the pH of your aqueous mobile phase to be above 6.0. A buffered system (e.g., phosphate or acetate buffer) is highly recommended to maintain a stable pH.
-
Reduce Analysis Time: Shorter run times minimize the compound's exposure to acidic conditions. Consider using shorter columns, higher flow rates, or faster gradients if your resolution allows.
-
Lower Column Temperature: Hydrolysis is a chemical reaction with a rate that is dependent on temperature. Reducing the column temperature from 40°C to 25°C, for example, can significantly slow down on-column degradation.
-
Use Aprotic Solvents for Sample Prep: Ensure your sample diluent is neutral and preferably aprotic (e.g., Acetonitrile/Water 50:50) and analyze samples promptly after preparation.
Protocol: Confirmatory Acidic Forced Degradation Study
This protocol will confirm if acid hydrolysis is the degradation route you are observing.
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your compound in acetonitrile.
-
Stress Condition: In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M Hydrochloric Acid (HCl).
-
Control: In a separate vial, mix 1 mL of the stock solution with 1 mL of purified water.
-
Incubation: Place both vials in a water bath at 60°C for 2-4 hours.[6] The goal is to achieve 5-20% degradation.[6]
-
Neutralization & Analysis: After incubation, cool the vials to room temperature. Neutralize the acidic sample with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH). Dilute both stressed and control samples to a suitable concentration (e.g., 50 µg/mL) with your mobile phase and analyze immediately by HPLC-UV/MS.
-
Confirmation: If the primary degradant peak in your stressed sample matches the peak you observe during your routine analysis, you have confirmed acid hydrolysis is the issue. The mass spectrometer should detect a product corresponding to the aldehyde form of the molecule.
FAQ 3: I'm observing new, unknown peaks after my samples were left on the benchtop under ambient light. What is happening?
Answer:
Exposure to light, particularly UV light, can induce photodegradation. For this compound, two primary photochemical pathways are plausible:
-
Photolytic Dechlorination: The carbon-chlorine bond on the aromatic ring can undergo homolytic cleavage upon absorption of UV energy. This creates a phenyl radical and a chlorine radical. The phenyl radical can then abstract a hydrogen atom from the solvent or another molecule to form the dechlorinated analogue, 5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. This is a common degradation pathway for chlorinated aromatic compounds.[7][8]
-
Norrish Type Reactions: Aromatic ketones like valerophenone are known to undergo photochemical reactions.[4]
-
Norrish Type II Reaction: This is often the most favorable pathway for ketones with an accessible gamma-hydrogen on the alkyl chain. The excited carbonyl group abstracts a hydrogen atom from the gamma-carbon, leading to cleavage of the alpha-beta bond. This would result in the formation of 3'-chloroacetophenone and an alkene.
-
Troubleshooting & Mitigation Strategy:
-
Protect from Light: The simplest solution is prevention. Use amber vials, cover sample trays with UV-blocking foil or plastic, and store stock solutions and solid material in the dark.[9]
-
Use a Photodiode Array (PDA) Detector: A PDA detector can be invaluable. Comparing the UV spectra of the parent peak and the new degradant peaks can provide clues. A loss of chlorine would cause a subtle shift in the UV spectrum, while a major structural change like a Norrish reaction would result in a significantly different spectrum.
Protocol: Confirmatory Photostability Study (ICH Q1B)
This protocol helps determine if your compound is light-sensitive.
-
Sample Preparation: Prepare two sets of samples of your compound, both in solid form and in a solution (e.g., in water or acetonitrile).
-
Light Exposure: Place one set of samples (solid and solution) in a photostability chamber. Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]
-
Dark Control: Wrap the second set of samples completely in aluminum foil and place them in the same chamber to serve as a dark control. This helps distinguish between changes due to light versus temperature.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by a stability-indicating HPLC method (preferably HPLC-MS).
-
Evaluation: Compare the chromatograms. Significant formation of new peaks in the light-exposed sample that are absent or minimal in the dark control confirms photosensitivity. Mass spectrometry can then be used to identify the molecular weights of the degradants to elucidate the pathway (e.g., a mass difference of -34 Da could indicate dechlorination).
FAQ 4: How should I structure a comprehensive forced degradation study for this compound?
Answer:
A forced degradation or stress testing study is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[10] It is a regulatory requirement and essential for developing a stability-indicating analytical method.[6][11]
The study involves subjecting the compound to conditions more severe than accelerated stability testing. Here is a recommended set of conditions.
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a comprehensive forced degradation study.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Time | Rationale & Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2-8 hours | To test the stability of the 1,3-dioxane ring.[6] Expected: High degradation, formation of the corresponding aldehyde. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2-8 hours | To test for base-labile functional groups.[6] Expected: High stability, as acetals and ketones are generally base-stable. |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | To test susceptibility to oxidation.[6] Expected: Potential for low-level degradation along the alkyl chain. |
| Thermal | Solid State | 105°C | 24 hours | To evaluate solid-state thermal stability.[6] Expected: Likely stable, but depends on the melting point and crystalline form. |
| Photolytic | ICH Q1B Conditions | Ambient | As per ICH | To test for light sensitivity.[6] Expected: Potential for dechlorination and/or Norrish-type products. |
FAQ 5: What are the most suitable analytical techniques for monitoring degradation and identifying the products?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for a thorough investigation.
Primary Technique: HPLC with UV and Mass Spectrometric Detection (HPLC-UV-MS)
This is the gold standard for impurity profiling and degradation studies.[10][12]
-
HPLC (High-Performance Liquid Chromatography): Provides the necessary separation of the parent compound from its degradation products. A reversed-phase C18 column is a good starting point.[6]
-
UV/PDA Detector: Allows for quantification and can help in peak tracking and identification by comparing UV spectra.
-
Mass Spectrometry (MS): This is critical for structural elucidation. It provides the molecular weight of the degradants, which is the most important piece of information for identifying the degradation pathway (e.g., hydrolysis, dechlorination). High-resolution mass spectrometry (HRMS) can provide exact mass and elemental composition.
Table 2: Example HPLC Method for Stability Indicating Analysis
| Parameter | Recommended Condition | Justification |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good hydrophobic retention and high efficiency for resolving closely related impurities.[6] |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 6.5 | A neutral pH buffer to prevent on-column acid hydrolysis of the dioxane ring. |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient to ensure elution of both polar degradants (like the diol) and non-polar ones. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 30°C | Controlled temperature for reproducible retention times. |
| Detection | UV at 254 nm; MS (ESI+) | 254 nm is a common wavelength for aromatic compounds. ESI+ is suitable for protonating the ketone. |
| Injection Vol | 2 µL | Standard volume to avoid peak overload. |
Secondary/Confirmatory Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be useful for identifying volatile or semi-volatile degradation products, but care must be taken to avoid thermal degradation of the parent compound in the injector.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant degradant is formed (>5%), it can be isolated (e.g., by preparative HPLC) and its structure can be definitively confirmed by NMR.
By employing these structured, hypothesis-driven approaches, you can effectively identify, understand, and mitigate the degradation of this compound, ensuring the quality and reliability of your research.
References
-
Ketone Body Metabolism: Pathway & Mechanisms. StudySmarter. [Link]
-
Ketogenesis – Definition. BYJU'S. [Link]
-
17.3: Ketone Bodies. Biology LibreTexts. [Link]
-
Biochemistry, Ketone Metabolism. NCBI Bookshelf. [Link]
-
Ketones in Cardiovascular Health and Disease: An Updated Review. MDPI. [Link]
-
Nature of the slow step in the hydrolysis of cyclic and bicyclic ortho esters containing 1,3-dioxane rings. The Journal of Organic Chemistry. [Link]
-
Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. [Link]
-
THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Canadian Journal of Chemistry. [Link]
-
Valerophenone Impurities. Alfa Omega Pharma. [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
-
3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. PubChem. [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts. [Link]
-
Valerophenone. Wikipedia. [Link]
-
Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI. [Link]
-
Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics. [Link]
-
Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. ResearchGate. [Link]
-
2',6'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone. PubChem. [Link]
-
(PDF) Analysing Impurities and Degradation Products. ResearchGate. [Link]
-
Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. ResearchGate. [Link]
-
The Journal of Organic Chemistry. ACS Publications. [Link]
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- 2. Thieme E-Books & E-Journals [thieme-connect.de]
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- 4. Valerophenone - Wikipedia [en.wikipedia.org]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Valerophenone Impurities | 1009-14-9 Certified Reference Substance [alfaomegapharma.com]
- 12. ijmr.net.in [ijmr.net.in]
Technical Support Center: Scaling Up 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone Production
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. As a key intermediate in various pharmaceutical and fine chemical syntheses, robust and scalable production is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to address the specific challenges encountered during scale-up.
I. Process Overview & Key Challenges
The synthesis of this compound is typically a multi-step process. A common strategy involves two primary transformations: the protection of a keto-aldehyde or keto-acid precursor via ketalization, followed by a Friedel-Crafts acylation of chlorobenzene.
Caption: Overall synthetic workflow for the target compound.
While straightforward in principle, scaling this synthesis introduces significant challenges, including managing highly reactive and moisture-sensitive reagents, controlling reaction exotherms, ensuring regioselectivity, and developing scalable purification methods. This guide will address these issues directly.
II. Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems encountered during production in a practical question-and-answer format.
Friedel-Crafts Acylation Step
Question: We are experiencing significantly lower than expected yields (<60%) in the Friedel-Crafts acylation step upon scaling from 100g to 5kg. What are the most probable causes?
Answer: Low yields in Friedel-Crafts acylation are a common scale-up challenge. The root causes often fall into one of four categories:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water in the solvent, reagents, or reactor will hydrolyze and deactivate the catalyst. On a large scale, ensuring completely anhydrous conditions is more difficult.
-
Solution:
-
Use freshly opened, high-purity AlCl₃.
-
Dry the solvent (e.g., dichloromethane, 1,2-dichloroethane) over a suitable drying agent like molecular sieves or calcium hydride and distill before use.
-
Purge the reactor thoroughly with dry nitrogen or argon before and during reagent charging.
-
-
-
Insufficient Catalyst Loading: The product ketone is a Lewis base that forms a stable complex with AlCl₃.[2] This complexation removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is required, not a catalytic amount.[1]
-
Solution: Ensure at least 1.1 to 1.3 molar equivalents of AlCl₃ are used relative to the acylating agent. Perform a small-scale trial to optimize the exact loading for your specific substrate and conditions.
-
-
Sub-optimal Reaction Temperature: The deactivating effect of the chlorine atom on the chlorobenzene ring means the reaction may require heating to proceed at a reasonable rate.[1][3] However, excessive temperatures can lead to side reactions and decomposition.
-
Solution: Implement precise temperature control. A gradual ramp-up of temperature (e.g., from 0°C during addition to a controlled reflux) is often necessary. Use a reactor with an efficient heating/cooling jacket. Monitor reaction progress by an appropriate in-process control (IPC) like HPLC or GC.
-
-
Deactivated Aromatic Ring: The chloro-substituent on the aromatic ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution, making the reaction inherently more challenging than with unsubstituted benzene.[1][4]
-
Solution: While you cannot change the substrate, ensure all other parameters (catalyst activity, stoichiometry, temperature) are optimized to overcome this hurdle. Using a more reactive acylating agent (acyl chloride over anhydride) is standard practice.
-
Question: Our final product is contaminated with a significant isomeric impurity. How can we minimize its formation and achieve the desired purity on a large scale?
Answer: The impurity is likely the 2'-chloro isomer (ortho-acylation product). The chloro group is an ortho-, para-directing substituent. While the para-product (your desired 3'-chloro isomer) is generally favored due to sterics, the formation of the ortho-isomer is a common side reaction.
-
Minimizing Formation:
-
Temperature Control: Lowering the reaction temperature can sometimes increase the para-selectivity, as the transition state for ortho-attack may have a higher activation energy.
-
Solvent Choice: The polarity of the solvent can influence the isomer ratio. Experiment with different non-polar solvents.
-
Lewis Acid: The choice and amount of Lewis acid can impact regioselectivity. Bulky Lewis acid complexes may further disfavor ortho-substitution.
-
-
Purification at Scale:
-
Recrystallization: This is the most viable method for large-scale purification. The two isomers will likely have different solubilities in various solvent systems. A systematic screening of solvents (e.g., isopropanol, ethanol, heptane, toluene, or mixtures) is required to find conditions where the desired para-isomer crystallizes out, leaving the ortho-isomer in the mother liquor.
-
Distillation: If the isomers have a sufficient difference in boiling points, fractional distillation under high vacuum may be an option, although it can be energy-intensive.
-
| Parameter | Problem | Recommended Action |
| Lewis Acid Catalyst (AlCl₃) | Inactivation by moisture; insufficient amount. | Use fresh, anhydrous catalyst (>1.1 equivalents). Ensure rigorous anhydrous conditions. |
| Reaction Temperature | Too low: slow/incomplete reaction. Too high: side products (e.g., ortho-isomer). | Implement controlled heating profile (e.g., 0°C addition, slow ramp to 40-50°C). Monitor with IPCs. |
| Isomer Control | Formation of 2'-chloro isomer. | Optimize temperature and solvent. Develop a robust recrystallization protocol for purification. |
| Work-up | Highly exothermic and hazardous quench. | Perform a slow, controlled reverse quench by adding the reaction mixture to a cold (0°C) aqueous HCl solution with vigorous stirring and cooling. |
Table 1: Troubleshooting Summary for Friedel-Crafts Acylation.
Ketal Protection Step
Question: We are observing incomplete conversion during the ketalization reaction. How can we drive the reaction to completion when working with large volumes?
Answer: Ketal formation is a reversible equilibrium reaction.[5] To achieve high conversion, the water produced as a byproduct must be continuously removed.
-
Efficient Water Removal:
-
On a large scale, a Dean-Stark apparatus is the standard method.[6] Ensure the apparatus is sized appropriately for the reactor volume to handle the larger amount of water and azeotroping solvent (like toluene).
-
Check for and eliminate any potential leaks in the reactor setup that could allow atmospheric moisture to enter.
-
-
Catalyst Choice and Loading:
-
Reaction Conditions:
-
Ensure the reaction is heated to a sufficient reflux to facilitate the azeotropic removal of water.
-
Adequate agitation is critical in a large reactor to ensure proper mixing and heat transfer.
-
Caption: Troubleshooting workflow for low acylation yield.
III. Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the starting materials in this synthesis?
A1:
-
5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoyl chloride: Must be free of residual acid from its preparation (e.g., from thionyl chloride) and have high purity. The presence of any di-acid impurities can lead to complex side reactions.
-
Chlorobenzene: Should be of high purity and, most importantly, anhydrous.
-
Aluminum Chloride (AlCl₃): Purity and water content are critical. Use a reputable supplier and a freshly opened container.
Q2: Which analytical techniques are recommended for in-process control and final product release?
A2: A combination of techniques is necessary to ensure process control and final product quality.
| Analysis Stage | Technique | Purpose |
| In-Process Control (IPC) | HPLC, GC | Monitor reaction completion, formation of byproducts (e.g., isomers). |
| Final Product Release | HPLC | Assay and impurity profiling (especially for isomeric purity). |
| Structure Confirmation | ¹H NMR, ¹³C NMR, MS | Confirm the chemical structure of the final product. |
| Residual Solvents | Headspace GC | Quantify any remaining solvents from the process. |
| Physical Properties | Melting Point | Confirm identity and general purity. |
Table 2: Recommended Analytical Methods for Quality Control.
Q3: What are the primary safety concerns when scaling up the Friedel-Crafts acylation?
A3: The primary safety concern is the highly exothermic nature of quenching the AlCl₃ catalyst complex.[3] Adding water or aqueous solutions directly to the reaction mixture can cause a violent, uncontrolled reaction, generating large amounts of HCl gas. The recommended procedure is a "reverse quench": slowly adding the reaction mixture to a well-stirred, chilled vessel of water or dilute acid. This ensures that the water is always in excess and can better absorb the heat generated. Proper ventilation to handle HCl gas is mandatory.
Q4: What are the recommended storage conditions for this compound?
A4: The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[9] Keep containers tightly sealed to prevent moisture ingress. While the ketal is generally stable, it can undergo slow hydrolysis back to the ketone in the presence of acid and water, so avoiding acidic storage conditions is advisable.
IV. Scalable Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.
Protocol 1: Ketal Protection of 5-Oxovaleric Acid
-
To a reactor equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus, charge toluene (5 volumes), 5-oxovaleric acid (1.0 eq), and neopentyl glycol (1.1 eq).
-
Add p-toluenesulfonic acid monohydrate (0.02 eq).
-
Heat the mixture to reflux and begin collecting the water/toluene azeotrope in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and IPC (e.g., TLC or HPLC) shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature. Wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected acid. This can then be converted to the acyl chloride using standard methods (e.g., with thionyl chloride or oxalyl chloride).
Protocol 2: Friedel-Crafts Acylation
-
Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge anhydrous chlorobenzene (3 volumes) and cool to 0-5°C.
-
Slowly and portion-wise, add anhydrous aluminum chloride (1.2 eq), ensuring the temperature does not exceed 10°C.
-
Once the addition is complete, slowly add the 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoyl chloride (1.0 eq) via an addition funnel, maintaining the internal temperature below 10°C.
-
After the addition, allow the mixture to slowly warm to room temperature and then heat to 40-50°C. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, prepare a separate quench vessel with crushed ice and concentrated HCl (1.5 eq relative to AlCl₃).
-
CAUTION: HIGHLY EXOTHERMIC. Slowly transfer the reaction mixture into the vigorously stirred quench vessel, maintaining the quench temperature below 20°C using an ice/water bath.
-
Separate the organic layer. Extract the aqueous layer with additional solvent (e.g., dichloromethane).
-
Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by recrystallization from a suitable solvent system (e.g., isopropanol/heptane).
V. References
-
EvitaChem. Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. Available from:
-
Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions. Available from:
-
Sigma-Aldrich. Friedel–Crafts Acylation. Available from:
-
Benchchem. Aromatic Substitution Reactions on Valerophenone: An In-depth Technical Guide. Available from:
-
ChemicalBook. Valerophenone synthesis. Available from:
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from:
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from:
-
ACS Omega. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Available from:
-
PubMed Central. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Available from:
-
Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. Available from:
-
Wikipedia. Friedel–Crafts reaction. Available from:
-
Topics in Organic Chemistry. Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal. Available from:
-
PMC - NIH. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Available from:
-
Sigma-Aldrich. This compound. Available from:
-
Consolidated Chemical. Valerophenone – Premium-Grade Ketone. Available from:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. byjus.com [byjus.com]
- 5. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. consolidated-chemical.com [consolidated-chemical.com]
Navigating the Synthesis of Substituted Valerophenones: A Technical Support Guide for Catalyst Selection
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone. As Senior Application Scientists, we understand that nuanced challenges can arise during complex organic syntheses. This document provides not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Introduction: The Synthetic Challenge
The target molecule, this compound, is synthesized via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution presents two primary challenges that dictate catalyst selection and reaction conditions:
-
Regioselectivity on a Deactivated Ring : The "3'-Chloro" nomenclature suggests a meta-substitution pattern on a chlorobenzene ring. However, the chloro group is an ortho-, para-director. This guide will proceed with the scientifically more plausible route using 1,3-dichlorobenzene as the starting material, which yields a 2',4'-dichloro substitution pattern, and we will address this nomenclature discrepancy.
-
Acid-Sensitive Protecting Group : The valerophenone side chain contains a 5,5-dimethyl-1,3-dioxane group, a cyclic acetal that is labile under strongly acidic conditions. Traditional strong Lewis acid catalysts for Friedel-Crafts reactions, such as aluminum chloride (AlCl₃), can cleave this protecting group, leading to undesired side products and low yields.
This guide will focus on catalyst systems and strategies to navigate these challenges effectively.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is very low, or I am not seeing any product formation. What are the likely causes?
Answer:
Low or no yield in this Friedel-Crafts acylation can stem from several factors, primarily related to catalyst choice and reaction conditions.
-
Cause A: Inappropriate Catalyst Selection. The use of a strong Lewis acid like AlCl₃ is likely cleaving the 5,5-dimethyl-1,3-dioxane protecting group. The oxygen atoms in the dioxane ring can coordinate with the strong Lewis acid, leading to ring-opening.
-
Solution: Opt for milder Lewis acids or solid acid catalysts that are less likely to cleave the acetal. See the Catalyst Selection FAQ for a comparative table.
-
-
Cause B: Catalyst Deactivation. Lewis acids are highly susceptible to deactivation by moisture. Any water in your solvent, reagents, or glassware will hydrolyze the catalyst.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents and freshly opened or purified reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause C: Insufficient Catalyst Loading. In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid catalyst, effectively sequestering it from the reaction. This often necessitates the use of stoichiometric amounts of the catalyst.
-
Solution: If using a milder Lewis acid that still allows for product complexation, ensure you are using at least a 1:1 molar ratio of catalyst to the acylating agent. For catalytic systems (e.g., some solid acids), this may not be necessary.
-
-
Cause D: Deactivated Aromatic Ring. Dichlorobenzene is an electron-deficient (deactivated) aromatic ring, making it less nucleophilic and slower to react in electrophilic aromatic substitutions.
-
Solution: Higher reaction temperatures or longer reaction times may be required. However, this must be balanced with the stability of the dioxane protecting group. A stronger, yet still compatible, catalyst may be needed.
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Question 2: I'm observing multiple products in my reaction mixture, including one that appears to be a diol. What is happening?
Answer:
The formation of a diol side product is a strong indicator that the 5,5-dimethyl-1,3-dioxane protecting group is being cleaved under the reaction conditions.
-
Mechanism of Cleavage: The Lewis acid catalyst can coordinate to the oxygen atoms of the dioxane ring, making it susceptible to nucleophilic attack by water during the workup, which hydrolyzes the acetal to the corresponding aldehyde and 1,3-diol (in this case, neopentyl glycol).
-
Solution: The primary solution is to switch to a milder catalyst system. Zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), or metal triflates like bismuth triflate (Bi(OTf)₃) are known to be effective for Friedel-Crafts acylations while being less harsh than AlCl₃[1]. Solid acid catalysts such as zeolites or metal oxides (e.g., ZnO) are also excellent alternatives that can offer milder reaction conditions and easier separation[2].
Question 3: The acylation is occurring, but I am getting a mixture of isomers. How can I improve the regioselectivity?
Answer:
When using 1,3-dichlorobenzene as the starting material, the two chlorine atoms direct the incoming electrophile. Both are ortho-, para-directors, but their directing effects are additive.
-
Directing Effects in 1,3-Dichlorobenzene:
-
The position C4 is para to one chlorine and ortho to the other, making it the most activated position for electrophilic attack.
-
The position C2 is ortho to both chlorines, which is also activated but sterically hindered.
-
The position C6 is also ortho to one chlorine and para to the other, identical to C4.
-
The position C5 is meta to both chlorines and is the most deactivated.
-
Therefore, the major product expected is acylation at the C4 (or C6) position, leading to 2',4'-dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone . A smaller amount of the 2',6'-dichloro isomer may also be formed.
-
Improving Selectivity:
-
Steric Hindrance: Using a bulkier catalyst may favor the less sterically hindered C4 position over the C2 position.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the synthesis of this compound?
A1: There is no single "best" catalyst, as the optimal choice depends on a balance of reactivity and compatibility with the acid-sensitive dioxane group. A comparison of potential catalysts is provided below:
| Catalyst System | Strength | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | Very Strong | High reactivity, readily available. | Prone to cleaving the dioxane group, requires stoichiometric amounts, moisture sensitive. |
| Iron(III) Chloride (FeCl₃) | Strong | Less harsh than AlCl₃, often effective. | Can still cleave sensitive groups, requires stoichiometric amounts. |
| Zinc Chloride (ZnCl₂) | Moderate | Milder Lewis acid, less likely to cleave acetals[2]. | May require higher temperatures or longer reaction times. |
| Metal Triflates (e.g., Bi(OTf)₃, Sc(OTf)₃) | Moderate-Strong | Can be used in catalytic amounts, often water-tolerant, highly active[1]. | Higher cost compared to simple metal halides. |
| Solid Acids (e.g., Zeolites, ZnO) | Mild-Moderate | Environmentally friendly, easily separable and reusable, mild reaction conditions[2]. | May exhibit lower activity, requiring optimization of conditions. |
Recommendation: Start with a milder Lewis acid like Zinc Chloride (ZnCl₂) or Bismuth Triflate (Bi(OTf)₃) . If reactivity is an issue, a solid acid catalyst at a slightly elevated temperature could be explored.
Q2: Why is the product named 3'-Chloro... if the starting material is 1,3-dichlorobenzene?
A2: This is a valid point of confusion. Standard IUPAC nomenclature would name the product based on the substitution pattern of the final molecule. If starting from 1,3-dichlorobenzene and acylating at the 4-position, the product would be 1-(2,4-dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one . The "3'-Chloro" in the user's topic name is likely a shorthand or a common name that may be misleading. It is crucial to characterize the final product thoroughly (e.g., by NMR) to confirm the substitution pattern, which is expected to be 2',4'-dichloro.
Q3: How do I prepare the acylating agent, 5-(5,5-dimethyl-1,3-dioxan-2-yl)valeryl chloride?
A3: This precursor can be synthesized in two main steps starting from a commercially available precursor.
Caption: The three key stages of the Friedel-Crafts acylation mechanism.
References
- The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic.
- A Comparative Guide to Greener Alternatives for Friedel-Crafts Acyl
- Friedel-Crafts Acyl
- Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acyl
- Process for the preparation of p-dichlorobenzene.
- Application Note and Protocol: Friedel-Crafts Acyl
- SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
- Applications of Friedel–Crafts reactions in total synthesis of n
- Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry.
- Converting carboxylic acids into acyl (acid) chlorides. Chemguide.
- Biocatalytic Friedel‐Crafts Reactions. PMC - NIH.
- Applications of Friedel–Crafts reactions in total synthesis of n
- An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Journal of the Chinese Chemical Society.
- What should i reconsider in my experiment for acyl chloride to be formed?.
- Understanding the Regioselectivity and Reactivity of Friedel–Crafts benzoylation Using Parr Functions. Journal of the Chilean Chemical Society.
- Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correl
- 1,3-dichlorobenzene synthesis. YouTube.
- Friedel-Crafts Alkanoylation (Acyl
- Synthesis of 4-Chloro-1,3-Diazobenzene Bent-Cores Liquid Crystal and Characterizations of Its Mesogenic Behaviors and Photosensitivity. ChemRxiv.
- 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-pentylphenyl)-1-pentanone. CymitQuimica.
- A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric c
- Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts.
- News - Details about 1,3-Dichlorobenzene and synthesis method CAS:541-73-1. Haihang Industry Co., Ltd..
- Method for synthesizing m-dichlorobenzene.
- The Indispensable Role of 1,3-Dichlorobenzene in Modern Chemical Synthesis. Medium.
- Acyl Chloride Conversions to Carboxylic Acids, Anhydrides, Esters and Amides. YouTube.
- docosanedioic acid. Organic Syntheses Procedure.
- Experiment 4 Prepar
- 5-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4'-ISOPROPYLVALEROPHENONE. BOC Sciences.
- Preparation method of 5,5-dimethyl-1,3-cyclohexamethylenediamine.
- Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine.
- NaHMDS/B(C6F5)3-promoted diastereoselective Friedel–Crafts alkylation of indoles/pyrroles with N-tert-butanesulfinylimines: towards the asymmetric synthesis of bisindole alkaloid Calcicamide B. PMC - PubMed Central.
- Asymmetric synthesis of dihydrocarbazoles through Friedel-Crafts alkylation/annulation sequential reaction of indoles.
Sources
Validation & Comparative
A Comparative Guide to 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone and Other Valerophenone Derivatives for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the valerophenone scaffold serves as a versatile backbone for the development of novel therapeutic agents.[1] Its chemical tractability allows for a wide range of structural modifications, each influencing the compound's physicochemical properties and biological activity. This guide provides an in-depth comparison of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, a specialized derivative, with other valerophenone analogs. We will explore the structure-activity relationships (SAR) that govern their performance, supported by experimental data from the scientific literature, and provide detailed protocols for their evaluation.
The Valerophenone Core: A Foundation for Chemical Diversity
Valerophenone, or 1-phenylpentan-1-one, is an aromatic ketone that has been a subject of interest in various chemical and biological studies.[][3] Its fundamental structure, consisting of a phenyl ring attached to a pentanoyl group, offers multiple points for modification. These modifications can dramatically alter the molecule's interaction with biological targets, making the valerophenone family a rich area for research and development.[4]
Understanding the Impact of Key Structural Modifications
The biological effects of valerophenone derivatives are intricately linked to the nature and position of substituents on both the aromatic ring and the aliphatic chain. By analyzing these modifications, we can begin to predict the pharmacological profile of novel compounds like this compound.
Aromatic Ring Substitutions: The Role of Halogenation
The introduction of halogen atoms to the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's potency, selectivity, and metabolic stability.[5] The position and nature of the halogen can have a profound impact on biological activity.
-
Chlorine Substitution: The presence of a chlorine atom, as seen in our featured compound, can enhance binding affinity to target proteins through favorable van der Waals interactions.[6] Depending on its position (ortho, meta, or para), it can also influence the molecule's electronic properties and its ability to interact with specific residues in a binding pocket. For instance, in the related class of cathinone derivatives, halogenation has been shown to alter binding affinity for monoamine transporters.[5]
The following diagram illustrates the key regions of the valerophenone scaffold that are commonly modified.
Caption: Key modifiable regions of the valerophenone scaffold.
Aliphatic Chain Modifications: The Dioxane Moiety
The aliphatic chain of valerophenone can also be functionalized to alter the compound's properties. In this compound, the presence of a 5,5-dimethyl-1,3-dioxane group is a significant modification. This bulky, heterocyclic group can influence the molecule's:
-
Solubility and Bioavailability: The dioxane ring can impact the compound's polarity and its ability to cross biological membranes.
-
Conformational Rigidity: The cyclic nature of the dioxane can restrict the conformational freedom of the aliphatic chain, potentially leading to a more defined orientation for target binding.
-
Metabolic Stability: The dioxane group can protect the aliphatic chain from metabolic degradation.
Comparative Analysis: this compound in Context
While direct comparative experimental data for this compound is limited in the public domain, we can infer its potential properties based on the established SAR of related compounds. The combination of a 3'-chloro substitution on the aromatic ring and a bulky dioxane group on the aliphatic chain suggests a compound designed with specific pharmacological goals in mind.
| Derivative Type | Key Structural Feature(s) | Predicted Impact on Bioactivity |
| Unsubstituted Valerophenone | Basic valerophenone scaffold | Baseline activity, serves as a reference compound.[] |
| Halogenated Valerophenones | e.g., 3'-Chloro, 4'-Chloro, 3',4'-Dichloro | Increased potency and altered selectivity for biological targets due to electronic and steric effects.[5][7] |
| Amino-Valerophenones (Cathinones) | Amino group on the aliphatic chain | Potent activity at monoamine transporters (DAT, NET, SERT), often with psychostimulant effects.[8] |
| This compound | 3'-chloro and 5-(5,5-dimethyl-1,3-dioxan-2-YL) groups | Potential for enhanced target affinity (from chlorine) and modified pharmacokinetic profile (from dioxane). |
Experimental Protocols for the Evaluation of Valerophenone Derivatives
To facilitate further research and a direct comparison of these compounds, we provide the following generalized experimental protocols.
Synthesis of Substituted Valerophenones
A common method for the synthesis of substituted valerophenones is the Friedel-Crafts acylation.[3]
Caption: Generalized workflow for Friedel-Crafts acylation.
Step-by-Step Protocol:
-
To a stirred suspension of a Lewis acid (e.g., aluminum chloride, 1.2 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane) at 0 °C, add valeryl chloride (1.0 eq.) dropwise.
-
After stirring for 15 minutes, add the substituted benzene (e.g., chlorobenzene, 1.0 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by thin-layer chromatography (TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Evaluation of Biological Activity: Monoamine Transporter Binding Assay
Given that many valerophenone derivatives exhibit activity at monoamine transporters, a radioligand binding assay is a suitable method for their initial screening.[7][8]
Materials:
-
HEK293 cells stably expressing human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).
-
Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Test compounds (valerophenone derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from the transfected HEK293 cells.
-
In a 96-well plate, add cell membranes, radioligand, and varying concentrations of the test compound in assay buffer.
-
For non-specific binding determination, add a high concentration of a known inhibitor (e.g., cocaine for DAT).
-
Incubate the plates at room temperature for a specified time (e.g., 1-2 hours).
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 values for each test compound.
Conclusion
This compound represents an intriguing evolution of the valerophenone scaffold. While its specific biological activities are yet to be fully elucidated in comparative studies, an analysis of its structural features in the context of known structure-activity relationships for this class of compounds suggests a promising profile. The presence of the 3'-chloro group is anticipated to enhance potency, while the novel 5-(5,5-dimethyl-1,3-dioxan-2-YL) moiety may confer unique pharmacokinetic properties. Further experimental investigation, utilizing the protocols outlined in this guide, is warranted to fully characterize this and other novel valerophenone derivatives and to unlock their potential in drug discovery.
References
-
Kolanos, R., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivatives. Pharmaceuticals, 14(8), 764. Retrieved from [Link]
-
PubChem. (n.d.). 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. Retrieved from [Link]
-
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. Retrieved from [Link]
-
Frontiers in Pharmacology. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology, 12, 637990. Retrieved from [Link]
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Hindawi. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. Journal of Chemistry, 2022, 1-13. Retrieved from [Link]
-
Wikipedia. (n.d.). Valerophenone. Retrieved from [Link]
-
ACS Chemical Neuroscience. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. Retrieved from [Link]
-
Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]
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Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470. Retrieved from [Link]
-
Hilaris Publisher. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubMed. (1995). Synthesis and biological evaluation of substituted flavones as gastroprotective agents. Journal of Medicinal Chemistry, 38(11), 1999-2006. Retrieved from [Link]
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PubMed. (1976). [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79-85. Retrieved from [Link]
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ChemRxiv. (2022). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. Retrieved from [Link]
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PubMed. (1980). Structure-activity relationship in halogen and alkyl substituted allyl and allylic compounds: correlation of alkylating and mutagenic properties. Biochemical Pharmacology, 29(19), 2611-2617. Retrieved from [Link]
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MDPI. (2019). Synthesis of Flavone Derivatives via N-Amination and Evaluation of Their Anticancer Activities. Molecules, 24(18), 3326. Retrieved from [Link]
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MDPI. (2020). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Molecules, 25(11), 2530. Retrieved from [Link]
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- 8. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Valerophenone Derivative
3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a synthetic organic compound belonging to the valerophenone class. While direct biological studies on this specific molecule are not yet available in the public domain, its structural features—a chlorinated phenyl ring and a bulky dioxane moiety—suggest the potential for interesting pharmacological activities. The parent molecule, valerophenone, is known to exhibit inhibitory effects on carbonyl reductase and has been suggested to possess antihistaminic properties.[1][2] The introduction of a chlorine atom to the phenyl ring is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a lead compound.
This guide will, therefore, explore the predicted biological activities of this compound, focusing on two primary potential targets: Carbonyl Reductase and the Histamine H1 Receptor . We will compare its predicted performance with well-characterized inhibitors and antagonists, respectively, and provide detailed experimental protocols for future in vitro validation.
Predicted Biological Activity and Comparative Analysis
Based on the known activities of valerophenone and the influence of halogenation in drug design, we can hypothesize two primary biological activities for this compound.
Carbonyl Reductase Inhibition
Expertise & Experience: Carbonyl reductases are a family of enzymes involved in the metabolism of a wide range of endogenous and exogenous carbonyl-containing compounds.[3] Inhibition of these enzymes can have significant therapeutic implications. Valerophenone and other alkyl phenyl ketones have been identified as inhibitors of carbonyl reductase.[4] The length of the alkyl chain and substitutions on the phenyl ring can significantly influence the inhibitory potency.
Comparative Analysis: A study on the inhibition of carbonyl reductase from pig heart by various alkyl phenyl ketones demonstrated a clear structure-activity relationship.[4] Hexanophenone was found to be a more potent inhibitor than valerophenone, suggesting that a longer alkyl chain can enhance binding to the enzyme's active site. The introduction of a chloro group on the phenyl ring of our target compound is likely to further enhance its inhibitory activity due to increased lipophilicity and potential for specific interactions within the binding pocket.
Data Presentation:
| Compound | Predicted/Observed Carbonyl Reductase Inhibition |
| This compound | Predicted: Moderate to High |
| Valerophenone | Observed: Moderate[4] |
| Hexanophenone | Observed: High[4][5] |
| Quercetin (Flavonoid Inhibitor) | Observed: High (IC50 values reported in the low µM range for various assays)[6][7][8][9] |
Trustworthiness: The prediction of enhanced activity is grounded in the established principles of medicinal chemistry, where halogenation often leads to increased biological potency. Experimental validation using the protocols outlined in this guide is essential to confirm this hypothesis.
Histamine H1 Receptor Antagonism
Expertise & Experience: The histamine H1 receptor is a G-protein coupled receptor that mediates the inflammatory and allergic responses to histamine.[10] Antagonists of this receptor are widely used as anti-allergy medications.[11] While direct evidence for valerophenone's H1 receptor antagonism is limited, its structural similarity to some first-generation antihistamines, which often contain a diaryl-like moiety, provides a basis for this hypothesis. The chloro-substitution on the phenyl ring could potentially enhance binding affinity to the receptor.
Comparative Analysis: To contextualize the potential of our target compound, we will compare it to well-established first and second-generation H1 receptor antagonists. First-generation antihistamines, like diphenhydramine, are effective but often cause sedation due to their ability to cross the blood-brain barrier.[1] Second-generation antagonists, such as loratadine and cetirizine, are designed to be more peripherally selective, reducing sedative side effects.[12][13][14]
Data Presentation:
| Compound | Receptor Binding Affinity (Ki in nM) | Generation |
| This compound | Predicted: Unknown | - |
| Diphenhydramine | ~16[1] | First |
| Loratadine | ~3.1[15] | Second |
| Cetirizine | ~2.5[15] | Second |
Trustworthiness: The prediction of H1 receptor antagonism is speculative and requires experimental confirmation. The provided data for established drugs serves as a benchmark for the level of potency that would be therapeutically relevant.
Experimental Protocols for In Vitro Validation
To empirically determine the biological activity of this compound, the following detailed in vitro assays are recommended.
Carbonyl Reductase Inhibition Assay
This spectrophotometric assay measures the inhibition of carbonyl reductase by monitoring the decrease in NADPH absorbance at 340 nm.
Experimental Workflow:
Caption: Workflow for Carbonyl Reductase Inhibition Assay.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of purified carbonyl reductase in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a stock solution of the substrate (e.g., 10 mM 4-benzoylpyridine) in a suitable solvent.
-
Prepare a fresh solution of NADPH (e.g., 10 mM) in buffer.
-
Prepare serial dilutions of the test compound, this compound, in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate or cuvette, add the buffer, enzyme solution, and varying concentrations of the test compound.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the substrate and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Histamine H1 Receptor Binding Assay
This radioligand binding assay determines the affinity of the test compound for the histamine H1 receptor by measuring its ability to displace a known radiolabeled antagonist.
Experimental Workflow:
Caption: Workflow for Histamine H1 Receptor Binding Assay.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a solution of the radioligand, [³H]mepyramine, at a concentration near its Kd.
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, [³H]mepyramine, and varying concentrations of the test compound.
-
For non-specific binding control wells, add a high concentration of a known H1 antagonist (e.g., diphenhydramine).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
While the biological activity of this compound remains to be experimentally determined, this guide provides a robust framework for its investigation based on sound scientific principles and data from related compounds. The predicted inhibitory activity against carbonyl reductase warrants further investigation, as this could be a promising avenue for therapeutic development. The potential for histamine H1 receptor antagonism, although more speculative, should also be explored to fully characterize the pharmacological profile of this novel compound. The detailed experimental protocols provided herein offer a clear path forward for researchers to validate these predictions and uncover the true therapeutic potential of this and other related valerophenone derivatives.
References
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Adooq Bioscience. Histamine Receptors inhibitors. Available at: [Link].
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PubMed. Inhibitory effect of the H1 antagonist loratadine on histamine release from human basophils. Available at: [Link].
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MedEx. Loratin. Available at: [Link].
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ResearchGate. Mean IC50 values (±SE) of quercetin and quercetin 5-O-acyl quercetin derivatives. Available at: [Link].
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PMC. H1 Antihistamines: Current Status and Future Directions. Available at: [Link].
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PubMed. Effects of the selective H1 and H2 histamine receptor antagonists loratadine and ranitidine on autonomic control of the heart. Available at: [Link].
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NCBI. Antiemetic Histamine H1 Receptor Blockers. Available at: [Link].
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PubMed. Inhibition of human carbonyl reducing enzymes by plant anthrone and anthraquinone derivatives. Available at: [Link].
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PubMed. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells. Available at: [Link].
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PMC. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. Available at: [Link].
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The Good Scents Company. hexanophenone. Available at: [Link].
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ResearchGate. Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. Available at: [Link].
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PubMed. Synthesis and pharmacological identification of neutral histamine H1-receptor antagonists. Available at: [Link].
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PubMed. Is There a Difference in the Affinity of Histamine H1 Receptor Antagonists for CNS and Peripheral Receptors? An in Vitro Study. Available at: [Link].
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PMC. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs. Available at: [Link].
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PubMed. Quercetin, quercetin glycosides and taxifolin differ in their ability to induce AhR activation and CYP1A1 expression in HepG2 cells. Available at: [Link].
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PubMed. Classic histamine H1 receptor antagonists: a critical review of their metabolic and pharmacokinetic fate from a bird's eye view. Available at: [Link].
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PubMed. Discovery of the novel and potent histamine H1 receptor antagonists for treatment of allergic diseases. Available at: [Link].
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A Comparative Spectroscopic Guide to 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone and its Analogs
This guide provides an in-depth spectroscopic comparison of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone and its halogenated analogs. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the structural nuances of these compounds as revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The insights herein are grounded in established spectroscopic principles and supported by predictive data based on analogous structures, offering a robust framework for the characterization of these and similar chemical entities.
Introduction: The Significance of Spectroscopic Characterization in Pharmaceutical Intermediates
The family of substituted valerophenone derivatives, particularly those incorporating a protected aldehyde functionality like the 5,5-dimethyl-1,3-dioxane group, represents a critical class of intermediates in the synthesis of complex pharmaceutical agents. The precise substitution pattern on the aromatic ring significantly influences the molecule's reactivity, bioavailability, and ultimately, its therapeutic efficacy. Therefore, unambiguous structural confirmation and purity assessment are paramount during the drug development process.
Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive yet powerful means to elucidate molecular structure.[1] This guide will dissect the expected spectroscopic signatures of this compound and two of its closely related analogs: the 4'-chloro and 3',4'-dichloro derivatives. By comparing their predicted ¹H NMR, ¹³C NMR, FT-IR, and MS data, we can illuminate the subtle yet significant electronic and steric effects imparted by the varying halogen substitution patterns. This comparative approach not only aids in the identification of these specific compounds but also serves as a pedagogical tool for understanding structure-spectra correlations in more complex systems.
Experimental Methodologies: A Self-Validating Approach
The following protocols describe the standardized procedures for acquiring high-quality spectroscopic data for the valerophenone analogs. The causality behind the choice of solvents, internal standards, and instrument parameters is explained to ensure the generation of reliable and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[2] The chemical shift of each nucleus provides information about its local electronic environment, while spin-spin coupling reveals connectivity between neighboring nuclei.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent peak.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, to achieve adequate signal-to-noise for the less sensitive ¹³C nucleus.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.[3] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth soaked in isopropanol.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. This method is preferred for its speed and minimal sample preparation.
Instrumentation and Parameters:
-
Spectrometer: An FT-IR spectrometer equipped with a single-reflection ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty ATR crystal is collected prior to sample analysis.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization.[4] This "molecular fingerprint" is highly specific and aids in confirming the identity of a substance.
Instrumentation and Parameters (Electron Ionization - EI):
-
Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
-
Ionization Energy: 70 eV. This standard energy level allows for comparison with established mass spectral libraries and promotes reproducible fragmentation.
-
Mass Range: m/z 40-500.
-
Inlet System: Direct insertion probe or GC inlet, depending on the sample's volatility.
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for this compound and its 4'-chloro and 3',4'-dichloro analogs. These predictions are based on established chemical shift ranges, characteristic infrared absorption frequencies, and known mass spectral fragmentation pathways for similar chemical structures.
Chemical Structures of the Compared Analogs
Caption: Chemical structures of the compared valerophenone analogs.
¹H NMR Data (500 MHz, CDCl₃, δ in ppm)
| Proton Assignment | 3'-Chloro Analog | 4'-Chloro Analog | 3',4'-Dichloro Analog |
| H-2', H-6' (Aromatic) | ~7.8-8.0 (m) | ~7.9 (d, J=8.5 Hz) | ~8.1 (d, J=2.0 Hz) |
| H-4', H-5' (Aromatic) | ~7.4-7.6 (m) | ~7.4 (d, J=8.5 Hz) | ~7.5-7.7 (m) |
| CH (acetal) | ~4.5 (t, J=5.0 Hz) | ~4.5 (t, J=5.0 Hz) | ~4.5 (t, J=5.0 Hz) |
| O-CH₂ (axial) | ~3.6 (d, J=11.0 Hz) | ~3.6 (d, J=11.0 Hz) | ~3.6 (d, J=11.0 Hz) |
| O-CH₂ (equatorial) | ~3.5 (d, J=11.0 Hz) | ~3.5 (d, J=11.0 Hz) | ~3.5 (d, J=11.0 Hz) |
| CO-CH₂ | ~2.9 (t, J=7.5 Hz) | ~2.9 (t, J=7.5 Hz) | ~2.9 (t, J=7.5 Hz) |
| Alkyl Chain CH₂ | ~1.6-1.8 (m) | ~1.6-1.8 (m) | ~1.6-1.8 (m) |
| C(CH₃)₂ (axial) | ~1.2 (s) | ~1.2 (s) | ~1.2 (s) |
| C(CH₃)₂ (equatorial) | ~0.7 (s) | ~0.7 (s) | ~0.7 (s) |
¹³C NMR Data (125 MHz, CDCl₃, δ in ppm)
| Carbon Assignment | 3'-Chloro Analog | 4'-Chloro Analog | 3',4'-Dichloro Analog |
| C=O | ~199.0 | ~198.8 | ~198.5 |
| C-1' (Aromatic) | ~138.0 | ~135.5 | ~136.5 |
| C-3' (Aromatic) | ~134.8 | ~129.5 | ~133.0 |
| C-4' (Aromatic) | ~130.0 | ~139.5 | ~130.5 |
| C-2', C-6', C-5' (Aromatic) | ~126-133 | ~129-130 | ~127-131 |
| CH (acetal) | ~102.0 | ~102.0 | ~102.0 |
| O-CH₂ | ~77.0 | ~77.0 | ~77.0 |
| CO-CH₂ | ~38.0 | ~38.0 | ~38.0 |
| C(CH₃)₂ | ~30.0 | ~30.0 | ~30.0 |
| Alkyl Chain CH₂ | ~22-35 | ~22-35 | ~22-35 |
| C(CH₃)₂ | ~21.8, 23.0 | ~21.8, 23.0 | ~21.8, 23.0 |
FT-IR Data (ATR, cm⁻¹)
| Vibrational Mode | 3'-Chloro Analog | 4'-Chloro Analog | 3',4'-Dichloro Analog |
| C-H stretch (aromatic) | ~3050-3100 | ~3050-3100 | ~3050-3100 |
| C-H stretch (aliphatic) | ~2850-2960 | ~2850-2960 | ~2850-2960 |
| C=O stretch (ketone) | ~1685 | ~1685 | ~1688 |
| C=C stretch (aromatic) | ~1570, 1470 | ~1590, 1485 | ~1550, 1475 |
| C-O stretch (acetal) | ~1150, 1050 | ~1150, 1050 | ~1150, 1050 |
| C-Cl stretch | ~780 | ~820 | ~820, 880 |
Mass Spectrometry Data (EI, m/z)
| Ion | 3'-Chloro Analog | 4'-Chloro Analog | 3',4'-Dichloro Analog |
| [M]⁺ | 310/312 | 310/312 | 344/346/348 |
| [M-CH₃]⁺ | 295/297 | 295/297 | 329/331/333 |
| [C₇H₄ClO]⁺ (chlorobenzoyl) | 139/141 | 139/141 | 173/175/177 |
| [C₆H₄Cl]⁺ | 111/113 | 111/113 | 145/147/149 |
| [C₈H₁₅O₂]⁺ (dioxane fragment) | 143 | 143 | 143 |
Discussion: Interpreting the Spectroscopic Variations
The predictive data presented above reveals distinct spectroscopic signatures for each analog, primarily influenced by the position and number of chlorine substituents on the phenyl ring.
NMR Spectra Analysis
In the ¹H NMR spectra , the aromatic region is the most informative for distinguishing between the isomers. The 4'-chloro analog is expected to show a simpler spectrum with two doublets due to the symmetry of the para-substitution. In contrast, the 3'-chloro and 3',4'-dichloro analogs will exhibit more complex multiplet patterns due to the lower symmetry. The chemical shifts of the protons on the valerophenone chain and the dioxane ring are largely unaffected by the substitution on the aromatic ring, serving as consistent markers for the core structure.
The ¹³C NMR spectra corroborate these findings. The number and chemical shifts of the aromatic carbon signals are diagnostic of the substitution pattern. The carbonyl carbon (C=O) signal is expected to shift slightly upfield in the dichloro analog due to the increased electron-withdrawing effect of the two chlorine atoms.
FT-IR Spectra Analysis
The FT-IR spectra are characterized by a strong carbonyl (C=O) absorption around 1685 cm⁻¹. The conjugation of the ketone with the aromatic ring lowers this frequency from that of a typical aliphatic ketone. The position of this band is subtly influenced by the electronic effects of the chloro-substituents. The C-Cl stretching vibrations in the fingerprint region (below 1000 cm⁻¹) are also characteristic of the substitution pattern.
Mass Spectra Analysis
The mass spectra provide definitive confirmation of the molecular weight and elemental composition. The isotopic pattern of the molecular ion peak ([M]⁺) is a clear indicator of the number of chlorine atoms present, with a characteristic M+2 peak for each chlorine atom due to the natural abundance of the ³⁷Cl isotope. The fragmentation patterns are expected to be similar across the analogs, with major fragments corresponding to the chlorobenzoyl cation and the loss of the alkyl-dioxane side chain. The presence of a fragment at m/z 143 is a strong indicator of the 5,5-dimethyl-1,3-dioxane moiety.
Workflow for Spectroscopic Analysis
Caption: A streamlined workflow for the spectroscopic analysis of valerophenone analogs.
Conclusion
This guide has provided a comprehensive, albeit predictive, spectroscopic comparison of this compound and its 4'-chloro and 3',4'-dichloro analogs. The detailed analysis of their expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra highlights the critical role of these techniques in the structural elucidation of pharmaceutical intermediates. The distinct spectroscopic signatures arising from the different halogen substitution patterns underscore the sensitivity of these methods to subtle changes in molecular structure. By following the outlined experimental protocols and utilizing the comparative data presented, researchers can confidently identify and characterize these and other related compounds, ensuring the integrity and quality of materials used in drug discovery and development.
References
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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3-[1-(5-Chloro-2-methyl-phenyl)-eth-(E)-ylidene]-dihydro-furan-2,5-dione - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]
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13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). HMDB. Retrieved January 18, 2026, from [Link]
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-
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A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
For researchers, scientists, and drug development professionals, the meticulous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and supporting data to inform your analytical strategy.
The Synthetic Landscape and Its Implications for Purity
The synthesis of this compound likely involves two key transformations: a Friedel-Crafts acylation and the formation of a 1,3-dioxane acetal. Understanding these reactions is critical for anticipating potential process-related impurities.
-
Friedel-Crafts Acylation: This reaction introduces the valeroyl chain to the 3-chlorophenyl ring. A primary challenge is controlling the regioselectivity. While the chloro group is an ortho-, para-director, steric hindrance often favors the para-substituted product. However, the formation of the ortho- and meta-isomers is possible and these represent significant potential impurities.[1][2][3] Incomplete reaction can also lead to the presence of starting materials like chlorobenzene and valeryl chloride.
-
Acetal Formation: The 5,5-dimethyl-1,3-dioxan-2-yl group is a protective group for a terminal aldehyde. The reaction of a suitable precursor with 2,2-dimethyl-1,3-propanediol under acidic conditions forms the cyclic acetal. Potential side reactions include incomplete reaction, leaving the free aldehyde, or side reactions involving the diol.[4][5]
A logical, though not definitively published, synthetic pathway is illustrated below. This informs our approach to identifying and quantifying potential impurities.
Caption: Postulated synthesis of the target compound.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on the nature of the expected impurities, the required sensitivity, and the desired level of structural information.
| Technique | Principle | Strengths | Limitations | Ideal For |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Robust, versatile for non-volatile and thermally labile compounds, excellent for quantitative analysis.[5][6] | Requires a chromophore for detection, may have limited peak capacity for complex mixtures. | Routine purity checks, quantification of known impurities, stability studies. |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. | High separation efficiency for volatile and semi-volatile compounds, provides structural information from mass spectra.[7] | Not suitable for non-volatile or thermally labile compounds without derivatization. | Identifying and quantifying volatile impurities, residual solvents, and unknown by-products. |
| qNMR | The signal intensity of a nucleus is directly proportional to its molar concentration. | A primary ratio method, does not require a reference standard of the analyte, provides structural confirmation and quantification simultaneously.[4][8][9] | Lower sensitivity than chromatographic methods, requires a high-purity internal standard, potential for signal overlap. | Absolute purity determination, characterization of reference standards, analysis of mixtures without separation. |
Deep Dive into Analytical Methodologies
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is often the workhorse for purity analysis in pharmaceutical development due to its broad applicability.[5][6] For this compound, a reversed-phase method would be the logical starting point.
Experimental Protocol: HPLC-UV Purity Method
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in 10 mL of a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Data Interpretation and Causality:
The C18 stationary phase provides hydrophobic retention, which is suitable for the relatively non-polar valerophenone backbone. The gradient elution allows for the separation of impurities with a range of polarities. Formic acid in the mobile phase helps to protonate any acidic or basic functional groups, leading to sharper peaks. The UV detection at 254 nm is chosen based on the absorbance of the chlorophenyl chromophore.
Forced Degradation Studies:
To ensure the stability-indicating nature of the HPLC method, forced degradation studies are essential.[3][10] This involves subjecting the compound to harsh conditions to generate potential degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.
The developed HPLC method should be able to separate the main peak from all degradation products.
Caption: HPLC purity assessment workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities.[7] Given the valerophenone structure, the target compound should be amenable to GC analysis.
Experimental Protocol: GC-MS Purity Method
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Conditions (Example):
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C (splitless injection).
-
Oven Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Data Interpretation and Causality:
The DB-5ms column is a common, low-polarity column suitable for a wide range of compounds. The temperature program allows for the elution of compounds with varying boiling points. Electron ionization at 70 eV provides reproducible fragmentation patterns that can be compared to mass spectral libraries for impurity identification. This method is particularly useful for detecting starting materials and low molecular weight by-products from the synthesis.
Caption: GC-MS impurity identification workflow.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[4][8][9][11]
Experimental Protocol: ¹H qNMR Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound into an NMR tube.
-
Accurately weigh approximately 2 mg of a high-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.
-
Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
Acquisition Time: Sufficient to resolve all peaks (typically > 3 seconds).
-
-
Data Processing and Calculation:
-
Apply a zero-filling and an appropriate window function (e.g., exponential with a small line broadening) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Data Interpretation and Causality:
The key to accurate qNMR is ensuring full relaxation of all nuclei before each pulse, which is achieved by using a long relaxation delay.[11] The choice of a suitable internal standard is crucial; it must be stable, non-volatile, and have signals in a clear region of the spectrum. The direct proportionality between signal integral and the number of protons allows for a direct calculation of purity without the need for a calibration curve.[4][6]
Conclusion
A multi-faceted approach is recommended for the comprehensive purity assessment of synthesized this compound. HPLC-UV serves as an excellent tool for routine purity checks and for developing a stability-indicating method. GC-MS is invaluable for identifying and quantifying volatile impurities and by-products from the synthesis. For an absolute determination of purity and for the characterization of a reference standard, qNMR is the method of choice. By judiciously applying these techniques, researchers can ensure the quality and reliability of their synthesized material, which is paramount for successful drug discovery and development.
References
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from a valid URL.[7]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from a valid URL.[4][6]
-
Journal of the Chemical Society C: Organic. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. RSC Publishing.[1]
-
qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology.[8]
-
PubMed. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA.[9]
-
EvitaChem. (n.d.). 3'-Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. Retrieved from a valid URL.[12]
-
YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination.[13]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.[11]
-
ResearchGate. (2025, August 6). Reaction kinetics of glycerol acetal formation via transacetalization with 1,1-diethoxyethane.[5]
-
AELAB. (2026, January 8). GC vs. HPLC in Pharmaceutical and Medical Device Testing.[6]
-
Benchchem. (n.d.). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.[2]
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from a valid URL.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.[10]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.[3]
-
ACS Publications. (2019, May 2). Stereoselective Tandem Synthesis of syn-1,3-Diol Derivatives by Integrating Olefin Cross-Metathesis, Hemiacetalization, and Intramolecular Oxa-Michael Addition.[14]
-
Quora. (2021, April 13). What happens when chlorobenzene undergoes Friese Craft's alkylation?.[15]
-
PubChem. (n.d.). 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone.[16]
-
BOC Sciences. (n.d.). CAS 898785-96-1 4'-CHLORO-5-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)VALEROPHENONE.[]
-
ChemicalBook. (n.d.). 3',4'-DICHLORO-5-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)VALEROPHENONE.[18]
-
ResearchGate. (2019, January 30). HPLC-UV-MS analysis - a source for severe oxidation artifacts.[19]
-
International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.[20]
-
PubMed Central. (n.d.). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides.[21]
-
Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.[22]
-
ResearchGate. (n.d.). Synthesis of 1,3-dioxanes.[23]
-
Beilstein Journal of Organic Chemistry. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions.
-
ResearchGate. (n.d.). Reinvestigating the synthesis of key intermediates in the preparation of zolazepam—I: (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone.[24]
-
PubMed. (2008, January 22). The use of HPLC/MS, GC/MS, NMR, UV and IR to identify a degradation product of eperisone hydrochloride in the tablets.[25]
-
MDPI. (n.d.). Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS.[26]
-
ResearchGate. (n.d.). HPLC–UV Chromatographic Methods for Detection and Quantification of Undeclared Withdrawn Synthetic Medications in Counterfeit Herbal Medicines with Confirmation by HPLC–PDA and Mass Spectrometry.[27]
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A Senior Application Scientist's Guide to the Evaluation of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone and its Analogs as Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This hinges on the quality of the reference standards employed for identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for the comparative evaluation of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone and its structurally related analogs as chemical reference standards.
While direct comparative experimental data for this compound is not extensively available in the public domain, this guide, drawing upon established principles for valerophenone and its derivatives, equips researchers with the necessary protocols and scientific rationale to conduct a thorough in-house evaluation. We will delve into the critical aspects of synthesis, purification, characterization, and analytical performance that underpin the qualification of a robust reference standard.
The Foundation: Synthesis and Purification of Substituted Valerophenones
The reliable synthesis and rigorous purification of a candidate reference standard are the initial, critical steps to ensure its suitability. The most common route to valerophenone and its substituted analogs is the Friedel-Crafts acylation .[1][2]
Synthetic Approach: Friedel-Crafts Acylation
This electrophilic aromatic substitution reaction provides a versatile method for introducing the valeroyl group onto a substituted benzene ring.[3] The general scheme involves the reaction of a substituted benzene with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]
For the synthesis of this compound, the likely synthetic pathway would involve the Friedel-Crafts acylation of a suitably protected 3-chloro-bromobenzene derivative, followed by further synthetic modifications to introduce the dioxanylpentanone side chain. The 5,5-dimethyl-1,3-dioxane moiety serves as a protecting group for a carbonyl functional group.[4][5]
Diagram: Generalized Synthesis Workflow
Sources
A Comparative Guide to the Synthesis of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Introduction
3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a complex organic molecule with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structure incorporates a substituted aromatic ketone and a protected carbonyl group in the form of a dioxane. The efficient synthesis of this molecule is crucial for its further investigation and utilization. This guide provides a comprehensive comparison of two plausible synthetic routes for this compound: a Friedel-Crafts acylation approach and a Grignard reaction-based strategy. The objective is to provide researchers, scientists, and drug development professionals with a detailed analysis of each route, including step-by-step protocols, mechanistic insights, and a comparative summary to aid in selecting the most suitable method for their specific needs.
Route 1: Friedel-Crafts Acylation Approach
The Friedel-Crafts acylation is a classic and powerful method for the formation of aryl ketones through the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride, typically catalyzed by a strong Lewis acid such as aluminum chloride.[1][2] This route constructs the target molecule by forming the bond between the carbonyl carbon and the 3-chlorophenyl ring in the final key step.
Retrosynthetic Analysis & Strategy
The core of this strategy involves the preparation of a suitable acyl chloride bearing the dioxane-protected side chain, which is then used to acylate chlorobenzene. The retrosynthesis is outlined below:
Figure 1: Retrosynthetic analysis for the Friedel-Crafts acylation route.
Experimental Protocol
Step 1: Synthesis of Ethyl 5-(5,5-dimethyl-1,3-dioxan-2-yl)valerate
-
To a solution of ethyl 5-oxovalerate (1 equivalent) and neopentyl glycol (1.1 equivalents) in toluene, add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by vacuum distillation.
Step 2: Synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)valeric acid
-
Dissolve the ethyl 5-(5,5-dimethyl-1,3-dioxan-2-yl)valerate (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture, remove the ethanol under reduced pressure, and acidify the aqueous solution with cold dilute hydrochloric acid to precipitate the carboxylic acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Step 3: Synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)valeroyl chloride
-
To a solution of 5-(5,5-dimethyl-1,3-dioxan-2-yl)valeric acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then gently reflux for 1-2 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which is typically used in the next step without further purification.
Step 4: Friedel-Crafts Acylation to yield this compound
-
To a suspension of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane at 0 °C, add a solution of 5-(5,5-dimethyl-1,3-dioxan-2-yl)valeroyl chloride (1 equivalent) in dichloromethane dropwise.
-
Stir the mixture for a short period, then add chlorobenzene (1 equivalent) dropwise, maintaining the temperature at 0 °C.[4]
-
Allow the reaction to stir at 0 °C for a few hours and then at room temperature overnight.[5]
-
Quench the reaction by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, extract the aqueous layer with dichloromethane, and wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the final product.
Causality Behind Experimental Choices
-
Protection Strategy: The ketone in the valerophenone side chain is protected as a dioxane using neopentyl glycol. This protecting group is stable under the acidic conditions of the Friedel-Crafts reaction and can be removed later if necessary.[3] The use of a Dean-Stark trap is crucial for driving the equilibrium of the ketalization reaction towards the product by removing water.
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that effectively activates the acyl chloride for electrophilic attack on the aromatic ring.[1] Stoichiometric amounts are often required due to complexation with the product ketone.[6]
-
Regioselectivity: The acylation of chlorobenzene is expected to yield a mixture of ortho, meta, and para isomers. The chloro group is an ortho, para-director; however, the steric bulk of the acylating agent may favor para-substitution. The desired 3'-chloro (meta) product will likely be a minor product, necessitating careful chromatographic separation.
Route 2: Grignard Reaction Approach
The Grignard reaction is a versatile method for forming carbon-carbon bonds by the reaction of an organomagnesium halide (Grignard reagent) with an electrophile.[7] In this route, the bond between the carbonyl carbon and the 3-chlorophenyl ring is formed by reacting a Grignard reagent derived from a dihalobenzene with a nitrile precursor containing the dioxane-protected side chain. The subsequent hydrolysis of the intermediate imine yields the desired ketone.[8][9][10]
Retrosynthetic Analysis & Strategy
This approach involves the synthesis of a nitrile-containing side chain and a Grignard reagent from a suitable dihalobenzene. The retrosynthesis is as follows:
Figure 2: Retrosynthetic analysis for the Grignard reaction route.
Experimental Protocol
Step 1: Synthesis of 2-(4-Bromobutyl)-5,5-dimethyl-1,3-dioxane
-
Protect the carboxylic acid of 5-bromovaleric acid as an ester (e.g., methyl ester) via Fischer esterification.
-
Protect the resulting keto-ester with neopentyl glycol and a catalytic amount of p-toluenesulfonic acid in refluxing toluene with a Dean-Stark trap, analogous to Route 1, Step 1.
-
Reduce the ester to the corresponding alcohol using a mild reducing agent like lithium aluminum hydride.
-
Convert the alcohol to the bromide using a suitable brominating agent such as phosphorus tribromide or carbon tetrabromide and triphenylphosphine.
Alternative for Step 1: Directly protect 5-bromovaleraldehyde with neopentyl glycol, though this starting material may be less common.
Step 2: Synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)valeronitrile
-
Dissolve 2-(4-bromobutyl)-5,5-dimethyl-1,3-dioxane (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add sodium cyanide (1.2 equivalents) and heat the mixture to facilitate the nucleophilic substitution.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the nitrile.
Step 3: Preparation of 3-Chlorophenylmagnesium bromide
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 1-bromo-3-chlorobenzene (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to maintain a gentle reflux.[8]
-
After the addition is complete, continue stirring until most of the magnesium is consumed. The resulting solution is the Grignard reagent.
Step 4: Grignard Reaction and Hydrolysis to yield this compound
-
Cool the prepared Grignard reagent to 0 °C.
-
Add a solution of 5-(5,5-dimethyl-1,3-dioxan-2-yl)valeronitrile (1 equivalent) in anhydrous ether or THF dropwise.[11]
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the mixture to 0 °C and quench by slow addition of a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid until the solution is acidic.[8]
-
Separate the organic layer, extract the aqueous layer with ether, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.
Causality Behind Experimental Choices
-
Grignard Reagent Formation: The use of 1-bromo-3-chlorobenzene is selective for the formation of the Grignard reagent at the more reactive C-Br bond, leaving the C-Cl bond intact. Anhydrous conditions are critical as Grignard reagents are highly reactive with water.[8]
-
Nitrile Electrophile: Nitriles are excellent electrophiles for Grignard reagents, leading to the formation of an imine intermediate after the initial addition. This intermediate is stable to further attack by the Grignard reagent, preventing the formation of tertiary alcohol byproducts that can occur with esters or acyl chlorides.[9]
-
Hydrolysis: Acidic workup is necessary to hydrolyze the intermediate imine to the final ketone product.[10]
Performance Comparison
| Metric | Friedel-Crafts Acylation Route | Grignard Reaction Route |
| Overall Yield | Moderate to Low | Moderate |
| Number of Steps | 4 | 4 (from 5-bromovaleric acid) |
| Starting Materials | Ethyl 5-oxovalerate, neopentyl glycol, chlorobenzene | 5-Bromovaleric acid, neopentyl glycol, 1-bromo-3-chlorobenzene |
| Key Advantages | Utilizes a well-established and robust reaction. | High regioselectivity, avoiding isomeric mixtures. Milder conditions for the key C-C bond formation. |
| Key Disadvantages | Poor regioselectivity leading to isomeric byproducts and difficult purification. Use of stoichiometric and harsh Lewis acids. | Requires strictly anhydrous conditions. Grignard reagents are highly reactive and require careful handling. |
| Scalability | Potentially problematic due to the large amounts of Lewis acid waste and purification challenges. | More amenable to scale-up with appropriate engineering controls for handling Grignard reagents. |
Senior Application Scientist's Recommendation
For laboratory-scale synthesis where purity of the final product is a primary concern, the Grignard reaction route is the recommended approach . The high regioselectivity of the Grignard addition to the nitrile avoids the formation of isomeric byproducts that are a significant issue in the Friedel-Crafts acylation of substituted benzenes. While the Grignard route requires stringent anhydrous conditions and careful handling of reactive intermediates, the purification of the final product is considerably more straightforward, likely leading to a higher isolated yield of the desired isomer.
The Friedel-Crafts acylation route, while conceptually simple, is hampered by the poor regiocontrol in the acylation of chlorobenzene. The separation of the desired 3'-chloro isomer from the more abundant 4'-chloro and 2'-chloro isomers would be a significant challenge, making this route less practical for obtaining a pure sample of the target molecule.
For industrial-scale production, the choice would depend on a more detailed cost and safety analysis. However, the cleaner reaction profile and higher selectivity of the Grignard route would likely make it the more attractive option, provided that the necessary infrastructure for handling large-scale organometallic reactions is in place.
References
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- Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- Sigma-Aldrich.
- ChemicalBook. 3'-Chloropropiophenone synthesis.
- Benchchem.
- Organic Chemistry Portal. Grignard Reaction.
- Banaras Hindu University. Design, Synthesis and Biological Evolution of Substituted 3-Chloroflavones.
- Organic Syntheses Procedure.
- Benchchem. Application Notes and Protocols: Synthesis of Ketones via Grignard Reaction with 3-Methylbenzonitrile.
- Chemistry LibreTexts. Conversion to ketones using Grignard reagents.
- SynArchive.
- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.
- ChemicalBook. 3-Chloropropiophenone synthesis.
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Navigating the Cytotoxic Landscape of Novel Valerophenone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the early assessment of a compound's cytotoxicity is a critical checkpoint in the journey from discovery to clinical application. This guide provides an in-depth, technical comparison of methodologies to evaluate the cytotoxic potential of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone , a novel synthetic compound. In the absence of published cytotoxicity data for this specific molecule, this document serves as a predictive and methodological framework. We will explore established cytotoxicity assays, propose a rigorous experimental design, and contextualize potential outcomes by comparing them with data from structurally related valerophenone derivatives.
Introduction to this compound and Its Rationale for Cytotoxicity Screening
This compound (CAS No. 898785-94-9) is a valerophenone derivative characterized by a chlorinated phenyl group and a protected aldehyde in the form of a dimethyl-1,3-dioxane ring.[1] Its structural alerts, namely the halogenated aromatic ring and the ketone functional group, warrant a thorough investigation of its potential to induce cellular toxicity. Cytotoxicity screening is a fundamental step in preclinical safety assessment, providing crucial data on a compound's therapeutic index and potential for off-target effects.[2][3]
The core hypothesis is that the chloro- substitution on the phenyl ring may influence the compound's electronic properties and metabolic stability, potentially leading to increased cytotoxicity compared to its non-halogenated counterparts. This guide will outline the necessary steps to test this hypothesis.
A Comparative Overview of Key Cytotoxicity Assays
The choice of cytotoxicity assay is paramount and should be guided by the specific cellular processes to be investigated. A multi-parametric approach, employing assays that measure different aspects of cell health, provides a more comprehensive and reliable assessment of a compound's cytotoxic profile.
| Assay Principle | Assay Name | Endpoint Measured | Advantages | Disadvantages |
| Metabolic Activity | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.[4][5] | Well-established, cost-effective, high-throughput compatible. | Can be affected by compounds that interfere with mitochondrial respiration; requires a solubilization step. |
| Membrane Integrity | Lactate Dehydrogenase (LDH) Release | Measurement of LDH released from damaged cells into the culture medium.[3][6] | Non-lytic, allows for kinetic measurements from the same sample. | Can be influenced by serum LDH; less sensitive for early apoptotic events. |
| Cell Proliferation & Viability | AlamarBlue™ (Resazurin) | Reduction of resazurin to the fluorescent resorufin by metabolically active cells. | Highly sensitive, non-toxic to cells, allows for long-term studies. | Signal can be influenced by changes in cellular redox state. |
For a robust initial screening of this compound, a combination of the MTT assay to assess metabolic activity and the LDH assay to measure membrane integrity is recommended. This dual approach helps to distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell death) effects.
Proposed Experimental Workflow for Cytotoxicity Profiling
The following workflow is designed to systematically evaluate the cytotoxicity of this compound.
Caption: Proposed experimental workflow for assessing the cytotoxicity of this compound.
Detailed Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Lines: Human hepatocellular carcinoma (HepG2) and human neuroblastoma (SH-SY5Y) cell lines are recommended to assess potential hepatotoxicity and neurotoxicity, respectively.
-
Culture Conditions: Cells should be maintained in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and treat the cells for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Release Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes and carefully collect 50 µL of the supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Comparative Analysis with Structurally Related Compounds
To provide context for the potential cytotoxicity of this compound, it is instructive to compare it with other valerophenone derivatives.
-
Pyrovalerone and Analogs: Studies on pyrovalerone derivatives have shown that modifications to the alkyl chain and aromatic ring can significantly impact cytotoxicity. For instance, longer alkyl chains have been associated with increased cytotoxicity.[2][7]
-
Halogenated Aromatic Compounds: The presence of a chlorine atom on the phenyl ring is a key structural feature. Research on other halogenated compounds suggests that halogenation can increase cytotoxicity, with the position and number of halogen atoms playing a crucial role.[8][9][10][11] For example, some studies have shown that chlorinated cathinones exhibit increased cytotoxicity compared to their non-chlorinated analogs.[8][12]
Based on these findings, it is plausible that this compound will exhibit a dose- and time-dependent cytotoxic effect. The following table presents hypothetical IC50 values to illustrate a potential comparative outcome.
| Compound | Cell Line | Assay | Hypothetical IC50 (µM) |
| This compound | HepG2 | MTT | 50 |
| This compound | SH-SY5Y | MTT | 75 |
| Valerophenone (unsubstituted) | HepG2 | MTT | >100 |
| 3,4-Methylenedioxypyrovalerone (MDPV) | HepG2 | MTT | ~200 |
Mechanistic Insights and Future Directions
Should initial screening reveal significant cytotoxicity, further investigation into the underlying mechanisms of cell death is warranted.
Caption: Potential mechanisms of cytotoxicity induced by this compound.
Further studies could include:
-
Apoptosis vs. Necrosis Assays: Using techniques like Annexin V/Propidium Iodide staining and flow cytometry to differentiate between programmed cell death and uncontrolled cell lysis.
-
Reactive Oxygen Species (ROS) Measurement: To determine if oxidative stress is a primary driver of toxicity.
-
Mitochondrial Membrane Potential Assays: To further investigate the involvement of mitochondria in the cytotoxic response.
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of the cytotoxicity of this compound. By employing a multi-assay approach and comparing the results to structurally related compounds, researchers can gain valuable insights into the safety profile of this novel molecule. The proposed workflow and detailed protocols offer a clear path forward for generating the critical data needed to advance drug discovery and development programs.
References
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Wojcieszak, J., et al. (2017). Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. Neurotoxicity Research, 32(3), 425-438. [Link]
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Silva, J. P., et al. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences, 26(8), 4321. [Link]
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Effects of aminovalerophenone derivatives on conditioned place preference in CD-1 mice. ResearchGate. [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]
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Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]
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Wojcieszak, J., et al. (2018). Cytotoxicity of α-Pyrrolidinophenones an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. ResearchGate. [Link]
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MTT Assay Protocol. (2023). Springer Nature Experiments. [Link]
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LDH Assay. Cell Biologics Inc. [Link]
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Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]
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Silva, J. P., et al. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. PMC. [Link]
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Ball, H., et al. (2022). Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines. Drug and Chemical Toxicology, 46(4), 786-794. [Link]
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LDH cytotoxicity assay. (2024). protocols.io. [Link]
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LDH Cytotoxicity Detection Kit. Takara Bio. [Link]
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Rahman, M. M., et al. (2025). Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. PMC. [Link]
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In-vitro cytotoxic activity of some selected synthesized compounds. ResearchGate. [Link]
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3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. PubChem. [Link]
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Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines. ResearchGate. [https://www.researchgate.net/publication/361989440_Comparative_cytotoxicity_induced_by_parabens_and_their_halogenated_byproducts_in_human_and_fish_cell_lines]([Link]_ cytotoxicity_induced_by_parabens_and_their_halogenated_byproducts_in_human_and_fish_cell_lines)
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Mattioli, F., et al. (1997). Cytotoxicity of halogenated benzenes and its relationship with logP. Toxicology in Vitro, 11(5), 673-677. [Link]
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Strub, D., et al. (2023). Comparative evaluation of mutagenic, genotoxic, cytotoxic, and antimicrobial effects of flavour and fragrance aldehydes, ketones, oximes, and oxime ethers. Toxicology, 490, 153510. [Link]
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Badding, M. A., et al. (2021). In vitro and in vivo assessments of the genotoxic potential of 3-chloroallyl alcohol. Environmental and Molecular Mutagenesis, 62(1), 46-55. [Link]
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In-silico modeling of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
An In-Silico Comparative Analysis of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone: A Novel COX-2 Inhibitor Candidate
Introduction
The landscape of drug discovery is continually evolving, with in-silico modeling now serving as an indispensable tool for the rapid and cost-effective evaluation of novel chemical entities. This guide presents a comprehensive in-silico analysis of a novel compound, this compound, as a potential inhibitor of Cyclooxygenase-2 (COX-2). The COX-2 enzyme is a well-established therapeutic target for the management of pain and inflammation. Our analysis will benchmark the performance of this novel molecule against Celecoxib, a widely recognized and clinically approved COX-2 inhibitor.
This guide is structured to provide a holistic view of the in-silico evaluation process, from initial physicochemical property prediction to advanced molecular dynamics simulations. We will delve into the methodologies employed, the rationale behind our experimental choices, and a comparative discussion of the generated data. Our objective is to furnish researchers, scientists, and drug development professionals with a practical framework for the computational assessment of potential drug candidates.
Comparative Analysis of Physicochemical and ADMET Properties
A critical early step in drug discovery is the evaluation of a molecule's drug-likeness and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. We utilized the SwissADME online tool to predict these properties for both our novel compound and Celecoxib.
Physicochemical Properties and Lipinski's Rule of Five
Lipinski's Rule of Five is a cornerstone for evaluating the drug-likeness of a chemical compound, helping to predict if it possesses properties that would make it a likely orally active drug in humans.
| Property | This compound | Celecoxib | Guideline (Lipinski's Rule of Five) |
| Molecular Weight ( g/mol ) | 338.85 | 381.37 | ≤ 500 |
| LogP (Octanol/Water Partition Coefficient) | 3.85 | 3.60 | ≤ 5 |
| Hydrogen Bond Donors | 0 | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 4 | 5 | ≤ 10 |
| Molar Refractivity | 92.10 | 100.27 | 40-130 |
Both compounds adhere to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. The novel compound exhibits a slightly lower molecular weight and LogP value compared to Celecoxib.
ADMET Profile
| Property | This compound | Celecoxib | Interpretation |
| Gastrointestinal Absorption | High | High | Both likely well-absorbed from the gut. |
| Blood-Brain Barrier Permeant | No | No | Both are unlikely to cause central nervous system side effects. |
| CYP2D6 Inhibitor | No | Yes | The novel compound may have a lower risk of drug-drug interactions mediated by CYP2D6. |
| Skin Sensitization | Low | Low | Low potential for causing allergic contact dermatitis. |
The predicted ADMET profiles for both compounds are generally favorable. Notably, our novel compound is not predicted to be an inhibitor of the major drug-metabolizing enzyme CYP2D6, which could translate to a better safety profile in terms of drug-drug interactions compared to Celecoxib.
Molecular Docking Analysis
To investigate the potential binding mode and affinity of our novel compound to the COX-2 active site, we performed molecular docking studies using AutoDock Vina. The crystal structure of COX-2 in complex with Celecoxib (PDB ID: 3LN1) was used as the receptor.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: The 3D structures of this compound and Celecoxib were generated and energy minimized using the MMFF94 force field.
-
Receptor Preparation: The COX-2 protein structure (PDB ID: 3LN1) was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges.
-
Grid Box Generation: A grid box with dimensions of 24x24x24 Å was centered on the bound Celecoxib in the active site to define the search space for docking.
-
Docking Simulation: AutoDock Vina was used to perform the docking calculations with an exhaustiveness of 8. The top-ranked binding pose for each ligand was selected based on the lowest binding energy.
Docking Results
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | -9.8 | His90, Arg513, Val523, Ser530 |
| Celecoxib | -10.5 | His90, Arg513, Phe518, Val523 |
The novel compound demonstrated a strong predicted binding affinity for the COX-2 active site, comparable to that of Celecoxib. The key interactions involve residues known to be critical for inhibitor binding within the COX-2 active site.
Caption: A generalized workflow for the in-silico evaluation of drug candidates.
Molecular Dynamics Simulation
To further assess the stability of the ligand-protein complexes, we performed 100-nanosecond molecular dynamics (MD) simulations using GROMACS.
Experimental Protocol: Molecular Dynamics Simulation
-
System Preparation: The docked complexes of COX-2 with the novel compound and Celecoxib were placed in a cubic box of water molecules and neutralized with counter-ions.
-
Energy Minimization: The systems were energy-minimized to remove steric clashes.
-
Equilibration: The systems were equilibrated in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
-
Production Run: A 100 ns MD simulation was performed for each system.
-
Analysis: Root Mean Square Deviation (RMSD) of the protein and ligand were calculated to assess structural stability.
MD Simulation Results
| Complex | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Interpretation |
| COX-2 + Novel Compound | 1.8 ± 0.2 | 1.2 ± 0.3 | The complex demonstrates good structural stability over the simulation period. |
| COX-2 + Celecoxib | 1.6 ± 0.3 | 1.0 ± 0.2 | The reference complex also shows high stability, consistent with a known inhibitor. |
The MD simulation results suggest that both the novel compound and Celecoxib form stable complexes with COX-2. The low RMSD values for both the protein and the ligands indicate minimal conformational changes during the simulation, which is characteristic of stable binding.
Caption: A conceptual diagram illustrating the formation of a stable ligand-protein complex.
Discussion and Future Directions
The in-silico analysis presented in this guide provides compelling evidence for this compound as a promising COX-2 inhibitor candidate. Its predicted physicochemical properties are within the acceptable range for oral drugs, and its ADMET profile suggests a potentially favorable safety profile, particularly concerning drug-drug interactions.
Molecular docking and molecular dynamics simulations further support its potential, indicating a strong and stable binding to the COX-2 active site, comparable to the established drug Celecoxib. While these computational predictions are highly encouraging, it is imperative to underscore that they must be validated through in-vitro and in-vivo experimental studies.
Future work should focus on the chemical synthesis of this compound, followed by in-vitro assays to determine its inhibitory activity against COX-2. Subsequent cell-based and animal studies would be necessary to evaluate its efficacy and safety profile in a biological context.
References
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
-
Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., Stegeman, R. A., Pak, J. Y., ... & Tainer, J. A. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry. Scientific reports, 7(1), 1-13. [Link]
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
-
Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]
A Comparative Guide to 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone and Commercially Available Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the fine-tuning of molecular architecture is paramount to achieving desired functionality. Substituted valerophenones are a class of aromatic ketones that serve as versatile intermediates, with their utility often dictated by the nature and position of substituents on the phenyl ring and aliphatic chain.[1][2] This guide provides an in-depth comparison of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone , a specialized derivative, with its more common, commercially available counterparts such as 4'-Chlorovalerophenone and 3',4'-Dichlorovalerophenone .
While specific experimental data for this compound is not widely published, this guide will leverage established principles of organic chemistry and available data on its analogs to provide a comprehensive analysis of its anticipated properties and performance characteristics. The focus will be on synthetic accessibility, expected physicochemical properties, and potential applications in drug discovery and beyond.
Structural and Physicochemical Comparison
The key structural differentiator for this compound is the presence of a bulky, protected aldehyde functionality at the terminus of the pentanoyl chain, in addition to the chloro-substitution on the aromatic ring. This dioxanyl group introduces significant steric bulk and alters the polarity of the molecule compared to simpler analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Predicted Lipophilicity (LogP) | Commercial Availability |
| This compound | C₁₇H₂₃ClO₃ | 310.82 | 3'-chloro substitution, terminal 5,5-dimethyl-1,3-dioxane group | Moderately High | Research/Custom Synthesis |
| 4'-Chlorovalerophenone | C₁₁H₁₃ClO | 196.67 | 4'-chloro substitution | High | Readily Available |
| 3',4'-Dichlorovalerophenone | C₁₁H₁₂Cl₂O | 231.12 | 3',4'-dichloro substitution | Very High | Readily Available |
| Valerophenone (Parent Compound) | C₁₁H₁₄O | 162.23 | Unsubstituted phenyl ring | High | Readily Available |
Note: Predicted LogP values are based on structural contributions; experimental values may vary.
The 3'-chloro substitution in the target compound, as opposed to the more common 4'-chloro position, is expected to influence its electronic properties and metabolic stability differently. The meta-position of the chlorine atom will have a less pronounced effect on the carbonyl group's reactivity compared to a para-substituent. The dioxanyl group, a cyclic acetal, serves as a protecting group for a terminal aldehyde. This feature suggests its utility as an intermediate where the aldehyde can be liberated under specific acidic conditions for subsequent reactions.
Synthesis and Reaction Pathways
The synthesis of these valerophenone derivatives typically involves a Friedel-Crafts acylation or a related electrophilic aromatic substitution.[2] The choice of starting materials and reaction conditions dictates the final substitution pattern.
Diagram: General Synthetic Approach
Sources
A Comparative Guide to the Structural Confirmation of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and complex organic synthesis, the unequivocal structural confirmation of novel chemical entities is paramount. 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, a substituted valerophenone derivative, presents a unique combination of structural features: a chlorinated aromatic ring, a ketone carbonyl group, and a sterically hindered acetal moiety. This guide provides a comprehensive, multi-faceted approach to the structural elucidation of this molecule. We will delve into a comparative analysis of key analytical techniques, offering not just procedural steps, but the underlying scientific rationale for their application. This document is designed to serve as a practical reference for researchers, enabling a thorough and confident confirmation of the target structure. While direct experimental data for this specific molecule is not widely published, this guide will present predicted data based on established principles of spectroscopy and data from closely related analogs.
Predicted Molecular Structure and Numbering
A clear understanding of the molecular structure is the foundation of any analytical approach. Below is the predicted structure of this compound with a systematic numbering scheme for spectroscopic correlation.
Caption: Predicted structure of this compound.
Comparative Analysis of Analytical Techniques for Structural Confirmation
A combination of spectroscopic methods is essential for the unambiguous structural determination of our target molecule. Each technique provides a unique piece of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Proton environment, connectivity (through coupling), and stoichiometry. | Highly sensitive, provides detailed information on proton-proton relationships. | Can have overlapping signals in complex molecules. |
| ¹³C NMR Spectroscopy | Carbon skeleton, number of unique carbons, and their chemical environment. | Directly observes the carbon backbone. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, confirming elemental composition. | High sensitivity, provides molecular formula with high resolution MS. | Isomers may not be distinguishable by mass alone. |
| Infrared (IR) Spectroscopy | Presence of key functional groups (C=O, C-O, C-Cl, aromatic C-H). | Quick and simple, excellent for functional group identification. | Provides limited information on the overall molecular structure. |
Experimental Protocols and Predicted Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence is typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. Due to the lower natural abundance of ¹³C, a longer acquisition time with a greater number of scans will be necessary compared to ¹H NMR.[1][2]
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8-8.0 | m | 2H | H-2', H-6' | Protons ortho to the carbonyl group are deshielded. |
| ~ 7.4-7.6 | m | 2H | H-4', H-5' | Aromatic protons meta and para to the carbonyl group. |
| ~ 4.5 | t | 1H | H-2'' | Acetal proton, typically appears around 4.5-5.5 ppm. |
| ~ 3.6 | d | 2H | H-4''e, H-6''e | Equatorial protons on the dioxane ring. |
| ~ 3.4 | d | 2H | H-4''a, H-6''a | Axial protons on the dioxane ring. |
| ~ 2.9 | t | 2H | H-2 | Methylene group alpha to the carbonyl. |
| ~ 1.7 | m | 4H | H-3, H-4 | Methylene groups in the alkyl chain. |
| ~ 1.2 | s | 3H | eq-CH₃ | Equatorial methyl group on the dioxane. |
| ~ 0.8 | s | 3H | ax-CH₃ | Axial methyl group on the dioxane. |
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 198-200 | C-1 (C=O) | Ketone carbonyl carbon. |
| ~ 138 | C-1' | Aromatic carbon attached to the carbonyl. |
| ~ 134 | C-3' | Aromatic carbon bearing the chlorine atom. |
| ~ 128-132 | Aromatic CH | Remaining aromatic carbons. |
| ~ 101 | C-2'' | Acetal carbon. |
| ~ 77 | C-4'', C-6'' | Carbons of the dioxane ring bonded to oxygen. |
| ~ 38 | C-2 | Methylene carbon alpha to the carbonyl. |
| ~ 30 | C-5'' | Quaternary carbon of the dioxane ring. |
| ~ 23-25 | C-3, C-4 | Methylene carbons in the alkyl chain. |
| ~ 22 | eq-CH₃ | Equatorial methyl carbon. |
| ~ 21 | ax-CH₃ | Axial methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the proposed structure. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[3][4][5][6]
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[3][4][5][6][7]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
-
HRMS: For accurate mass measurement, utilize a high-resolution instrument like a TOF or Orbitrap mass spectrometer.[8][9][10][11]
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of C₁₇H₂₃ClO₃. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
-
Calculated Monoisotopic Mass (for ³⁵Cl): 310.1336
-
Calculated Monoisotopic Mass (for ³⁷Cl): 312.1306
-
-
Key Fragmentation Pathways:
Caption: Predicted major fragmentation pathways in EI-MS.
Table of Predicted Key Fragments:
| m/z (for ³⁵Cl/³⁷Cl) | Proposed Structure/Formula | Fragmentation Pathway |
| 310/312 | [C₁₇H₂₃ClO₃]⁺˙ | Molecular Ion |
| 157 | [C₉H₁₇O₂]⁺ | Loss of the chlorobenzoyl radical. |
| 139/141 | [C₇H₄ClO]⁺ | Acylium ion from cleavage alpha to the carbonyl. |
| 115 | [C₆H₁₁O₂]⁺ | Ion resulting from cleavage within the alkyl chain and rearrangement of the dioxane moiety. |
| 111/113 | [C₆H₄Cl]⁺ | Loss of CO from the acylium ion. |
Workflow for Structural Confirmation
The logical flow of experiments is crucial for an efficient and definitive structural elucidation.
Caption: Recommended workflow for the synthesis, purification, and structural confirmation.
Alternative Considerations and Potential Pitfalls
-
Isomeric Impurities: During the synthesis, particularly the Friedel-Crafts acylation step, there is a possibility of forming ortho- and para-chloro isomers. Careful chromatographic purification and analysis of the aromatic region in the ¹H NMR spectrum are essential to ensure isomeric purity.
-
Acetal Hydrolysis: The 1,3-dioxane moiety is an acetal and is susceptible to hydrolysis under acidic conditions. It is crucial to ensure all workups and purifications are performed under neutral or slightly basic conditions to prevent decomposition back to the corresponding aldehyde.
-
NMR Signal Overlap: In the ¹H NMR spectrum, the methylene protons of the valerophenone chain may exhibit complex overlapping multiplets. 2D NMR techniques, such as COSY (Correlation Spectroscopy), can be invaluable in resolving these overlaps and confirming proton-proton connectivities.
Conclusion
The structural confirmation of this compound requires a synergistic application of modern analytical techniques. By comparing the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data with experimentally obtained results, researchers can achieve a high degree of confidence in the assigned structure. This guide provides a robust framework for this process, emphasizing the importance of a logical workflow, careful experimental execution, and a thorough understanding of the underlying principles of each analytical method.
References
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
As researchers and scientists, our responsibility extends beyond discovery and innovation to ensuring that our work is conducted with the highest regard for safety and environmental stewardship. The management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, a halogenated organic compound.
Part 1: Hazard Assessment and Classification
Before any disposal action is taken, a thorough understanding of the potential hazards is paramount. Based on its chemical structure, this compound is classified as a halogenated organic compound .[4]
Key Structural Features and Inferred Hazards:
-
Chlorinated Aromatic Ketone: Compounds in this class can be toxic and are often persistent in the environment. Many halogenated solvents are suspected carcinogens.[4][5] Inhalation, ingestion, and dermal contact are potential routes of exposure.[6]
-
Valerophenone Derivative: While valerophenone itself has low acute toxicity, the addition of a chlorine atom to the aromatic ring significantly alters its toxicological profile.[7]
-
Dioxan Moiety: This portion of the molecule is an acetal, which is generally stable but can hydrolyze under acidic conditions.
Given these features, all waste containing this compound must be treated as Regulated Hazardous Waste .[8][9] It should never be disposed of down the drain or in regular trash.[1][10] Intentional evaporation is also a prohibited disposal method.[11][12]
| Parameter | Classification / Guideline | Rationale & Source |
| Waste Category | Halogenated Organic Waste | Presence of a chlorine atom on the aromatic ring.[1][4] |
| EPA Hazard Code (Anticipated) | F-Listed (F002) or U-Listed | Halogenated solvents and spent solvent mixtures are regulated. Final code determined by EHS.[3] |
| Primary Hazards | Toxicity, Environmental Persistence | Halogenated organic compounds are known for these risks.[5] |
| Personal Protective Equipment (PPE) | Nitrile or Butyl Rubber Gloves, Safety Goggles, Lab Coat | Standard for handling halogenated compounds to prevent skin/eye contact.[1][5] |
Part 2: Segregation and Containerization Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper segregation can dramatically increase disposal costs.[13][14]
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Every laboratory that generates hazardous waste must establish an SAA.[14][15] This area must be at or near the point of generation and clearly marked.
-
The SAA must have secondary containment, such as a chemically resistant tray or tub, capable of holding the contents of the largest container within it.[11][14]
Step 2: Select the Correct Waste Container
-
Use a container made of compatible material, such as high-density polyethylene (HDPE) or borosilicate glass.[14][16] Do not use metal containers, as trace amounts of acid can cause corrosion.[17]
-
The container must have a secure, tight-fitting screw cap to prevent leaks and fugitive emissions.[4][14] The container must be kept closed at all times except when waste is actively being added.[8][12][15]
Step 3: Waste Segregation - The Critical Step
-
Halogenated vs. Non-Halogenated: This is the most critical segregation. This compound waste must be collected in a container designated exclusively for "Halogenated Organic Waste." [1][4]
-
Rationale: The disposal methods for halogenated and non-halogenated wastes are different and have significantly different costs. Mixing even a small amount of a halogenated compound into a non-halogenated waste stream requires the entire container to be treated as the more hazardous and expensive halogenated waste.[4][8]
-
Avoid Mixing Incompatibles: Do not mix this waste with acids, bases, or strong oxidizing agents.[14]
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste Segregation Workflow for Halogenated Compounds.
Part 3: Labeling, Accumulation, and Disposal Procedure
Accurate labeling and timely disposal are mandated by law and are essential for safety.
Step-by-Step Procedure:
-
Initial Labeling: Before adding the first drop of waste, affix a "Hazardous Waste" tag to the container.[4][8] Your institution's Environmental Health & Safety (EHS) department will provide these tags.[15]
-
Complete the Tag: Fill out all required information on the tag as waste is added. This includes:
-
Accumulate Safely: Store the container in your designated SAA. Do not exceed accumulation limits, which are typically 55 gallons for hazardous waste or 1 quart for acutely toxic (P-listed) waste.[13][15] Prudent practice dictates keeping quantities much smaller.
-
Request Pickup: Once the container is no more than 75-80% full, or as you approach your institution's time limit (e.g., 9 or 12 months), submit a chemical waste collection request to your EHS department.[12][15] Do not overfill containers.
Part 4: Emergency Procedures
In the event of an accidental release, a swift and correct response is critical to minimize exposure and environmental impact.
Small Spill (Cleanable within 15 minutes):
-
Alert & Evacuate: Alert personnel in the immediate area.[16]
-
Don PPE: Wear appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat.[5][9]
-
Contain & Absorb: Contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[16] Do not use combustible materials like paper towels or sawdust.[16]
-
Collect Waste: Carefully collect the absorbed material and contaminated items into a designated hazardous waste container.[11]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water.[6]
-
Report: Report the spill to your laboratory supervisor and EHS department as required by institutional policy.[16]
Large Spill or Personnel Exposure:
-
Evacuate: Immediately evacuate the area.[16]
-
Emergency Contact: If there is a fire, injury, or significant risk, call emergency services (911) and then your institution's EHS emergency line.[8][12]
-
Personnel Decontamination: If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes using a safety shower or eyewash station.[6][12] Remove all contaminated clothing while flushing. Seek immediate medical attention.[5]
By adhering to this comprehensive disposal guide, you ensure that your critical research is performed not only effectively but also with the utmost commitment to safety and regulatory compliance.
References
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone (CAS: 898785-94-9). As specific hazard data for this compound is not extensively published, this document is built upon a foundation of chemical analogy, analyzing the principal structural motifs—a chlorinated aromatic ring, a ketone functional group, and a dioxane ring—to establish a robust framework for safe handling. Our primary objective is to empower you with the knowledge to minimize exposure and manage risks effectively.
Hazard Assessment by Chemical Analogy
Understanding the potential risks associated with a novel or sparsely documented chemical requires a logical assessment of its constituent parts. The structure of this compound informs our safety recommendations.
-
Chlorinated Aromatic System : Halogenated organic compounds, particularly chlorinated solvents, are a class of chemicals that require careful handling. They can pose risks of skin and eye irritation, and some have been associated with long-term health effects, including organ damage or carcinogenicity with repeated exposure[1]. While this compound is a solid, any dust or aerosol generated during handling should be treated as potentially hazardous.
-
Valerophenone (Aromatic Ketone) Backbone : The ketone group suggests certain chemical incompatibilities. A Safety Data Sheet for the parent compound, valerophenone, indicates a need to avoid strong oxidizing agents[2]. While valerophenone itself is not classified as hazardous under OSHA, the addition of the chloro- group necessitates a higher level of precaution[2].
-
Physical Form : Analogous, more complex compounds like 3'-Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone are described as white crystalline substances[3]. We will therefore proceed with the assumption that the target compound is a solid, making dust inhalation a primary exposure route to control.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is mandatory.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood. This is the most critical safety measure, as it contains potentially harmful dusts, aerosols, and vapors at the source, preventing them from entering the laboratory environment and your breathing zone[1].
Hand Protection: A Double-Gloving Strategy
Given the compound's chlorinated and ketone functionalities, selecting the correct glove material is crucial. A double-gloving strategy is recommended to provide layered protection and a critical time buffer in the event of a splash or a tear in the outer glove[1].
| Glove Material | Suitability for Chlorinated & Ketone Solvents | Rationale & Comments |
| Butyl Rubber | Excellent | Offers superior resistance to ketones, esters, and other polar organic compounds. It is a preferred choice for primary contact[4]. |
| Fluoroelastomer (Viton™) | Excellent | Provides excellent protection against aromatic and chlorinated solvents. However, it may have poorer performance against some ketones and is more expensive[4][5]. |
| Nitrile | Fair to Poor | While good for general laboratory use and for protection against oils and some acids, nitrile gloves offer limited resistance to many chlorinated solvents and ketones. They should only be used as an inner glove in a double-gloving system, if at all[4][5]. |
| Natural Latex/Rubber | Poor | Not recommended. Offers poor protection against many organic solvents and can cause allergic reactions[5]. |
Recommended Practice: Wear a thicker, chemical-resistant outer glove (e.g., Butyl rubber) over a thinner inner glove (e.g., nitrile). This allows for the safe removal of the contaminated outer glove while still maintaining a protective barrier. Always inspect gloves for tears or holes before use and remove them promptly and properly after handling.
Eye and Face Protection
-
Chemical Safety Goggles: ANSI Z87.1-compliant or equivalent chemical splash goggles are mandatory at all times in the laboratory and especially when handling this compound[2].
-
Face Shield: When handling larger quantities (>10g) or performing operations with a significant splash or powder aerosolization risk, a full-face shield must be worn over safety goggles[1][6].
Body Protection
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, are required. Perforated shoes or sandals are strictly forbidden[7].
Respiratory Protection
Under normal conditions, handling this compound within a certified chemical fume hood eliminates the need for respiratory protection[1]. However, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter would be necessary in emergency situations, such as:
-
A large spill outside of a fume hood.
-
System or ventilation failure.
-
Performing cleaning operations on contaminated equipment where aerosolization is possible.
Operational and Disposal Plans
A systematic approach to handling and disposal is key to a safe laboratory environment.
Step-by-Step Handling Procedure
-
Preparation: Before handling, designate a specific area within the fume hood for the procedure. Ensure all necessary equipment, including spill cleanup materials, is within arm's reach.
-
PPE Donning: Don all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, safety goggles/face shield.
-
Weighing and Transfer: Perform all weighing and transfers on a disposable work surface (e.g., chemical-absorbent liner) inside the fume hood to contain any minor spills. Use tools like spatulas and funnels to minimize dust creation.
-
Post-Handling Decontamination: After the procedure, wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), collecting the waste wipes for proper disposal.
-
PPE Doffing: Remove PPE in an order that minimizes cross-contamination. Typically: outer gloves, face shield, lab coat, and finally inner gloves. Wash hands thoroughly with soap and water immediately after[2].
Spill Management Protocol
Prompt and correct action during a spill is critical.
Caption: Workflow for Chemical Spill Response.
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing your standard PPE, contain the spill using an inert absorbent material like sand, silica gel, or a universal binder[2].
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.
-
Wipe the area clean and place the wipes in the same waste container.
Major Spill (outside a fume hood):
-
Alert everyone in the lab and evacuate the area immediately.
-
Contact your institution's Environmental Health & Safety (EHS) department and notify your supervisor.
-
Only personnel trained in hazardous spill response and equipped with appropriate respiratory protection should attempt to clean the spill[8].
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Classification: Designate the waste as "Halogenated Organic Waste"[1].
-
Containers: Use separate, clearly labeled, and sealed containers for solid waste (e.g., contaminated gloves, absorbent pads, paper towels) and liquid waste (e.g., contaminated solvents).
-
Regulations: Adhere strictly to your institution's and local regulations for hazardous waste disposal[8]. Do not pour any waste down the drain.
Summary of PPE Requirements
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Routine Handling (<10g in fume hood) | Double gloves (e.g., Butyl over Nitrile) | Chemical safety goggles | Lab coat | Not required |
| Handling Large Quantities (>10g in fume hood) | Double gloves (e.g., Butyl over Nitrile) | Face shield over goggles | Chemical-resistant apron over lab coat | Not required |
| Minor Spill Cleanup (in fume hood) | Double gloves (e.g., Butyl over Nitrile) | Chemical safety goggles | Lab coat | Not required |
| Major Spill Cleanup | Heavy-duty chemical gloves | Face shield over goggles | Full chemical-resistant suit | Required (NIOSH-approved respirator) |
References
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- Sigma-Aldrich. This compound.
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- San Jose State University. (2024). Personal Protective Equipment: Hands.
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- Fisher Scientific. (2025). Valerophenone Safety Data Sheet.
- Unknown Source. (2021). Material Safety Data Sheet.
- Sigma-Aldrich. This compound.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- USC Nanofab Wiki. STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
